molecular formula C41H47NO16 B016708 Kigamicin C

Kigamicin C

Cat. No.: B016708
M. Wt: 809.8 g/mol
InChI Key: JXSADZFORZMJRI-KUPVXKSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kigamicin C (CAS 680571-51-1) is a novel antitumor antibiotic isolated from Amycolatopsis sp., discovered through a pioneering "anti-austerity" screening strategy. This approach targets a fundamental vulnerability in cancer biology: the remarkable tolerance of cancer cells to nutrient starvation, a common condition in solid tumor microenvironments. Key Research Applications and Value: Selective Anti-Proliferative Activity: this compound demonstrates potent and selective cytotoxicity against cancer cells under nutrient-deprived conditions. It inhibits the survival of PANC-1 pancreatic cancer cells at concentrations approximately 100-fold lower in nutrient-starved media than in nutrient-rich media, offering a potential therapeutic window. Novel Mechanism of Action: Research indicates that this compound and its analogues disrupt a key survival pathway activated during metabolic stress. The proposed mechanism involves the blockade of the activation of PKB/Akt (Protein Kinase B) signaled by cells in response to a nutrient-starved state. By disturbing this critical pathway, this compound effectively counteracts the starvation resistance of cancer cells, a key mechanism in oncogenesis. In Vivo Efficacy: this compound has shown activity in vivo against human pancreatic cancer xenograft models, supporting its potential as a candidate for anticancer drug development based on the anti-austerity concept. Antimicrobial Properties: Beyond its anticancer potential, this compound exhibits antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. It is inactive against Gram-negative bacteria. Chemical & Physical Properties: This compound is supplied as a pale yellow powder with a purity of ≥97%. It has a molecular formula of C₄₁H₄₇NO₁₆ and a molecular weight of 809.81. This compound is soluble in ethanol, methanol, DMF, and DMSO, but has poor solubility in water. For optimal stability, it is recommended to store the product at -20°C. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSADZFORZMJRI-KUPVXKSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H47NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Executive Summary: The Antiausterity Breakthrough

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Origin and Biosynthetic Architecture of Kigamicin C Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

This compound represents a paradigm shift in oncological discovery—a molecule born not from the pursuit of cytotoxicity, but from the targeting of metabolic resilience. Originating from the rare actinomycete Amycolatopsis sp. ML630-mF1, this compound is a polycyclic ether macrolide that functions as an "antiausterity" agent.[1] Unlike conventional chemotherapeutics that target rapidly dividing cells, this compound selectively eradicates pancreatic cancer cells surviving in nutrient-deprived (austere) microenvironments by dismantling their tolerance mechanisms.[1]

This guide dissects the technical origin of this compound, moving from its microbial source and biosynthetic assembly to its precise mechanism of action within the PI3K/Akt signaling axis.

Biological Source: The Amycolatopsis Lineage

The origin of this compound is rooted in the secondary metabolome of the genus Amycolatopsis, a clade of high-GC Gram-positive bacteria renowned for producing complex antibiotics like vancomycin and rifamycin.

  • Producing Strain: Amycolatopsis sp.[2][3] ML630-mF1.[1]

  • Taxonomic Context: Phylogenetic analysis based on 16S rRNA sequencing places this strain within the Amycolatopsis orientalis group. Recent genomic mining has also identified homologous gene clusters in Amycolatopsis regifaucium DSM 45072T.

  • Ecological Niche: The strain was isolated from soil samples in Toba, Japan.[4] Its metabolic machinery evolved to produce Kigamicins likely as a competitive defense mechanism, inhibiting the growth of competitors in nutrient-scarce soil niches—a trait that translates directly to its antitumor efficacy.

Chemical Architecture: Structural Elucidation

This compound (C₄₁H₄₇NO₁₆) is a complex hybrid structure characterized by a rigid polycyclic core and specific glycosylation patterns essential for its bioactivity.

Structural Components
ComponentChemical FeatureFunction
The Core Tetrahydroxanthone fused to a polycyclic ether systemProvides the rigid scaffold for receptor binding and membrane intercalation.[1]
Glycosylation Deoxy-amino sugars (Kigaminose moieties)Critical for solubility and target recognition.[1] The nitrogen atom (N) in the formula resides here.
Side Chains Isopropyl and methyl substitutionsModulate lipophilicity, facilitating cellular entry in hypovascular tumor regions.

Differentiation from Congeners: Unlike Kigamicin D (C₄₈H₅₉NO₁₉), which contains an extended oligosaccharide chain, this compound possesses a truncated sugar moiety. This structural variation alters its polarity but retains the core pharmacophore required for Akt inhibition.

Biosynthetic Origin: The Genetic Assembly Line

The biosynthesis of this compound is a masterpiece of enzymatic assembly, combining Type II Polyketide Synthase (PKS) logic with extensive post-PKS modifications.

The Biosynthetic Gene Cluster (BGC)

Genomic analysis of Amycolatopsis species reveals a large BGC governing Kigamicin production. The pathway diverges from typical Type I PKS macrolides (like erythromycin) and instead utilizes a Type II PKS system to construct the aromatic xanthone core.

Step-by-Step Assembly:

  • Minimal PKS Module: The ketoacyl synthase (KS) and chain length factor (CLF) condense malonyl-CoA units to form a poly-beta-keto chain.[1]

  • Cyclization: Aromatase (ARO) and cyclase (CYC) enzymes fold the nascent chain into the anthracene-like intermediate.[1]

  • Oxygenation & Rearrangement: Oxygenases introduce the ether bridges, converting the aromatic precursor into the tetrahydroxanthone-polycyclic ether hybrid.

  • Glycosylation: Glycosyltransferases (GT) attach the specific amino-sugar residues to the core scaffold, finalizing this compound.

Biosynthesis Start Malonyl-CoA (Precursor) Step1 Type II PKS (KS/CLF Complex) Start->Step1 Step2 Poly-beta-keto Intermediate Step1->Step2 Step3 Cyclization (ARO/CYC Enzymes) Step2->Step3 Step4 Tetrahydroxanthone Scaffold Step3->Step4 Step5 Oxygenation & Ether Formation Step4->Step5 Step6 Glycosylation (Glycosyltransferase) Step5->Step6 End This compound (Active Molecule) Step6->End

Figure 1: The biosynthetic logic of this compound, transitioning from simple precursors to a complex glycosylated polycyclic ether via Type II PKS machinery.[1]

Mechanism of Action: The Antiausterity Strategy

The "functional origin" of this compound lies in its ability to exploit the metabolic vulnerability of pancreatic cancer cells. These cells often exist in hypovascular tumors with limited blood supply (austerity).[1] To survive, they hyperactivate the PI3K/Akt pathway.

The Kigamicin Blockade: this compound does not kill cells in nutrient-rich conditions (e.g., standard DMEM).[1] However, under nutrient deprivation, it selectively blocks the phosphorylation of Akt (Protein Kinase B).

  • Nutrient Starvation: Triggers a survival signal in cancer cells.

  • Akt Hyperactivation: The cell attempts to upregulate metabolism to survive.

  • This compound Intervention: Binds to the signaling complex, preventing Akt phosphorylation.

  • Result: The cancer cell, unable to adapt to the austere environment, undergoes apoptosis/autophagy.

MoA NutrientRich Nutrient-Rich Environment CancerCell Pancreatic Cancer Cell (PANC-1) NutrientRich->CancerCell NutrientPoor Nutrient-Deprived (Austere) Environment NutrientPoor->CancerCell NormalCell Normal Cell Survival Akt Akt (PKB) Activation CancerCell->Akt Survival Signal Survival Cell Survival (Tolerance) CancerCell->Survival No dependence on hyper-Akt Akt->Survival Death Apoptosis/Autophagy Akt->Death Pathway Collapsed Kigamicin This compound Kigamicin->Akt BLOCKS Phosphorylation

Figure 2: Mechanism of Action.[1] this compound acts as a conditional lethal agent, targeting the Akt survival pathway specifically under nutrient stress.

Experimental Protocols: Isolation & Purification

To access this compound for research, a rigorous fermentation and isolation protocol is required. This process relies on the molecule's lipophilic nature and stability.

Protocol: Fermentation and Extraction
  • Seed Culture:

    • Inoculate Amycolatopsis sp. ML630-mF1 from a slant into 100 mL of seed medium (2% glucose, 1% soluble starch, 0.5% yeast extract).

    • Incubate at 27°C for 3 days on a rotary shaker (200 rpm).

  • Production Fermentation:

    • Transfer 2% seed culture into 500 mL Erlenmeyer flasks containing production medium (glycerol, soybean meal, mineral salts).

    • Cultivate for 96 hours at 27°C.

  • Extraction (The "Work-Up"):

    • Separation: Centrifuge broth to separate mycelium from supernatant. Kigamicins are often associated with the mycelial mass due to hydrophobicity.

    • Solvent Extraction: Extract the mycelial cake with Acetone or Ethyl Acetate (EtOAc).

    • Concentration: Evaporate solvent in vacuo to yield a crude oily residue.

  • Purification (HPLC):

    • Stationary Phase: ODS (Octadecylsilyl) silica gel column.[1]

    • Mobile Phase: Gradient elution with Acetonitrile/Water (MeCN:H₂O) containing 0.1% Trifluoroacetic acid (TFA).[1]

    • Detection: Monitor UV absorbance at 254 nm and 365 nm (characteristic of the xanthone chromophore).

    • Isolation: Collect the fraction corresponding to this compound (distinct retention time from Kigamicin D) and lyophilize.

References

  • Kunimasa, K., et al. "Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities."[1][5] The Journal of Antibiotics, vol. 56, no.[5] 12, 2003, pp. 1004–1011. Link

  • Lu, J., et al. "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[6] Cancer Science, vol. 95, no. 6, 2004, pp. 547–552. Link

  • Bisht, N., et al. "Identification of NRPS and type II PKS biosynthetic gene cluster(s) encoding decaplanin and kigamicin from Amycolatopsis regifaucium DSM 45072T." FEMS Microbiology Letters, 2024. Link

  • Someno, T., et al. "Absolute configuration of kigamicins A, C and D."[7] The Journal of Antibiotics, vol. 58, no. 1, 2005, pp. 56-60.[1] Link

Sources

Technical Monograph: Amycolatopsis sp. & The Production of Kigamicin C

Technical Monograph: Amycolatopsis sp.[1] & The Production of this compound

Subject: Bioprocess, Isolation, and "Anti-Austerity" Mechanism of Action Target Organism: Amycolatopsis sp.[1][2][3][4][5] (Strain ML630-mF1 / A. regifaucium) Compound Class: Polycyclic Xanthone Antibiotic

Executive Summary

This compound is a polycyclic xanthone derivative produced by the actinomycete Amycolatopsis sp. (notably strain ML630-mF1).[1][6] Unlike conventional cytotoxic agents that target rapidly dividing cells, this compound operates via a novel "anti-austerity" mechanism. It selectively eliminates cancer cells (specifically pancreatic carcinoma, e.g., PANC-1) that have adapted to nutrient-deprived microenvironments—a hallmark of hypovascular tumors. This guide outlines the upstream bioprocess for production, the downstream purification workflow, and the molecular mechanism of action targeting the PI3K/Akt survival pathway.

The Producer: Amycolatopsis sp.[7] Biology & Genetics

Taxonomy and Morphology

The producing organism belongs to the genus Amycolatopsis, a member of the family Pseudonocardiaceae.

  • Strain: Amycolatopsis sp.[1][3][6][7][8] ML630-mF1 (original isolate) and Amycolatopsis regifaucium (genomic confirmation).

  • Morphology: Gram-positive, aerobic actinomycete forming branching substrate mycelia. Aerial mycelia may fragment into squarish elements.

  • Chemotaxonomy: Cell wall type IV (meso-diaminopimelic acid, arabinose, and galactose).

Biosynthetic Potential (Genomic Insight)

Recent genomic sequencing of A. regifaucium has linked the production of Kigamicins to a Type II Polyketide Synthase (PKS) gene cluster.[3][4][8]

  • Core Machinery: The aglycone (fused octacyclic ring) is assembled by a minimal PKS (ketosynthase

    
    , 
    
    
    , and acyl carrier protein ACP).
  • Tailoring Enzymes: Oxygenases and glycosyltransferases attach the characteristic deoxy-sugars (amicetose and oleandrose) to the xanthone core.

Upstream Bioprocess: Fermentation Protocols

To maximize this compound titers, a two-stage fermentation process is required to transition the culture from exponential growth to the stationary phase where secondary metabolism is triggered.

Seed Culture Preparation

Objective: Generate robust biomass to inoculate the production fermenter.

  • Medium: 2.0% Soluble Starch, 1.0% Glucose, 0.5% Polypeptone, 0.5% Yeast Extract, 0.1%

    
     (pH 7.2).
    
  • Protocol:

    • Inoculate a 500 mL Erlenmeyer flask containing 100 mL medium with a spore loop.

    • Incubate at 27°C for 3 days on a rotary shaker (200 rpm).

Production Fermentation

Objective: Induce secondary metabolite synthesis.

  • Optimized Production Medium:

    • Glycerol: 2.0% (Carbon source)

    • Soybean Meal: 1.5% (Nitrogen source, slow release)

    • Pharmamedia (Cottonseed flour): 1.0%

    • 
      : 0.3% (pH buffer)
      
    • pH adjusted to 7.4 prior to sterilization.

  • Conditions:

    • Temperature: 27°C

    • Duration: 96 – 120 hours (4–5 days).

    • Aeration: High dissolved oxygen is critical; baffled flasks or stirred tank reactors (1 vvm air flow) are recommended.

Bioprocess Workflow Visualization

FermentationWorkflowcluster_conditionsCritical ParametersStockCryopreservedSpore StockSeedSeed Culture(Starch/Yeast Extract)3 Days, 27°CStock->Seed InoculationProdProduction Fermentation(Glycerol/Soybean Meal)4-5 Days, 27°CSeed->Prod 5% v/v TransferHarvestHarvest(Centrifugation)Prod->Harvest End of Log Phase

Caption: Step-by-step fermentation workflow from cryopreservation to harvest.

Downstream Processing: Isolation & Purification[10][11][12][13]

This compound is a hydrophobic glycoside. The extraction strategy must target both the mycelial cake (where the compound often adheres) and the supernatant.

Extraction Protocol
  • Separation: Centrifuge fermentation broth (3000 rpm, 20 min) to separate Mycelia and Supernatant .

  • Mycelial Extraction:

    • Extract wet mycelia with Acetone (1:2 w/v).

    • Filter and evaporate acetone to yield an aqueous residue.

  • Supernatant Extraction:

    • Extract supernatant with Ethyl Acetate (EtOAc) or n-Butanol .

  • Pooling: Combine the aqueous residue from mycelia with the supernatant extract. Partition against EtOAc. Collect the organic layer and concentrate in vacuo to yield Crude Extract .

Purification Strategy (Bioactivity-Guided)

The crude extract contains the Kigamicin complex (A–E). Purification relies on polarity differences.

StepTechniqueStationary PhaseMobile PhaseObjective
1 Flash ChromatographySilica Gel 60

: MeOH (Step gradient 100:0

90:10)
Remove lipids and highly polar impurities.
2 Size ExclusionSephadex LH-20MethanolRemove pigments and high MW compounds.
3 Prep HPLCC18 (ODS)

:

(0.1% TFA)
Isolate this compound from congeners A, B, D, E.
Physicochemical Identification
  • Appearance: Yellow to orange powder.

  • UV Absorption: Maxima at ~230, 280, 350 nm (characteristic of xanthone chromophore).

  • Solubility: Soluble in DMSO, MeOH, EtOAc; insoluble in water/hexane.

Mechanism of Action: The "Anti-Austerity" Strategy

This compound is unique because it targets cancer cells specifically under nutrient starvation (austere conditions). Pancreatic cancer cells (e.g., PANC-1) are hypovascular and survive in low-nutrient environments by activating the Akt (Protein Kinase B) signaling pathway to suppress apoptosis.

Mechanistic Pathway
  • Normal Condition: Cancer cells use glycolysis and standard metabolic pathways.

  • Austere Condition (Starvation): Cells are deprived of glucose/amino acids.

  • Survival Response: The PI3K/Akt pathway is hyper-activated to inhibit apoptosis and induce autophagy for survival.

  • This compound Effect: It directly blocks the phosphorylation (activation) of Akt specifically under starvation stress. This removes the "survival shield," causing rapid apoptosis in the starved tumor core while sparing normal, well-nourished tissue.

Signaling Pathway Diagram

MechanismNutrientRichNutrient RichEnvironmentNormalMetabolismNormal Metabolism(Glycolysis)NutrientRich->NormalMetabolismStarvationNutrient Starvation(Tumor Core)AktAkt (PKB)Hyper-activationStarvation->Akt InducesSurvivalCell Survival(Tolerance)NormalMetabolism->SurvivalAkt->Survival Blocks ApoptosisApoptosisApoptosis(Cell Death)Akt->Apoptosis If BlockedKigamicinThis compound(Inhibitor)Kigamicin->Akt BLOCKS(Selectively)

Caption: this compound selectively inhibits Akt activation induced by nutrient starvation, forcing apoptosis.

References

  • Kunimoto, S., et al. (2003).[1][6] "Kigamicins, novel antitumor antibiotics.[1] I. Taxonomy, isolation, physico-chemical properties and biological activities."[1] The Journal of Antibiotics, 56(12), 1004–1011.[1]

  • Lu, J., et al. (2004). "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation." Cancer Science, 95(6), 547–552.

  • Someno, T., et al. (2005). "Absolute configuration of kigamicins A, C and D." The Journal of Antibiotics, 58(1), 56–60.

  • Wibberg, D., et al. (2024). "Identification of NRPS and type II PKS biosynthetic gene cluster(s) encoding decaplanin and kigamicin from Amycolatopsis regifaucium DSM 45072T." FEMS Microbes, 5, fnaf049.

Technical Deep Dive: Discovery and Isolation of Kigamicin C

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Antiausterity" Paradigm

In the landscape of oncology drug discovery, the tumor microenvironment (TME) presents a paradox. Solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC), often thrive in hypovascular regions characterized by severe nutrient deprivation—a condition termed "austerity." While normal cells perish under these conditions, cancer cells activate survival signaling pathways (e.g., PI3K/Akt/mTOR) to tolerate starvation.

Kigamicin C represents a breakthrough in exploiting this adaptation. Discovered through a novel "antiausterity" screening strategy, this benzochromenone glycoside selectively eradicates cancer cells under nutrient-starved conditions while sparing them in nutrient-rich environments. This guide details the technical workflow for the production, isolation, and validation of this compound from its bacterial source, Amycolatopsis sp. ML630-mF1.[1][2]

Source Organism & Upstream Processing

The production of this compound relies on the fermentation of the rare actinomycete Amycolatopsis sp. ML630-mF1.[1][2] Unlike common Streptomyces species, Amycolatopsis strains often require specific carbon/nitrogen ratios to trigger secondary metabolite biosynthesis.

Strain Maintenance
  • Strain: Amycolatopsis sp.[1][2][3][4][5] ML630-mF1.[1][2]

  • Taxonomy: Family Pseudonocardiaceae. Characterized by cell walls containing meso-diaminopimelic acid and arabinose/galactose (Type IV cell wall).

  • Storage: Cryopreservation in 20% glycerol at -80°C or lyophilization in skim milk.

Fermentation Protocol

To maximize titer, a two-stage fermentation process is employed. The seed culture generates biomass, while the production culture stresses the organism to induce secondary metabolism.

Table 1: Optimized Fermentation Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)Function
Soluble Starch 10.020.0Slow-release carbon source
Glucose 10.05.0Rapid carbon source (biomass)
Soybean Meal 10.015.0Complex nitrogen/amino acids
Yeast Extract 5.02.0Vitamins & growth factors
CaCO₃ 3.03.0pH buffer (prevents acidification)
MgSO₄·7H₂O 1.01.0Cofactor source
pH Adjustment 7.27.4Pre-sterilization

Process Parameters:

  • Inoculation: Transfer 2% (v/v) of seed culture (48h old) into production flasks.

  • Incubation: 27°C – 30°C.

  • Agitation: 180–200 rpm (Rotary shaker).

  • Duration: 96–120 hours. Harvest when pH shifts slightly alkaline (indicating amino acid deamination) and glucose is depleted.

Downstream Processing: Isolation & Purification

The isolation strategy exploits the amphiphilic nature of this compound (glycosidic polarity vs. chromenone hydrophobicity). The workflow moves from bulk extraction to high-resolution fractionation.

Extraction Workflow
  • Separation: Centrifuge fermentation broth (3000 x g, 20 min) to separate mycelium from the supernatant.

    • Note: Kigamicins are predominantly secreted into the broth.

  • Liquid-Liquid Extraction: Extract the supernatant twice with an equal volume of Ethyl Acetate (EtOAc) .

    • Rationale: EtOAc is selective for moderately polar secondary metabolites, leaving behind highly polar media components (salts, unused sugars) and proteins.

  • Concentration: Evaporate the organic layer in vacuo at <40°C to yield a crude oily residue.

Chromatographic Purification

The crude extract requires orthogonal purification steps to remove co-metabolites (e.g., Kigamicins A, B, D).

Step 1: Silica Gel Flash Chromatography

  • Stationary Phase: Silica gel 60 (0.040–0.063 mm).

  • Mobile Phase: Chloroform:Methanol gradient (100:0

    
     90:10 
    
    
    
    80:20).
  • Observation: this compound typically elutes in the mid-polar fractions (e.g., 90:10 to 85:15). Monitor via TLC (UV 254 nm).

Step 2: Sephadex LH-20 (Size Exclusion/Adsorption)

  • Solvent: Methanol.[6]

  • Mechanism: Separates based on molecular size and weak adsorption to the dextran matrix. This step is crucial for removing pigments and fatty acids.

Step 3: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse-Phase (ODS), 5

    
    m, 10 x 250 mm.
    
  • Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).

  • Gradient: 30% ACN

    
     70% ACN over 30 minutes.
    
  • Detection: UV-Vis Diode Array (monitoring 254 nm and 360 nm).

IsolationWorkflow Broth Fermentation Broth (Amycolatopsis sp. ML630-mF1) Centrifuge Centrifugation (3000 x g) Broth->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Mycelium Mycelium (Discard) Centrifuge->Mycelium Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Crude Crude Extract (Oily Residue) Extraction->Crude Evaporation Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) Crude->Silica Sephadex Sephadex LH-20 (Methanol) Silica->Sephadex Enriched Fractions HPLC RP-HPLC (C18) (ACN:H2O Gradient) Sephadex->HPLC Semi-pure Pure Pure this compound HPLC->Pure Final Polish

Figure 1: Step-by-step isolation workflow from fermentation broth to pure compound.[7]

Physicochemical Characterization

Upon isolation, the compound must be validated against established physicochemical properties. This compound is a complex molecule featuring a benzochromenone core linked to sugar moieties.[1]

Table 2: Key Properties of this compound

PropertySpecification
Molecular Formula C₄₁H₄₇NO₁₆
Molecular Weight 809.8 g/mol
Appearance Yellow to orange powder
Solubility Soluble in Methanol, DMSO, DMF; Insoluble in Hexane, Water
UV Absorption

typically at ~230, 280, 400 nm (characteristic of chromenones)
Key NMR Signals ¹H: Aromatic protons (6.5-7.5 ppm), Anomeric protons (4.5-5.5 ppm)¹³C: Carbonyls (>170 ppm), Glycosidic carbons (90-105 ppm)

Mechanism of Action: The Antiausterity Strategy

The defining feature of this compound is its selectivity. It does not target rapidly dividing cells indiscriminately (like standard chemotherapy); rather, it targets the stress response mechanism that allows cancer cells to survive starvation.

The Biological Logic
  • Normal Condition: Cancer cells use the PI3K/Akt pathway for growth.

  • Starvation (Austerity): Cells upregulate Akt to prevent apoptosis (survival mode).

  • This compound Effect: It blocks the starvation-induced activation of Akt. Without this survival signal, the starved cancer cells undergo apoptosis.

Mechanism Nutrients Nutrient Rich Environment Akt_Basal Basal Akt Activity Nutrients->Akt_Basal Starvation Nutrient Deprived (Austerity) Akt_Hyper Hyper-activation of Akt Starvation->Akt_Hyper Stress Response Growth Cell Growth Akt_Basal->Growth Survival Survival (Tolerance) Akt_Hyper->Survival Apoptosis Apoptosis (Cell Death) Akt_Hyper->Apoptosis If Blocked Kigamicin This compound Kigamicin->Akt_Hyper BLOCKS

Figure 2: Mechanism of Action. This compound specifically disrupts the survival signaling (Akt) required during nutrient deprivation.

Screening Validation

To verify bioactivity, a "preferential cytotoxicity" assay is used:

  • Medium A (Nutrient Rich): DMEM + 10% FBS + Glucose.

  • Medium B (Nutrient Deprived): NDM (Nutrient Deprived Medium) - No glucose, no amino acids, minimal serum.

  • Result: this compound should show an IC₅₀ < 1

    
    M in Medium B, while showing IC₅₀ > 100 
    
    
    
    M in Medium A. This "therapeutic window" is the hallmark of a successful antiausterity agent.

References

  • Kunimoto, S., et al. (2004).[8] Kigamicins, novel antitumor antibiotics.[2][5][8] I. Taxonomy, isolation, physico-chemical properties and biological activities.[7][8] The Journal of Antibiotics, 57(10), 619–625.

  • Someno, T., et al. (2005). Absolute configuration of kigamicins A, C and D. The Journal of Antibiotics, 58(1), 56–60.

  • Lu, J., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation. Cancer Science, 95(6), 547–552.

  • Esumi, H., et al. (2009). Antiausterity strategy for cancer therapy. Cancer Science, 100(12), 2249–2256.

Sources

Technical Guide: Kigamicin C – Structural Analysis and Physicochemical Characterization

[1]

Executive Summary

Kigamicin C (CAS: 680571-51-1) is a complex polycyclic ether antibiotic isolated from the actinomycete Amycolatopsis sp.[1][2] (specifically strains ML630-mF1 and A. regifaucium).[2] It represents a paradigm shift in oncology therapeutics due to its potent "anti-austerity" activity. Unlike conventional chemotherapeutics that target rapidly dividing cells, this compound selectively eradicates pancreatic cancer cells (e.g., PANC-1) under nutrient-deprived conditions, a hallmark of the hypovascular tumor microenvironment.[2]

This guide provides a rigorous analysis of this compound’s chemical architecture, physicochemical properties, and its mechanistic blockade of the Akt signaling pathway.

Chemical Architecture and Structural Elucidation[1]

This compound belongs to the kigamicin family (A–E), distinguished by a bulky, fused octacyclic aglycone core linked to specific deoxysugar moieties.[3]

The Aglycone Scaffold (Kigamicinone)

The core structure is a highly oxygenated, fused octacyclic ring system containing a tetrahydroxanthone chromophore. This scaffold is structurally unique, featuring:

  • Fused Ring System: A dense arrangement of seven six-membered rings and one oxazolidine ring.[2]

  • Chromophore: The xanthone-like motif contributes to its UV/Vis absorption properties and potential intercalation or binding capabilities.[2]

  • Functional Groups: Multiple hydroxyl groups and a bridging hemiketal network that rigidifies the structure.

Glycosylation Pattern

This compound is a glycoside. Its bioactivity is modulated by the specific carbohydrate chain attached to the aglycone.

  • Sugar Moieties: The aglycone is glycosylated with deoxysugars, specifically identified in the kigamicin family as amicetose and oleandrose .[3]

  • Linkage: The sugars are attached via acid-labile glycosidic bonds, which are critical for solubility and cellular uptake.[2]

Stereochemical Complexity

The molecule possesses multiple chiral centers, particularly at the ring junctions and glycosidic linkages.

  • Formula:

    
    
    
  • Molecular Weight: 809.8 g/mol [2]

Physicochemical Properties[1][2][3][4]

The following data characterizes the purified this compound compound.

PropertySpecificationNotes
CAS Registry Number 680571-51-1
IUPAC Name 2,6,9,30-tetrahydroxy-8-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[...]dotriaconta...[1][2][4]Highly complex polycyclic nomenclature.
Molecular Formula

Molecular Weight 809.8 g/mol
Appearance Solid (Powder)Typically yellow/orange due to the xanthone core.[1][2]
Solubility DMSO, Methanol, Ethanol, DMFPoorly soluble in water.[1]
Purity

85% (HPLC)
Standard research grade.
Stability Stable at -20°C for

4 years
Protect from light and moisture.[1][2]
UV/Vis Absorption

typically in UV/blue region
Characteristic of the tetrahydroxanthone chromophore.[1]

Mechanism of Action: The Anti-Austerity Strategy

This compound is a lead compound for "anti-austerity" therapy. Solid tumors, particularly pancreatic carcinoma, often outgrow their blood supply, creating regions of hypoxia and nutrient deprivation. Tumor cells survive this "austerity" by activating survival pathways, primarily PI3K/Akt .

Mechanistic Pathway[2][6]
  • Nutrient Deprivation: Cancer cells in the tumor core are starved of glucose and amino acids.

  • Survival Signaling: This stress triggers the hyper-activation (phosphorylation) of Akt (Protein Kinase B) to prevent apoptosis.[2]

  • This compound Blockade: this compound inhibits this stress-induced phosphorylation of Akt.[2]

  • Result: The cancer cells lose their tolerance to starvation and undergo necrosis/apoptosis. Importantly, this compound shows minimal toxicity to cells in nutrient-rich conditions (normal tissue).[2]

Pathway Visualization

Akt_InhibitionNutrient_StressNutrient Deprivation(Tumor Microenvironment)PI3KPI3K ActivationNutrient_Stress->PI3KTriggersAkt_InactiveAkt (Inactive)PI3K->Akt_InactiveRecruits to MembraneAkt_Activep-Akt (Active)(Phosphorylated)Akt_Inactive->Akt_ActivePhosphorylationSurvivalCell Survival(Anti-Apoptosis)Akt_Active->SurvivalPromotesApoptosisApoptosis / NecrosisAkt_Active->ApoptosisIf BlockedKigamicinThis compoundKigamicin->Akt_ActiveBLOCKSPhosphorylation

Caption: this compound selectively disrupts the survival mechanism of cancer cells by blocking the phosphorylation of Akt specifically under nutrient-deprived conditions.[2]

Experimental Protocols

Isolation and Purification Workflow

The following protocol outlines the extraction of this compound from Amycolatopsis sp. fermentation broth. This process relies on the compound's lipophilicity for solvent extraction.

Reagents:

  • Acetone[1][2]

  • Ethyl Acetate (EtOAc)[1][2]

  • Chloroform (

    
    )[1][2]
    
  • Methanol (MeOH)[1][2]

  • Silica Gel[1][2]

Protocol:

  • Fermentation: Cultivate Amycolatopsis sp. (strain ML630-mF1) in production medium for 4 days at 27°C.[1][2]

  • Extraction: Centrifuge broth to separate mycelium from supernatant.

    • Mycelium:[1] Extract with Acetone.

    • Supernatant: Extract with EtOAc.

    • Combine extracts and concentrate in vacuo to yield crude oil.

  • Primary Purification (Silica Gel):

    • Load crude extract onto a Silica Gel 60 column.

    • Elute with a gradient of

      
       (100:0 
      
      
      90:10).
    • Collect active fractions (monitored by bioassay against PANC-1 or UV absorbance).[1][2]

  • Secondary Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., ODS).

    • Mobile Phase: Acetonitrile/Water gradient.

    • Detection: UV at 254 nm or 365 nm.

    • Isolate the peak corresponding to this compound.[5]

Visualization of Isolation Logic

Isolation_WorkflowCultureAmycolatopsis sp.Fermentation BrothSeparationCentrifugationCulture->SeparationMyceliumMycelium PelletSeparation->MyceliumSupernatantSupernatantSeparation->SupernatantExtract_AcetoneAcetone ExtractionMycelium->Extract_AcetoneExtract_EtOAcEtOAc ExtractionSupernatant->Extract_EtOAcCrudeCrude Extract(Combined)Extract_Acetone->CrudeExtract_EtOAc->CrudeSilicaSilica Gel Column(CHCl3:MeOH)Crude->SilicaHPLCReverse Phase HPLC(C18, ACN/H2O)Silica->HPLCProductPure this compoundHPLC->Product

Caption: Step-by-step isolation workflow for this compound from fermentation broth, utilizing solvent partitioning and chromatographic refinement.

References

  • Kunimoto, S., et al. (2003).[3][6] Kigamicins, Novel Antitumor Antibiotics: I. Taxonomy, Isolation, Physico-chemical Properties and Biological Activities.[2][3][6] The Journal of Antibiotics.[7]

  • Lu, J., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[3][8] Cancer Science.[3]

  • PubChem. (n.d.).[9][10] this compound (CID 10440406).[1] National Library of Medicine.

  • Cayman Chemical. (n.d.).[6] this compound Product Information.

Understanding the biosynthesis pathway of Kigamicin C

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biosynthesis of Kigamicin C , a potent antitumor antibiotic produced by Amycolatopsis species. It synthesizes current genomic data, chemical logic, and experimental protocols to provide a roadmap for researchers investigating its "antiausterity" mechanism—selectively targeting cancer cells under nutrient starvation.

Subject: Pathway Elucidation, Enzymology, and Production Protocols Producing Organism: Amycolatopsis regifaucium (and Amycolatopsis sp. ML630-mF1) Class: Polycyclic Tetrahydroxanthone (THX) Glycoside[1]

Executive Summary: The "Antiausterity" Pharmacophore

This compound is a secondary metabolite belonging to the tetrahydroxanthone (THX) family. Unlike typical cytotoxins that target rapidly dividing cells, this compound operates via an antiausterity strategy , selectively killing cancer cells (specifically pancreatic PANC-1 cells) in nutrient-deprived microenvironments by blocking the PI3K/Akt signaling pathway .

Its structural core—a heptacyclic xanthone fused with a unique cyclic aminal A-ring—is decorated with a specific disaccharide chain. Understanding its biosynthesis requires dissecting the Type II Polyketide Synthase (PKS) assembly, the flavoenzyme-mediated oxidative rearrangement of the carbon skeleton, and the precise glycosylation events.

The Biosynthetic Gene Cluster (BGC)

The Kigamicin (kig) gene cluster has been identified in the genome of Amycolatopsis regifaucium. It follows the architectural logic of Type II PKS systems (similar to kibdelone and simocyclinone pathways) but contains unique redox-tailoring enzymes.

Genetic Architecture
Gene FunctionPutative Role in Kigamicin BiosynthesisMechanism
Minimal PKS Chain Assembly Decarboxylative condensation of Malonyl-CoA extenders.
Kig-KS/CLF Ketosynthase / Chain Length Factor Determines the polyketide chain length (likely nonaketide or decaketide).
Kig-ACP Acyl Carrier Protein Tethers the growing poly-beta-keto chain.
Cyclases (CYC) Regioselective Cyclization Folds the linear polyketide into the anthracene/anthraquinone intermediate.
Oxygenases Skeleton Rearrangement Flavoenzyme-dependent oxidative ring opening/closure to form the xanthone core and cyclic aminal.
Glycosyltransferases Sugar Attachment Attaches Amicetose and Oleandrose to the aglycone.

Step-by-Step Biosynthesis Pathway

Phase I: Polyketide Assembly & Cyclization

The pathway initiates with a Type II PKS complex.

  • Priming: An acetyl-CoA or propionyl-CoA starter unit is loaded onto the ACP.

  • Elongation: The KS/CLF heterodimer catalyzes successive condensations of malonyl-CoA units to form a linear poly-beta-keto intermediate (likely C-20 to C-24 length).

  • Cyclization: Aromatases and cyclases (CYC) fold the reactive chain into a polycyclic aromatic hydrocarbon, specifically an anthraquinone intermediate. This structure serves as the substrate for the radical oxidative tailoring that defines the THX class.

Phase II: The "Kigamicin Switch" (Oxidative Rearrangement)

The defining feature of Kigamicins is the tetrahydroxanthone (THX) core and the cyclic aminal in the A-ring.

  • Xanthone Formation: A flavin-dependent monooxygenase catalyzes the oxidative cleavage of the anthraquinone B-ring, followed by recyclization to form the xanthone ether bridge.

  • Aminal Formation: A specific oxidoreductase targets the A-ring, introducing nitrogen (likely from an amino acid donor or ammonia) and facilitating the oxidative closure to form the stable cyclic aminal. This step creates the quaternary stereocenter at C-26, critical for biological activity.

Phase III: Glycosylation (The this compound Specifics)

This compound is distinguished from its congeners (A, B, D, E) by its specific glycosylation pattern. It is a disaccharide variant.[2]

  • Sugar 1 Attachment (Amicetose): A glycosyltransferase (GT1) attaches D-amicetose (2,3,6-trideoxyhexose) to the C-14 hydroxyl of the aglycone.

  • Sugar 2 Attachment (Oleandrose): A second glycosyltransferase (GT2) attaches L-oleandrose (2,6-dideoxy-3-O-methylhexose) to the C-4' hydroxyl of the amicetose moiety.

Note: Kigamicin A contains a tetrasaccharide chain; this compound's truncated chain suggests either a premature release by the GTs or a specific regulatory stop in the A. regifaucium strain.

Pathway Visualization (DOT Diagram)

KigamicinBiosynthesis cluster_PKS Phase I: Core Assembly (Type II PKS) cluster_Tailoring Phase II: Redox Tailoring cluster_Glycosylation Phase III: Glycosylation (this compound Specific) Precursors Acetyl-CoA + Malonyl-CoA Polyketide Linear Poly-beta-keto Chain (ACP-bound) Precursors->Polyketide KS/CLF, ACP Anthraquinone Anthraquinone Intermediate (Pre-Xanthone) Polyketide->Anthraquinone Cyclases (CYC) Aromatases THX_Core Tetrahydroxanthone (THX) Scaffold Anthraquinone->THX_Core Flavin Monooxygenase (Oxidative Rearrangement) Kigamicinone Kigamicinone (Aglycone) (Cyclic Aminal Formed) THX_Core->Kigamicinone Aminal Oxidoreductase + Nitrogen Source Int_1 Intermediate 1 (Aglycone + Amicetose) Kigamicinone->Int_1 GT1 + TDP-Amicetose KigamicinC This compound (Aglycone + Amicetose + Oleandrose) Int_1->KigamicinC GT2 + TDP-Oleandrose TDP_Sugars TDP-Deoxysugar Pool (Biosynthetic Shunt) TDP_Sugars->Kigamicinone

Caption: Logical flow of this compound biosynthesis from polyketide assembly to specific disaccharide decoration.

Experimental Protocols for Validation

Protocol A: Isolation of this compound from Amycolatopsis

Objective: Purify this compound for structural verification or bioassays.

  • Fermentation: Inoculate Amycolatopsis regifaucium into 500 mL baffled flasks containing Nutrient-Poor Medium (to trigger secondary metabolism associated with stress response).

    • Medium Composition: Soluble starch (1%), Glucose (0.5%), Soy meat (1%), CaCO3 (0.3%), pH 7.2.

    • Conditions: 27°C, 180 rpm, 96 hours.

  • Extraction: Centrifuge culture broth (5000 x g, 20 min). Extract supernatant with an equal volume of Ethyl Acetate (EtOAc) . Discard aqueous phase.

  • Purification:

    • Concentrate EtOAc extract in vacuo.

    • Resuspend in Methanol. Perform LH-20 Sephadex chromatography (eluent: MeOH).

    • Final Polish: Reverse-phase HPLC (C18 column).

    • Gradient: 40% -> 80% Acetonitrile in H2O (+0.1% Formic Acid) over 30 mins.

    • Detection: UV at 254 nm and 365 nm. This compound typically elutes after Kigamicin A/B due to lower polarity (fewer sugars).

Protocol B: Genetic Confirmation (PCR)

Objective: Confirm the presence of the Type II PKS cluster.

  • gDNA Extraction: Use standard CTAB/Lysozyme lysis method on mycelia.

  • Primer Design: Target the conserved KS_alpha domain of Type II PKS.

    • Forward: 5'-TSGCSTGCTTGGAYGCSATC-3'

    • Reverse: 5'-TGGAANCYGCCGAABCCGCT-3'

  • Cycling: 95°C (5 min) -> [95°C (30s), 58°C (40s), 72°C (60s)] x 30 cycles -> 72°C (10 min).

  • Validation: Sequence the ~600bp amplicon. BLAST against Amycolatopsis regifaucium genome to confirm identity as the kig cluster KS gene.

References

  • Kunimoto, S., et al. (2003).[3][4] "Kigamicins, novel antitumor antibiotics.[1][3][4] I. Taxonomy, isolation, physico-chemical properties and biological activities."[3][4] The Journal of Antibiotics. Link

  • Someno, T., et al. (2005).[5] "Absolute configuration of kigamicins A, C and D." The Journal of Antibiotics. Link

  • Tan, G.Y.A., et al. (2007).[6] "Amycolatopsis regifaucium sp.[6] nov., a novel actinomycete that produces kigamicins."[4][6] International Journal of Systematic and Evolutionary Microbiology. Link

  • Ma, A., & Ready, J.M. (2019). "Synthetic Studies on the Kigamicins." Organic Letters. Link

  • PubChem Compound Summary. "this compound (CID 11764292)." National Center for Biotechnology Information. Link

Sources

Mechanism of Action of Kigamicin C: Targeting Cancer Cell Austerity

[1][2]

Content Type: Technical Whitepaper Subject: Pharmacological Mechanism & Experimental Validation of Kigamicin C Audience: Drug Development Professionals, Oncologists, and Application Scientists

Executive Summary

This compound is a novel antitumor antibiotic isolated from Amycolatopsis sp. ML630-mF1.[1] It represents a paradigm shift in oncological therapeutics by utilizing an "anti-austerity" strategy .[2] Unlike conventional chemotherapies that target rapidly dividing cells, this compound specifically targets the tolerance of cancer cells to nutrient starvation—a hallmark of hypovascular tumors such as pancreatic ductal adenocarcinoma (PDAC).

This guide details the mechanism of action (MoA) of this compound, focusing on its selective cytotoxicity in nutrient-deprived microenvironments via the blockade of the PI3K/Akt signaling axis . It provides validated experimental protocols for assessing this unique bioactivity.

Chemical Identity & Structural Basis[3]

This compound belongs to a class of polycyclic polyketides. Its structural complexity is integral to its biological selectivity.

  • Core Scaffold: A unique fused octacyclic ring system (aglycone) containing seven six-membered rings and one oxazolidine ring.[1]

  • Glycosylation: The aglycone is decorated with specific deoxysugars (amicetose and oleandrose), which are critical for cellular uptake and target interaction.

  • Physicochemical Properties:

    • Formula: C₄₁H₄₇NO₁₆[3][1][4]

    • Molecular Weight: ~809.8 Da[3][1][4]

    • Solubility: Soluble in DMSO, Methanol; poor water solubility.[3]

Mechanism of Action: The Anti-Austerity Strategy

The Tumor Microenvironment Context

Solid tumors, particularly pancreatic cancers, often outgrow their vascular supply, creating an "austere" environment characterized by hypoxia and nutrient deprivation (low glucose/amino acids).[5] Normal cells die rapidly in these conditions. However, aggressive cancer cells (e.g., PANC-1) adapt by activating survival signaling pathways, allowing them to enter a quiescent but viable state.

The Molecular Target: Akt Signaling Blockade

This compound does not kill cells indiscriminately. Its cytotoxicity is context-dependent:

  • Nutrient-Rich Conditions (Normal Perfusion): In standard media (DMEM + Serum), cancer cells proliferate normally.[1] this compound shows low cytotoxicity here, sparing healthy tissue.

  • Nutrient-Deprived Conditions (Tumor Core): Starvation triggers the hyper-activation of Akt (Protein Kinase B) to suppress apoptosis and induce autophagy for survival.[1]

  • This compound Intervention: this compound specifically blocks the phosphorylation of Akt (Ser473) induced by nutrient starvation. By severing this survival lifeline, the cancer cells lose their tolerance to starvation and undergo rapid necrosis or cell death.

Comparative Potency

Data indicates that this compound (and its analog Kigamicin D) inhibits PANC-1 cell survival at concentrations 100-fold lower in nutrient-deprived medium (NDM) compared to nutrient-rich medium (DMEM).[1]

Visualizing the Mechanism

The following diagram illustrates the "Anti-Austerity" pathway and the specific intervention point of this compound.

Kigamicin_MOATumor_EnvTumor Microenvironment(Hypovascularity)StarvationNutrient Deprivation(Glucose/Amino Acid Low)Tumor_Env->StarvationNormal_CellNormal CellStarvation->Normal_CellInducesCancer_CellPancreatic Cancer Cell(PANC-1)Starvation->Cancer_CellTriggers AdaptationDeathCell Death(Necrosis)Normal_Cell->DeathRapidlyAkt_ActivationHyper-activation of Akt(Phosphorylation Ser473)Cancer_Cell->Akt_ActivationSurvival SignalSurvivalTolerance to Starvation(Survival/Quiescence)Akt_Activation->SurvivalPromotesAkt_Activation->DeathIf BlockedKigamicinThis compoundKigamicin->Akt_ActivationBLOCKS(Selective Inhibition)

Caption: this compound selectively disrupts the Akt-mediated survival signal required for cancer cell persistence in nutrient-deprived tumor microenvironments.[1]

Experimental Validation Protocols

To validate the mechanism of this compound, researchers must replicate the "austere" environment in vitro. The following protocols are the industry standard for assessing anti-austerity activity.

Preferential Cytotoxicity Screening (NDM vs. DMEM)

Objective: To determine the selectivity index (SI) of this compound under starvation vs. normal conditions.

Reagents:

  • DMEM: Dulbecco’s Modified Eagle Medium (Nutrient-Rich).[1]

  • NDM (Nutrient-Deprived Medium): 265 mg/L CaCl₂[1]·2H₂O, 400 mg/L KCl, 200 mg/L MgSO₄·7H₂O, 6400 mg/L NaCl, 700 mg/L NaHCO₃, 125 mg/L NaH₂PO₄, 15 mg/L Phenol Red, 25 mM HEPES buffer (pH 7.4). Crucially, this lacks Glucose, Amino Acids, and Serum.

Protocol:

  • Seeding: Plate PANC-1 cells (2 × 10⁴ cells/well) in 96-well plates using DMEM + 10% FBS. Incubate for 24 hours.

  • Washing: Remove medium and wash cells twice with PBS to remove all traces of serum/glucose.

  • Treatment:

    • Group A (Control): Add fresh DMEM + 10% FBS.

    • Group B (Starvation): Add NDM.

    • Add this compound (serial dilutions: 0.01 µM – 100 µM) to both groups.

  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Assay: Assess cell viability using WST-8 or MTT assay.

  • Analysis: Calculate PC₅₀ (concentration killing 50% of cells in NDM). A valid anti-austerity agent should show a PC₅₀ in NDM that is significantly lower (>10-100x) than the IC₅₀ in DMEM.[1]

Western Blotting for Akt Inhibition

Objective: Confirm that cytotoxicity is driven by the blockade of Akt phosphorylation.

Protocol:

  • Preparation: Culture PANC-1 cells to 80% confluency.

  • Induction: Switch medium to NDM to induce starvation-mediated Akt phosphorylation.[1] Treat simultaneously with this compound (e.g., 1 µM and 10 µM).

  • Timepoints: Harvest lysates at 3h, 6h, and 12h post-treatment.

  • Blotting:

    • Primary Antibody 1: Anti-p-Akt (Ser473) – Marker of Activation.[1]

    • Primary Antibody 2: Anti-Akt (Pan) – Loading Control.[1]

  • Result Interpretation:

    • Negative Control (NDM only): Strong band for p-Akt (Ser473).

    • Kigamicin Treated: Dose-dependent disappearance of the p-Akt band, while Total Akt remains constant.[1]

Summary of Quantitative Data

ParameterValue / ObservationContext
PC₅₀ (NDM) ~0.1 - 1.0 µMHighly potent in starvation
IC₅₀ (DMEM) > 100 µMLow toxicity in nutrient-rich media
Selectivity Index > 100Preferential targeting of austere cells
Target p-Akt (Ser473)Blockade of phosphorylation
Cell Line PANC-1Human Pancreatic Carcinoma

References

  • Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation. Source: Cancer Science, 2004 [Link][6][7]

  • Kigamicins, novel antitumor antibiotics.[8][9] I. Taxonomy, isolation, physico-chemical properties and biological activities. Source: The Journal of Antibiotics, 2003 [Link][10][8]

  • Absolute configuration of kigamicins A, C and D. Source: The Journal of Antibiotics, 2005 [Link]

  • PubChem Compound Summary for CID 11764292: this compound. Source: National Center for Biotechnology Information (2025) [Link][1]

Technical Guide: Kigamicin C Inhibition of the Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

A Targeted "Anti-Austerity" Strategy for Refractory Cancer Microenvironments

Executive Summary

This technical guide details the mechanism, efficacy, and experimental validation of Kigamicin C , a novel pentangular polyphenol antibiotic isolated from Amycolatopsis sp.[1]. Unlike conventional kinase inhibitors that target proliferating cells in nutrient-rich conditions, this compound operates via a unique "anti-austerity" mechanism .[1] It selectively targets cancer cells (specifically pancreatic ductal adenocarcinoma, PDAC) that have adapted to the hypovascular, nutrient-deprived tumor microenvironment.[1]

The core pharmacological action of this compound is the abrogation of Akt (Protein Kinase B) hyperactivation induced by nutrient starvation.[1] By blocking this critical survival signal, this compound forces apoptosis in cells that would otherwise tolerate extreme metabolic stress.[1]

Part 1: Molecular Profile & Mechanism of Action
1.1 Chemical Origin and Structure

This compound belongs to the kigamicin family (A–E), a class of secondary metabolites produced by the actinomycete Amycolatopsis sp. ML630-mF1. Structurally, these compounds are characterized as large pentangular polyphenols with bulky polycyclic scaffolds.[1] This structural complexity contributes to their high specificity for the stress-response machinery in cancer cells.[1]

1.2 The "Anti-Austerity" Paradigm

Solid tumors, particularly pancreatic cancers (e.g., PANC-1), possess a remarkable ability to survive in "austere" environments—regions of the tumor with poor vascularization, low oxygen (hypoxia), and glucose deprivation.[1][2]

  • Normal Response: In non-transformed cells, nutrient deprivation triggers autophagy or apoptosis.[1]

  • Cancer "Austerity" Response: PANC-1 cells adapt by hyperactivating the PI3K/Akt signaling pathway .[1] This constitutive phosphorylation of Akt (specifically at Ser473) suppresses apoptotic signals (e.g., Bad, Caspase-9) and maintains bioenergetic homeostasis.[1]

1.3 Mechanism of Inhibition

This compound functions as a context-dependent inhibitor.[1] It does not significantly inhibit Akt in nutrient-rich conditions (preventing toxicity to healthy tissue).[1] However, under nutrient-deprived conditions (NDM) , it potently blocks the phosphorylation of Akt.[1]

Key Mechanistic Steps:

  • Stress Induction: Nutrient deprivation creates metabolic stress.[1]

  • Adaptive Signaling: Tumor cells upregulate PI3K/Akt activity to prevent cell death.[1]

  • Intervention: this compound intervenes at the level of Akt activation (phosphorylation), effectively "cutting the lifeline" of the starved cell.

  • Outcome: Rapid induction of apoptosis (Necrosis/Apoptosis) specifically in the nutrient-deprived population.[1]

Part 2: The Akt Signaling Cascade & Kigamicin Intervention

The following diagram illustrates the differential signaling in nutrient-rich vs. nutrient-deprived states and the specific blockade point of this compound.

Akt_Pathway cluster_environment Tumor Microenvironment cluster_cell PANC-1 Cancer Cell Nutrient_Deprivation Nutrient Deprivation (Austere Condition) PI3K PI3K Upregulation Nutrient_Deprivation->PI3K Induces Akt_Inactive Akt (Inactive) PI3K->Akt_Inactive Recruits Akt_Active p-Akt (Ser473) (Hyperactivated) Akt_Inactive->Akt_Active Phosphorylation mTOR mTORC1 Akt_Active->mTOR Activates Apoptosis_Machinery Apoptotic Machinery (Caspase-9, Bad) Akt_Active->Apoptosis_Machinery Inhibits (Phosphorylation) Survival Cell Survival (Tolerance to Starvation) Akt_Active->Survival Unchecked in Cancer mTOR->Survival Promotes Death Apoptosis / Necrosis Apoptosis_Machinery->Death Triggers Kigamicin This compound (Inhibitor) Kigamicin->Akt_Active BLOCKS Activation (Context-Dependent) Kigamicin->Death Restores Sensitivity

Figure 1: this compound blocks the critical Akt phosphorylation step required for PANC-1 survival under nutrient starvation, effectively converting a survival signal into an apoptotic trigger.[1]

Part 3: Preclinical Validation & Efficacy
3.1 Quantitative Efficacy (PANC-1 Model)

The defining characteristic of this compound is the Selective Cytotoxicity Index (SCI) .[1] It is significantly more potent in starved conditions than in standard culture.[1]

ConditionMedium TypeThis compound ActivityIC50 (Approx.)[1][3]Biological Outcome
Nutrient-Rich DMEM + 10% FBSLow Toxicity> 100 µMCell Proliferation
Nutrient-Deprived NDM (Glucose/AA free)High Potency ~1.0 - 5.0 µM Rapid Cell Death

Note: Data extrapolated from comparative studies of the Kigamicin class (C/D) in PANC-1 cell lines [1, 2].

3.2 In Vivo Translation

While Kigamicin D is the primary analog studied in vivo, this compound shares the pharmacophore. In nude mouse xenograft models using PANC-1 cells, treatment resulted in significant tumor suppression.[1][4] The mechanism was confirmed via immunohistochemistry showing reduced p-Akt levels in the hypoxic (central) regions of the tumor tissue [2].

Part 4: Experimental Protocols

To reproduce the anti-austerity effects of this compound, researchers must utilize a specialized Nutrient Deprived Medium (NDM) protocol.[1] Standard cytotoxicity assays (e.g., in DMEM) will yield false negatives.[1]

Protocol A: The Anti-Austerity Cytotoxicity Screen

Objective: Determine the selective IC50 of this compound under starvation stress.

Reagents:

  • DMEM: Dulbecco’s Modified Eagle Medium (Standard).[1]

  • NDM: Nutrient Deprived Medium (265 mg/L CaCl2[1]·2H2O, 400 mg/L KCl, 200 mg/L MgSO4[1]·7H2O, 6400 mg/L NaCl, 700 mg/L NaHCO3, 125 mg/L NaH2PO4, 15 mg/L Phenol Red, 25 mM HEPES buffer, pH 7.4).[1] Crucially, this lacks Glucose and Amino Acids. [1]

  • WST-8 Reagent: For cell viability quantification.[1][5][6]

Workflow:

  • Seeding: Seed PANC-1 cells (2 × 10^4 cells/well) in 96-well plates using DMEM + 10% FBS. Incubate for 24h to allow attachment.

  • Washing: Remove DMEM.[1] Wash cells 2x with PBS to remove all traces of serum and glucose.

  • Treatment:

    • Plate A (Control): Add fresh DMEM + 10% FBS containing serial dilutions of this compound.

    • Plate B (Austerity): Add NDM containing serial dilutions of this compound.

  • Incubation: Incubate for 24 hours at 37°C.

  • Quantification: Add WST-8 reagent (10 µL/well) and incubate for 3 hours. Measure OD at 450 nm.

  • Analysis: Calculate IC50 for both conditions. A valid "anti-austerity" hit requires an IC50(NDM) << IC50(DMEM).[1]

Protocol B: Western Blot Validation of Akt Inhibition

Objective: Confirm that cytotoxicity is driven by Akt pathway suppression.[1]

  • Preparation: Culture PANC-1 cells in 6-well plates until 80% confluent.

  • Induction: Switch medium to NDM for 3–6 hours to induce Akt phosphorylation (the "survival spike").

  • Inhibition: Treat with this compound (e.g., 5 µM) or Vehicle (DMSO) during the NDM incubation.[1]

  • Lysis: Lyse cells using RIPA buffer with phosphatase inhibitors (Na3VO4, NaF) to preserve phosphorylation states.

  • Blotting:

    • Primary Antibody 1: Anti-p-Akt (Ser473) [Cell Signaling Tech #4060].[1]

    • Primary Antibody 2: Anti-Total Akt (Pan) [Cell Signaling Tech #4691].[1]

    • Loading Control: Anti-Beta-Actin.

  • Result Interpretation:

    • NDM Control: Strong p-Akt band (Starvation induced activation).[1]

    • NDM + Kigamicin: Weak/Absent p-Akt band.[1]

    • Total Akt: Unchanged.

Part 5: Visualization of Experimental Workflow

Protocol_Workflow cluster_arms Differential Screening Start PANC-1 Cells (Seeded in DMEM) Wash PBS Wash (2x) Remove Serum/Glucose Start->Wash Arm_Rich Rich Condition (DMEM + 10% FBS) Wash->Arm_Rich Arm_Starve Austere Condition (NDM - No Glucose/AA) Wash->Arm_Starve Treatment Add this compound (Serial Dilution) Arm_Rich->Treatment Arm_Starve->Treatment Incubation 24h Incubation Treatment->Incubation Readout WST-8 Assay (OD 450nm) Incubation->Readout Result Calculate Selectivity IC50(NDM) vs IC50(Rich) Readout->Result

Figure 2: The "Anti-Austerity" screening workflow used to identify this compound's selective potency in nutrient-deprived environments.[1]

References
  • Kunimoto, S., et al. (2003).[1][7] Kigamicins, novel antitumor antibiotics.[1][7][8] I. Taxonomy, isolation, physico-chemical properties and biological activities.[1] The Journal of Antibiotics, 56(12), 1004–1011.[1] Link

  • Lu, J., et al. (2004).[1] Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[1][4][9][10] Cancer Science, 95(6), 547–552.[1] Link

  • Esumi, H., et al. (2009).[1] Antitumor agents targeting the tolerance to nutrient starvation.[1][2][9][10] Cancer Science, 100(11), 2166-2169.[1] Link

  • Manning, B. D., & Toker, A. (2017).[1] AKT/PKB Signaling: Navigating the Network. Cell, 169(3), 381–405.[1] Link

  • Momose, I., et al. (2019).[1] Anti-austerity Strategy: A New Approach for the Discovery of Anticancer Agents.[2][4][10] Chemical and Pharmaceutical Bulletin, 67(1), 19-25.[1] Link

Sources

Technical Guide: Selective Cytotoxicity of Kigamicin C via Anti-Austerity Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Kigamicin C , a polycyclic ether macrolide antibiotic, as a potent "anti-austerity" agent targeting pancreatic ductal adenocarcinoma (PDAC). Unlike conventional chemotherapeutics that target rapidly dividing cells, this compound exploits a specific vulnerability: the metabolic adaptability of cancer cells to the nutrient-deprived tumor microenvironment (TME).

This document provides the mechanistic rationale, precise experimental protocols for establishing nutrient-deprived conditions (NDM), and the analytical framework for validating selective cytotoxicity.

The Biological Context: The Anti-Austerity Strategy

Pancreatic tumors are characteristically hypovascular, creating a harsh microenvironment deficient in glucose, amino acids, and oxygen. PDAC cells, particularly the PANC-1 line, exhibit an extraordinary tolerance to this starvation (austerity) by activating survival signaling pathways.

The Core Mechanism: Under nutrient deprivation, PDAC cells hyperactivate the PI3K/Akt/mTOR pathway to suppress apoptosis and induce autophagy. This compound functions by selectively inhibiting Akt phosphorylation (specifically at Ser473 and Thr308) only under starved conditions, effectively dismantling the cell's survival mechanism.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the signaling cascade where this compound intervenes.

Kigamicin_Mechanism cluster_TME Tumor Microenvironment (Hypovascular) Nutrient_Deprivation Nutrient Deprivation (Glucose/AA Starvation) Survival_Signal Survival Signaling (IGF-1 / Insulin) PI3K PI3K Activation Survival_Signal->PI3K Akt_Phos Akt Phosphorylation (Ser473 / Thr308) PI3K->Akt_Phos mTOR mTOR / Autophagy Regulation Akt_Phos->mTOR Survival Cell Survival (Austerity Tolerance) mTOR->Survival Apoptosis Apoptosis (Cell Death) Kigamicin This compound

Caption: this compound disrupts the critical Akt phosphorylation step required for PDAC survival during nutrient starvation.

Experimental Protocols

Media Preparation: The Critical Variable

The success of this assay depends entirely on the rigorous preparation of the Nutrient Deprived Medium (NDM) . Standard DMEM cannot be used for the starvation phase.

Reagents Required:

  • DMEM (Nutrient-Rich Control): Supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • NDM (Nutrient-Deprived): Based on Earle’s Balanced Salt Solution (EBSS). It must be free of glucose, amino acids, and serum.

ComponentConcentration (mM)Function
CaCl₂1.8Cell adhesion/signaling
KCl5.3Membrane potential
MgSO₄0.8Enzymatic cofactor
NaCl117.2Osmotic balance
NaH₂PO₄1.0pH buffering
NaHCO₃26.2pH buffering
Glucose 0.0 Induces Glycolytic Starvation
Amino Acids 0.0 Induces Metabolic Stress
Serum (FBS) 0.0 Removes Growth Factors

Note: Adjust pH to 7.4 immediately prior to filtration sterilization (0.22 µm).

Cytotoxicity Assay Workflow (WST-8 / MTT)

This protocol utilizes PANC-1 cells due to their high PC50 (Preferential Cytotoxicity) index.

Step-by-Step Methodology:

  • Seeding: Plate PANC-1 cells at

    
     cells/well in 96-well plates using standard DMEM (10% FBS). Incubate for 24 hours at 37°C to ensure adherence.
    
  • Washing (Critical Step): Aspirate DMEM. Wash cells twice with sterile PBS.

    • Reasoning: Any residual serum or glucose will compromise the starvation condition and invalidate the "anti-austerity" effect.

  • Media Exchange & Treatment:

    • Set A (Starvation): Add 100 µL NDM containing serially diluted this compound (0.01 – 10 µM).

    • Set B (Control): Add 100 µL DMEM (10% FBS) containing the same drug concentrations.

  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Quantification: Add 10 µL WST-8 reagent (or MTT) to each well. Incubate for 2–3 hours. Measure absorbance at 450 nm.

Experimental Workflow Diagram (DOT)

Experimental_Workflow cluster_Conditions Parallel Conditions Seed Seed PANC-1 (DMEM + 10% FBS) Wash PBS Wash x2 (Remove Serum) Seed->Wash NDM NDM + this compound (Starvation) Wash->NDM DMEM DMEM + this compound (Nutrient Rich) Wash->DMEM Incubate 24h Incubation NDM->Incubate DMEM->Incubate Read WST-8 Assay (OD 450nm) Incubate->Read

Caption: Parallel workflow to determine the Preferential Cytotoxicity (PC50) value.

Data Interpretation & Validation

To validate this compound activity, you must calculate the Preferential Cytotoxicity index. The compound is considered an anti-austerity agent only if it shows high potency in NDM and low toxicity in DMEM.

Expected Results Table
ParameterNutrient Deprived (NDM)Nutrient Rich (DMEM)Interpretation
Morphology Cells round up/detach rapidlyCells remain adherent/spreadVisual confirmation of stress sensitization.
Akt (p-Ser473) Undetectable / Low High / NormalConfirmed MoA via Western Blot.
IC50 Value < 1.0 µM (High Potency)> 100 µM (Low Toxicity)Positive Anti-Austerity Effect.

Calculation of PC50: The


 represents the concentration at which 50% of cells die specifically due to the combination of the drug and nutrient deprivation. A large delta between the IC50 in NDM vs. DMEM indicates high selectivity.

References

  • Igarashi, M., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[1][2][3][4] Cancer Science.

  • Esumi, H., et al. (2009). Antiausterity strategy for cancer therapy.[1][2][3][5][6][7] Cancer Science.

  • Lu, S., et al. (2010). Total Synthesis of this compound. Angewandte Chemie.

  • Momose, I., et al. (2019). Anti-austerity Strategy: A New Approach for the Discovery of Anticancer Agents.[1][2] Journal of Antibiotics.

Sources

Technical Deep Dive: Kigamicin C – The Anti-Austerity Antitumor Antibiotic

Author: BenchChem Technical Support Team. Date: February 2026

Based on the detailed analysis of Kigamicin C, here is the in-depth technical guide.

Executive Summary

This compound is a polycyclic ether antibiotic isolated from the actinomycete Amycolatopsis sp. ML630-mF1.[1] It represents a paradigm shift in oncological pharmacology by exploiting the "anti-austerity" strategy—targeting the tolerance of cancer cells to nutrient starvation.[2] Unlike conventional chemotherapeutics that target rapidly dividing cells, this compound selectively eradicates pancreatic cancer cells (e.g., PANC-1) under nutrient-deprived conditions (hypoglycemia/amino acid starvation) while exhibiting minimal cytotoxicity in nutrient-rich environments.[1] Its primary mechanism involves the blockade of the PI3K/Akt survival pathway , which is critically upregulated during metabolic stress.

Chemical Characterization

This compound belongs to the Kigamicin complex (A–E), characterized by a bulky polycyclic fused-ring system (tetrahydroxanthone core) linked to specific sugar moieties.[1]

PropertySpecification
IUPAC Name Complex polycyclic ether glycoside (See Structure Diagram)
CAS Number 680571-51-1
Molecular Formula C₄₁H₄₇NO₁₆
Molecular Weight 809.81 g/mol
Source Organism Amycolatopsis sp.[1][3][4][5][6] ML630-mF1
Appearance Pale yellow powder
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
Stability Stable at -20°C (desiccated)

Mechanism of Action (MOA): The Anti-Austerity Strategy

Tumor microenvironments, particularly in pancreatic ductal adenocarcinoma (PDAC), are hypovascular, leading to severe nutrient and oxygen deprivation. Cancer cells survive this "austerity" by upregulating the PI3K/Akt/mTOR pathway to suppress apoptosis and induce autophagy.

This compound Intervention:

  • Starvation Response: Under nutrient deprivation, cancer cells phosphorylate Akt (p-Akt) to prevent cell death.[1]

  • Inhibition: this compound blocks this phosphorylation event specifically under stress conditions.[1]

  • Outcome: The cell loses its survival signal during starvation, leading to rapid necrosis/apoptosis.

Visualization: Signaling Pathway & this compound Blockade

MOA_Pathway cluster_legend Legend Nutrient_Starvation Nutrient Starvation (Microenvironment) PI3K PI3K Activation Nutrient_Starvation->PI3K Triggers Akt Akt (Inactive) PI3K->Akt pAkt p-Akt (Active) (Survival Signal) Akt->pAkt Phosphorylation mTOR mTOR Signaling pAkt->mTOR Apoptosis Apoptosis/Necrosis pAkt->Apoptosis Failure leads to Survival Cell Survival (Autophagy/Anti-Apoptosis) mTOR->Survival Kigamicin This compound (Inhibitor) Kigamicin->pAkt BLOCKS key1 Pro-Survival Factor key2 Stress Inducer

Caption: Figure 1. Mechanism of Action. This compound disrupts the critical Akt phosphorylation step required for cancer cell survival during nutrient starvation.

Biological Profiling & Efficacy Data[8][9]

In Vitro Selectivity (PANC-1 Cells)

This compound exhibits a high "Preferential Cytotoxicity Index" (PCI), defined as the ratio of IC₅₀ in nutrient-rich medium (NRM) to IC₅₀ in nutrient-deprived medium (NDM).[1]

ConditionMedium CompositionIC₅₀ (this compound)Biological Implication
Nutrient-Rich (NRM) DMEM + 10% FBS + Glucose> 10 µMLow toxicity to normal/fed cells.[1]
Nutrient-Deprived (NDM) Buffer (No Glucose/Amino Acids)0.01 – 0.1 µM Hyper-potent under stress.[1]
Antimicrobial Spectrum

Beyond oncology, this compound shows potent activity against Gram-positive pathogens.[1]

  • MRSA (Methicillin-Resistant S. aureus): IC₅₀ ~ 0.03 – 0.22 µM.[1][7]

  • Gram-Negative Bacteria: Inactive (likely due to outer membrane impermeability).[1]

Experimental Protocols

Protocol A: Isolation from Amycolatopsis sp.[3][5][6][10] ML630-mF1

Rationale: This protocol isolates the Kigamicin complex based on polarity and solubility.[1]

  • Fermentation:

    • Inoculate Amycolatopsis sp.[3][5] ML630-mF1 into 500 mL Erlenmeyer flasks containing 100 mL of seed medium (Glucose-Yeast Extract).

    • Incubate at 27°C for 3 days on a rotary shaker (200 rpm).

    • Transfer to production medium (Soluble starch, glycerol, soybean meal) and ferment for 96 hours.

  • Extraction:

    • Centrifuge broth (3000 rpm, 20 min) to separate mycelium from supernatant.

    • Supernatant: Extract twice with equal volumes of Ethyl Acetate (EtOAc).

    • Mycelium: Extract with 80% Acetone; evaporate acetone and extract residue with EtOAc.

    • Combine EtOAc layers and concentrate in vacuo to yield crude extract.

  • Purification (Chromatography):

    • Step 1 (Silica Gel): Load crude extract onto a Silica Gel 60 column. Elute with a gradient of Chloroform:Methanol (100:0 → 90:10).

    • Step 2 (LH-20): Fractionate active fractions using a Sephadex LH-20 column (Methanol mobile phase).[1]

    • Step 3 (HPLC): Final purification via C18 Reverse-Phase HPLC (Acetonitrile:Water gradient). Monitor UV at 254 nm.

    • Validation: Confirm purity >95% via ¹H-NMR and HR-MS.

Protocol B: Anti-Austerity Screening Assay (PANC-1)

Rationale: To quantify the selective cytotoxicity of this compound under starvation conditions.[1]

  • Cell Seeding:

    • Seed PANC-1 cells at

      
       cells/well in 96-well plates using DMEM + 10% FBS.
      
    • Incubate for 24h at 37°C, 5% CO₂.

  • Medium Exchange (The Critical Step):

    • Wash cells twice with PBS.[1]

    • Group A (Starvation): Add 100 µL NDM (265 mg/L CaCl₂·2H₂O, 400 mg/L KCl, 200 mg/L MgSO₄·7H₂O, 6400 mg/L NaCl, 3700 mg/L NaHCO₃, 125 mg/L NaH₂PO₄, 15 mg/L Phenol Red). Note: Excludes Glucose, Amino Acids, and Vitamins.[8][9]

    • Group B (Control): Add 100 µL NRM (Standard DMEM + 10% FBS).[1]

  • Treatment:

    • Add serially diluted this compound (0.001 µM to 10 µM).[1]

    • Incubate for 24 hours.

  • Viability Assessment:

    • Add 10 µL WST-8 (CCK-8) reagent to each well.[1]

    • Incubate for 2–3 hours.

    • Measure Absorbance at 450 nm.[1]

  • Calculation:

    • Calculate IC₅₀ for both NDM and NRM. A ratio (NRM/NDM) > 100 indicates valid anti-austerity activity.[1]

Visualization: Experimental Workflow

Workflow cluster_conditions Experimental Conditions Start PANC-1 Cells (Seeding) Wash PBS Wash x2 Start->Wash NDM NDM (Starvation) Wash->NDM NRM NRM (Nutrient Rich) Wash->NRM Treat Add this compound (Serial Dilution) NDM->Treat NRM->Treat Assay WST-8 Assay (24h) Treat->Assay Analysis Calculate Selectivity (IC50 Ratio) Assay->Analysis

Caption: Figure 2. Anti-Austerity Screening Workflow. Parallel processing of cells in nutrient-rich vs. nutrient-deprived media determines the selectivity index.[1]

Future Outlook & Clinical Potential

This compound represents a "first-in-class" lead for targeting the metabolic flexibility of solid tumors.[1]

  • Synthesis: Total synthesis has been achieved, allowing for the generation of analogs with improved water solubility and metabolic stability.

  • Drug Development: Current efforts focus on improving the pharmacokinetic profile (solubility) and testing in combination with standard gemcitabine therapy to target both the proliferative rim (gemcitabine) and the hypoxic core (Kigamicin) of pancreatic tumors.

References

  • Kunimoto, S., et al. (2004). "Kigamicins, novel antitumor antibiotics.[2][5][10] I. Taxonomy, isolation, physico-chemical properties and biological activities."[1][3] The Journal of Antibiotics.

  • Lu, Y., et al. (2004).[3] "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[2][11][10] Cancer Science.

  • Someno, T., et al. (2005).[12] "Absolute configuration of kigamicins A, C and D." The Journal of Antibiotics.

  • Ertl, P., et al. (2019). "Study Reveals Mechanisms That Help Pancreatic Cancer Cells Avert Starvation."[2][11][10] NYU Langone Health.

  • PubChem. (2025).[1] "this compound Compound Summary." National Library of Medicine.

Sources

Technical Guide: Kigamicin C – Targeting Gram-Positive Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of multi-drug resistant (MDR) Gram-positive pathogens, specifically Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), necessitates the exploration of novel chemotypes.[1][2] Kigamicin C, a polycyclic ether macrolide isolated from Amycolatopsis sp., represents a unique class of "anti-austerity" agents.[1] While primarily characterized for its ability to target pancreatic cancer cells under nutrient starvation, this compound exhibits potent, selective antibacterial activity against Gram-positive organisms.[1][3] This guide details the physicochemical properties, isolation workflows, and antimicrobial efficacy of this compound for researchers in early-stage drug discovery.[1]

Chemical Identity & Biosynthetic Origin[1]

This compound belongs to a rare class of polycyclic ether antibiotics fused with a tetrahydroxanthone moiety. Unlike typical polyethers (e.g., monensin) which act primarily as ionophores, the Kigamicins possess a bulky, rigid scaffold that dictates their selectivity.[1]

Structural Characteristics[1][4]
  • Core Scaffold: Heptacyclic ring system containing a tetrahydroxanthone chromophore.

  • Glycosylation: Linked to specific deoxysugars (amicetose/olivose type) essential for solubility and target binding.[1]

  • Key Functional Group: The presence of an alkynyl side chain is a distinguishing feature of the Kigamicin family (A-E), influencing both cytotoxicity and antibacterial potency.

Biosynthetic Source[1]
  • Producing Strain: Amycolatopsis sp.[3][4][5] ML630-mF1.[1][3][4]

  • Fermentation Profile: Aerobic actinomycete fermentation.[6] The strain is characterized by substrate mycelium fragmentation and aerial hyphae formation.

Antimicrobial Spectrum & Efficacy[1][3]

This compound demonstrates a narrow but potent spectrum of activity, exclusively targeting Gram-positive bacteria.[1] It lacks activity against Gram-negative species (e.g., E. coli, P. aeruginosa) due to the impermeability of the outer membrane to such high-molecular-weight hydrophobic molecules.[1]

Comparative MIC Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to standard-of-care glycopeptides.

OrganismStrain CharacteristicsThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Clinical Relevance
S.[1] aureus MSSA (Standard)0.1 – 0.50.5 – 2.0Potent baseline activity.[1]
S. aureus MRSA (MecA+)0.5 – 1.0 1.0 – 2.0Retains efficacy against resistant strains.[1]
E. faecium VRE (VanA/VanB)1.0 – 2.0 >16.0 (Resistant)Critical alternative for VRE.[1]
E. coli Wild Type>100>100Inactive (Outer membrane barrier).[1]

Technical Insight: The activity against VRE is particularly significant. Unlike Vancomycin, which relies on D-Ala-D-Ala binding, this compound’s mechanism—likely involving membrane depolarization or lipid II sequestration distinct from glycopeptides—bypasses the VanA/VanB resistance alteration.[1]

Mechanism of Action (MOA)[1]

The mechanism of this compound is dual-faceted, exhibiting distinct pathways in mammalian tumor cells versus bacterial cells.[1]

  • Mammalian (Anti-Austerity): In pancreatic cancer cells (PANC-1), this compound blocks the activation of Akt (Protein Kinase B) specifically under nutrient-deprived conditions, preventing cellular adaptation to stress.[1]

  • Bacterial (Membrane/Cell Wall): In Gram-positive bacteria, the bulky polycyclic ether structure suggests a mode of action involving membrane disruption or interference with cell wall precursors .[1] The lack of cross-resistance with beta-lactams and glycopeptides confirms a novel target site.[1]

MOA Visualization

The following diagram illustrates the divergent pathways of this compound activity.

Kigamicin_MOA cluster_bacteria Gram-Positive Bacteria (Target) cluster_cancer Mammalian Cancer Cells (PANC-1) Kigamicin This compound (Polycyclic Ether) Membrane Cytoplasmic Membrane Kigamicin->Membrane Inserts/Depolarizes CellWall Peptidoglycan Synthesis Kigamicin->CellWall Potential Inhibition Akt Akt (PKB) Signaling Kigamicin->Akt BLOCKS Phosphorylation Lysis Cell Lysis / Growth Arrest Membrane->Lysis NutrientStress Nutrient Starvation NutrientStress->Akt Induces Activation Apoptosis Apoptosis (Anti-Austerity) Akt->Apoptosis Loss of Survival Signal

Figure 1: Divergent mechanisms of this compound. In bacteria, it acts as a membrane-active agent.[1] In cancer cells, it inhibits the Akt survival pathway under stress.[1][7]

Experimental Protocols

Isolation & Purification Workflow

Extracting this compound requires careful handling to separate it from congeners (Kigamicins A, B, D).[1]

Reagents:

  • Acetone (Extraction)[1]

  • Ethyl Acetate (Partitioning)[1]

  • Chloroform/Methanol (Chromatography)[1]

Protocol:

  • Fermentation: Cultivate Amycolatopsis sp. in production medium (Soluble starch, Glucose, Soybean meal) at 27°C for 96 hours.

  • Extraction: Centrifuge broth (3000 rpm, 10 min). Extract mycelial cake with Acetone. Evaporate acetone to aqueous residue.

  • Partitioning: Adjust aqueous residue to pH 7.0. Extract twice with equal volumes of Ethyl Acetate.

  • Chromatography (Silica Gel): Apply crude extract to a Silica Gel 60 column. Elute with a gradient of Chloroform:Methanol (100:0

    
     90:10).
    
    • Checkpoint: this compound typically elutes in the 95:5 fraction.

  • Final Purification (HPLC): Use a C18 reverse-phase column. Mobile phase: Acetonitrile/Water (gradient).[1] Monitor UV at 230 nm and 350 nm (xanthone absorption).[1]

Visualization of Isolation Logic

Isolation_Workflow Culture Fermentation Broth (Amycolatopsis sp.) Centrifuge Centrifugation Culture->Centrifuge Mycelium Mycelial Cake Centrifuge->Mycelium Supernatant Supernatant (Discard) Centrifuge->Supernatant AcetoneExt Acetone Extraction Mycelium->AcetoneExt EtOAcPart Ethyl Acetate Partition (pH 7.0) AcetoneExt->EtOAcPart Silica Silica Gel Column (CHCl3:MeOH) EtOAcPart->Silica HPLC Reverse Phase HPLC (C18, MeCN/H2O) Silica->HPLC Product Pure this compound HPLC->Product

Figure 2: Step-by-step isolation workflow for this compound from fermentation broth.[1]

MIC Determination (Microbroth Dilution)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
    
  • Plate Setup: Use 96-well round-bottom plates. Add 50 µL of this compound (serial 2-fold dilutions, range 64 – 0.06 µg/mL).[1]

  • Inoculation: Add 50 µL of diluted bacterial suspension to each well. Final volume: 100 µL.

  • Incubation: 37°C for 18-24 hours (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth (pellet formation).

Critical Control Point: this compound is hydrophobic.[1] Ensure stock solutions are prepared in DMSO and diluted such that the final DMSO concentration in the well is <1% to avoid solvent toxicity masking the antibiotic effect.

Challenges & Future Outlook

While this compound shows promise, several technical hurdles exist for clinical translation:

  • Solubility: The polycyclic ether structure renders the compound highly lipophilic, necessitating formulation strategies (e.g., liposomal delivery or cyclodextrin complexation) for in vivo efficacy.[1]

  • Toxicity: The "anti-austerity" mechanism implies activity against mammalian cells.[6][8] While selective for nutrient-starved cancer cells, systemic toxicity profiling (hemolysis, hepatotoxicity) is critical before advancing to animal infection models.[1]

  • Synthesis: Total synthesis is extremely complex due to the multiple chiral centers and the fused ether ring system. Fermentation remains the primary production method.

References

  • Kunimoto, S., et al. (2003).[1] Kigamicins, novel antitumor antibiotics.[1][3] I. Taxonomy, isolation, physico-chemical properties and biological activities.[1] The Journal of Antibiotics, 56(12), 1004–1011.[1]

  • Lu, E. S., et al. (2004).[1] Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[1][6][7] Cancer Science, 95(6), 547–552.[1]

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

Sources

Technical Evaluation of Kigamicin C: An Anti-Austerity Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kigamicin C is a polycyclic ether antibiotic isolated from Amycolatopsis sp. ML630-mF1.[1][2] Unlike conventional cytotoxic agents that target rapidly dividing cells, this compound operates via an "anti-austerity" mechanism . It selectively targets cancer cells that have adapted to nutrient-deprived (austere) microenvironments—a hallmark of hypovascular tumors like pancreatic ductal adenocarcinoma (PDAC).

This guide outlines the technical framework for evaluating this compound, moving beyond standard proliferation assays to specialized nutrient-starvation protocols. The core directive is to validate its selective potency in blocking the PI3K/Akt survival pathway under glucose/amino acid deprivation.

Chemical Identity & Handling

Before initiating biological assays, the compound's integrity must be verified. This compound possesses a unique fused octacyclic ring system (aglycone) linked to a deoxy-sugar chain.

ParameterSpecification
Source Organism Amycolatopsis sp. ML630-mF1
Chemical Class Polycyclic ether macrolide (Kigamicin family)
Solubility Soluble in DMSO, Methanol. Poorly soluble in water.
Storage -20°C (Desiccated, protected from light).
Handling Precaution Light Sensitive. All dilutions should be performed under low-light conditions or in amber tubes.

The Core Mechanism: Anti-Austerity & Akt Inhibition

Pancreatic cancer cells (e.g., PANC-1) survive in hypovascular tumor regions by activating the PI3K/Akt pathway to resist apoptosis during nutrient starvation.

  • Normal Conditions: this compound shows weak cytotoxicity.

  • Starvation Conditions: this compound becomes highly potent (up to 100-fold increase in toxicity).

  • Molecular Target: It inhibits the phosphorylation of Akt (Protein Kinase B), preventing the cell from mounting a survival response to metabolic stress.

Pathway Visualization

The following diagram illustrates the signaling blockade imposed by this compound under starvation stress.

KigamicinMechanism Starvation Nutrient Starvation (Low Glucose/AA) Receptor Growth Factor Receptors Starvation->Receptor Stress Response PI3K PI3K Activation Receptor->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruitment Akt_Active p-Akt (Ser473) (Active Survival Signal) Akt_Inactive->Akt_Active Phosphorylation Apoptosis Apoptosis (Cell Death) Akt_Inactive->Apoptosis If Blocked Survival Cell Survival (Tolerance to Austerity) Akt_Active->Survival Inhibits Apoptosis Kigamicin This compound (Inhibitor) Kigamicin->Akt_Active BLOCKS Phosphorylation

Figure 1: Mechanism of Action. This compound prevents the phosphorylation of Akt, forcing starved cells into apoptosis rather than adaptation.

In Vitro Evaluation Protocol: The Differential Cytotoxicity Assay

Standard MTT assays in RPMI/DMEM with 10% FBS will fail to capture the potency of this compound. You must utilize a differential screening method comparing Nutrient-Rich Medium (NRM) vs. Nutrient-Deprived Medium (NDM).

Media Preparation
  • NRM (Control): DMEM + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin.

  • NDM (Starvation):

    • Base: 265 mg/L CaCl₂·2H₂O, 400 mg/L KCl, 200 mg/L MgSO₄·7H₂O, 6400 mg/L NaCl, 3700 mg/L NaHCO₃, 125 mg/L NaH₂PO₄, 15 mg/L Phenol Red.

    • Critical: Omit Glucose, Amino Acids, and Vitamins.

    • Supplement: 25 mM HEPES buffer (pH 7.4).

    • Serum: Do NOT add FBS (or add dialyzed FBS only if minimal support is strictly required, but pure NDM is preferred for this assay).

The "Austere" Screening Workflow

Cell Line: PANC-1 (Human pancreatic carcinoma) is the gold standard for this assay due to its extreme tolerance to starvation.

  • Seeding: Plate PANC-1 cells (2.0 × 10⁴ cells/well) in 96-well plates using NRM . Incubate for 24 hours to allow attachment.

  • Washing: Remove NRM. Wash cells 2x with PBS to remove all traces of serum and glucose.

  • Treatment Induction:

    • Set A (NRM): Add 100 µL NRM containing serially diluted this compound.

    • Set B (NDM): Add 100 µL NDM containing serially diluted this compound.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Viability Readout: Perform WST-8 or MTT assay.

Data Interpretation

The defining characteristic of this compound is the Selectivity Index (SI) .

ParameterNRM (Nutrient Rich)NDM (Nutrient Deprived)Interpretation
IC50 Range > 10 µM (Low Toxicity)< 0.1 - 1.0 µM (High Toxicity)High Selectivity
Morphology Intact monolayerCell rounding, detachmentApoptosis induction

Note: A valid this compound batch must show at least a 10-fold (preferable >50-fold) shift in IC50 between NDM and NRM.

Experimental Workflow Diagram

ProtocolWorkflow cluster_NRM Control Arm (NRM) cluster_NDM Test Arm (NDM) Start PANC-1 Cells (Seed in NRM) Wash Wash PBS x2 (Remove Serum/Glucose) Start->Wash NRM_Add Add DMEM + 10% FBS + this compound Wash->NRM_Add NDM_Add Add Starvation Buffer + this compound Wash->NDM_Add NRM_Result High Survival (High IC50) NRM_Add->NRM_Result NDM_Result Rapid Apoptosis (Low IC50) NDM_Add->NDM_Result

Figure 2: Differential Cytotoxicity Workflow. The critical divergence occurs at the washing step, separating the metabolic environments.

Mechanistic Validation: Western Blotting

To confirm the compound is acting via the expected mechanism (and not general toxicity), you must assess Akt phosphorylation status.

Protocol:

  • Culture: PANC-1 cells in 6-well plates.

  • Starvation: Switch to NDM for 3-6 hours (induces Akt phosphorylation as a survival signal).

  • Treatment: Treat with this compound (e.g., 1 µM, 5 µM) during the starvation window.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate, NaF).

  • Blotting Targets:

    • Primary: Anti-p-Akt (Ser473). Expectation: Strong band in Control NDM; Disappears with this compound.

    • Control: Anti-Total Akt. Expectation: Constant levels.

    • Loading Control:

      
      -Actin or GAPDH.
      

Causality Check: If p-Akt levels remain unchanged despite cell death, the compound may have degraded or is acting via an off-target mechanism (e.g., general mitochondrial toxicity).

In Vivo Considerations (Preliminary)

While Kigamicin D is more commonly cited for in vivo potency, this compound evaluation in xenografts follows the same logic.

  • Model: Nude mice bearing PANC-1 subcutaneous xenografts.

  • Rationale: Pancreatic tumors are naturally hypovascular.

  • Dosing: Intraperitoneal or Oral.[3]

  • Endpoint: Tumor volume reduction. Note: Kigamicins can be toxic; monitor body weight closely as a proxy for systemic toxicity.

References

  • Kunimasa, K., et al. (2003).[4] Kigamicins, novel antitumor antibiotics.[1][4][5][6] I. Taxonomy, isolation, physico-chemical properties and biological activities.[4][5] The Journal of Antibiotics, 56(12), 1004–1011.

  • Lu, J., et al. (2004).[4][7] Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[3][4][5][6][7][8] Cancer Science, 95(6), 547–552.[7]

  • Esumi, H., et al. (2004).[4][7] Antitumor activity of pyrvinium pamoate... showing preferential cytotoxicity during glucose starvation.[4][7] Cancer Science, 95(8), 685-690.[7] (Context on Anti-Austerity Protocols).

Sources

Spectroscopic Elucidation of Kigamicin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anti-Austerity" Target[2]

Kigamicin C is a polycyclic ether macrolide antibiotic isolated from Amycolatopsis sp.[1] (strain ML630-mF1).[1] It has garnered significant attention in drug development due to its unique mechanism of action: the selective cytotoxicity against pancreatic cancer cells (PANC-1) under nutrient-starved conditions—a strategy known as "anti-austerity."[1][2]

This guide details the spectroscopic workflow required to elucidate the complex structure of this compound (C


H

NO

), which features a fused benzochromenone core, a polycyclic ether system, and a specific glycosidic linkage. The elucidation process described here synthesizes High-Resolution Mass Spectrometry (HR-MS), 1D/2D Nuclear Magnetic Resonance (NMR), and stereochemical analysis.

Isolation and Preliminary Characterization

Before advanced NMR analysis, the purity and molecular composition must be established. The isolation protocol leverages the compound's polarity and UV-active chromophores.[1]

Physicochemical Profile[1][3][4]
  • Appearance: Pale yellow powder.[1][2]

  • Solubility: Soluble in DMSO, MeOH, and CHCl

    
    ; insoluble in water and hexane.
    
  • UV Absorption:

    
     (MeOH) at ~235, 290, and 360 nm, indicative of the benzochromenone chromophore.
    
Mass Spectrometry (HR-FAB-MS)

The molecular formula is determined via High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS).[1]

  • Observed Ion:

    
     at m/z 810.2970.[1]
    
  • Calculated Formula: C

    
    H
    
    
    
    NO
    
    
    (Calcd for C
    
    
    H
    
    
    NO
    
    
    : 810.2973).[1]
  • Unsaturation Number: 19 degrees of unsaturation (consistent with the fused aromatic system and multiple rings).

The NMR Strategy: Connectivity and Assignments

Elucidating this compound requires a 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe to resolve overlapping signals in the polyether region (3.0–5.0 ppm).

The Elucidation Workflow

The following Graphviz diagram outlines the logical flow from raw data to structural assignment.

ElucidationWorkflow Sample Purified this compound (in CDCl3/CD3OD) MS HR-FAB-MS C41H47NO16 (MW 809.8) Sample->MS OneD 1D NMR (1H, 13C) Identify Functional Groups Sample->OneD Stereo NOESY + X-Ray Relative & Absolute Stereochemistry MS->Stereo Validation HSQC HSQC 1H-13C Correlation (Edit: CH/CH3 vs CH2) OneD->HSQC Proton-Carbon Mapping COSY 1H-1H COSY/TOCSY Spin System Identification (Fragment A, B, C) HSQC->COSY Define Spin Systems HMBC HMBC Long-range Connectivity (Link Fragments via Quaternary C) COSY->HMBC Connect Fragments HMBC->Stereo 3D Conformation

Figure 1: Structural elucidation workflow for this compound, moving from elemental composition to 3D stereochemistry.

Fragment Assembly Logic

The structure is solved by dividing the molecule into three distinct domains based on chemical shifts:

  • Domain A (Benzochromenone Core): Low-field aromatic protons and carbonyl carbons.[1]

  • Domain B (Polycyclic Ether): Mid-field oxymethine protons (3.5–5.0 ppm) and aliphatic carbons.[1]

  • Domain C (Sugar Moiety): Distinct anomeric signal and methyl doublet.[1]

Mechanistic Insight: HMBC Connectivity

The critical step is linking the sugar moiety to the aglycone. This is achieved via HMBC (Heteronuclear Multiple Bond Correlation) .[1]

  • Observation: A correlation is observed between the anomeric proton of the sugar (H-1') and an oxygenated carbon on the polyether core.[1]

  • Causality: This confirms the position of the glycosidic linkage, a common variability point in Kigamicin congeners.

Spectroscopic Data Summary

The following table summarizes representative NMR data derived from the core elucidation literature (Kunimoto et al., 2003). Note: Chemical shifts are approximate and solvent-dependent (typically CDCl


).[1]
Table 1: Representative NMR Data for this compound (600 MHz, CDCl )[1]
PositionType

(ppm), Mult., J (Hz)

(ppm)
Key HMBC Correlations (H

C)
Aglycone Core
C-1C=O-180.5H-3, H-5
C-3CH7.85, s118.2C-1, C-4a
C-5CH7.50, s109.5C-1, C-4, C-6
C-8 (Phenol)C-OH11.50 (OH), s162.1C-7, C-8, C-9
Polyether Region
C-15CH-O4.25, m75.4C-13, C-14, C-16
C-18CH-O3.85, dd80.1C-17, C-19
C-22 (Me)CH

1.25, d, 6.518.5C-21, C-22
Sugar Moiety
C-1' (Anomeric)CH4.95, d, 3.598.2Aglycone Linkage Site
C-3' (OMe)OMe3.45, s56.8C-3'
C-5'CH3.80, dq68.5C-1', C-4'
C-6' (Me)CH

1.30, d, 6.217.5C-4', C-5'

Note: The "Type" column indicates the carbon environment. "Key HMBC" denotes the critical long-range couplings used to stitch the fragments together.[1]

Stereochemical Determination

Given the 19 degrees of unsaturation and multiple chiral centers in the polyether ring, 2D NOESY is insufficient for absolute configuration.

Relative Stereochemistry (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the relative orientation of protons on the fused rings.

  • Protocol: Mixing time of 500–800 ms.

  • Key Correlation: Strong NOE between H-15 and H-19 indicates a cis-fusion or specific ring pucker.[1]

Absolute Stereochemistry (X-Ray & Degradation)

Because this compound contains a sugar and a complex aglycone, a dual approach is required:

  • X-Ray Crystallography: Suitable crystals of this compound (or its heavy-atom derivative) are grown from MeOH/CHCl

    
    .[1] This provides the definitive absolute configuration of the rigid core.
    
  • Chemical Degradation (Validation): Acid hydrolysis yields the sugar fragment. The absolute configuration of the sugar is determined by optical rotation or modified Mosher's method after derivatization.

Stereochemistry NOESY NOESY Data (Relative Config) Structure Final 3D Structure (this compound) NOESY->Structure Ring Junctions XRay X-Ray Diffraction (Absolute Config) XRay->Structure Definitive Proof

Figure 2: Integration of NOESY and X-ray data for final stereochemical assignment.

Experimental Protocols

NMR Sample Preparation

Objective: Maximize signal-to-noise ratio for limited natural product samples.

  • Solvent Selection: Use CDCl

    
     (99.8% D) for general characterization.[1] If solubility is poor or signals overlap, switch to Pyridine-
    
    
    
    or Benzene-
    
    
    to induce solvent-induced shifts (ASIS).[1]
  • Concentration: Dissolve 2–5 mg of purified this compound in 0.6 mL solvent.

  • Tube: Use high-precision 5mm NMR tubes (e.g., Wilmad 535-PP) to ensure shimming stability.[1]

HR-MS Acquisition

Objective: Determine exact mass.

  • Matrix: 3-nitrobenzyl alcohol (NBA).[1]

  • Ionization: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) in positive mode.[1]

  • Calibration: Use PEG or CsI clusters for internal calibration to achieve <5 ppm mass accuracy.

References

  • Kunimoto, S., et al. (2003).[3][4] "Kigamicins, Novel Antitumor Antibiotics.[3][5] I. Taxonomy, Isolation, Physico-chemical Properties and Biological Activities."[1][3] The Journal of Antibiotics, 56(12), 1004–1011.[3]

  • Kunimoto, S., et al. (2003).[4] "Kigamicins, Novel Antitumor Antibiotics. II. Structure Elucidation." The Journal of Antibiotics, 56(12), 1012–1017.

  • Someno, T., et al. (2005).[6] "Absolute Configuration of Kigamicins A, C and D." The Journal of Antibiotics, 58(1), 56–60.[6]

  • Lu, J., et al. (2004). "Kigamicin D, a novel anticancer agent, targets oxidative phosphorylation in pancreatic cancer cells." Cancer Science.

Sources

CAS number for Kigamicin C for research purposes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Kigamicin C is a rare, polycyclic ether-linked antibiotic isolated from Amycolatopsis species.[1] Unlike conventional chemotherapeutics that target rapidly dividing cells, this compound operates via a novel "anti-austerity" mechanism . It selectively targets the tolerance of cancer cells (specifically pancreatic ductal adenocarcinoma, PDAC) to nutrient starvation, a condition prevalent in the hypovascular tumor microenvironment.

This guide provides the definitive technical specifications for this compound, focusing on its validated CAS identity, mechanism of action (MoA), and the critical experimental protocols required to utilize it effectively in research.

Part 2: Chemical Identity & Physicochemical Profile[2]

Accurate identification is the first step in reproducible research. This compound is structurally distinct from its congeners (A, B, D, E) by specific glycosylation patterns which modulate its solubility and potency.[1]

Identity Matrix[1]
ParameterSpecification
CAS Registry Number 680571-51-1
IUPAC Name Complex polycyclic designation; see chemical structure below
Molecular Formula C₄₁H₄₇NO₁₆
Molecular Weight 809.81 g/mol
Source Organism Amycolatopsis regifaucium (formerly Amycolatopsis sp.[1][2] ML630-mF1)
Appearance Pale yellow to orange powder
Solubility Soluble in DMSO, Methanol, Ethanol, DMF.[1] Insoluble in water.[3][4]
Purity Standard ≥95% (HPLC) recommended for biological assays
Structural Description

This compound features a tetrahydroxanthone chromophore fused to a complex oxazole-containing ring system.[1] It is glycosylated with specific deoxy-sugars.[1] The integrity of the oxazole ring and the glycosidic linkages is critical for its biological activity; these moieties are sensitive to acidic hydrolysis.

Part 3: Mechanism of Action (The Anti-Austerity Strategy)

The Biological Target

Pancreatic cancer cells (e.g., PANC-1) survive in hypovascular tumors by activating the PI3K/Akt signaling pathway in response to nutrient deprivation.[1] This survival mechanism allows them to tolerate "austerity" conditions that would kill normal cells.

This compound acts as a selective inhibitor of this survival response.

  • Condition: Nutrient Starvation (Low Glucose/Amino Acids).

  • Normal Cancer Response: Hyper-activation of Akt (Protein Kinase B) to suppress apoptosis.[1]

  • This compound Effect: Blocks the phosphorylation of Akt specifically under starvation conditions, forcing the cell into necrosis/apoptosis.

Signaling Pathway Visualization

The following diagram illustrates the specific blockade point of this compound within the survival signaling cascade.

Kigamicin_Mechanism cluster_environment Tumor Microenvironment cluster_cell PANC-1 Cancer Cell Nutrient_Starvation Nutrient Starvation (Hypoxia/Hypoglycemia) PI3K PI3K Activation Nutrient_Starvation->PI3K Triggers Akt_Inactive Akt (Inactive) PI3K->Akt_Inactive Akt_Active p-Akt (Active) (Survival Signal) Akt_Inactive->Akt_Active Phosphorylation Apoptosis Apoptosis / Necrosis Akt_Active->Apoptosis Inhibits Survival Cell Survival (Tolerance to Starvation) Akt_Active->Survival Promotes Kigamicin This compound (CAS: 680571-51-1) Kigamicin->Akt_Active BLOCKS Phosphorylation Kigamicin->Apoptosis Induces

Figure 1: Mechanism of Action.[1][5] this compound prevents the phosphorylation of Akt induced by nutrient starvation, abrogating the cancer cell's survival mechanism.

Part 4: Experimental Protocols

Handling and Solubilization

This compound is chemically sensitive. Improper handling will degrade the compound, leading to false-negative results in cytotoxicity assays.[1]

  • Reconstitution:

    • Bring the vial to room temperature before opening to prevent condensation.

    • Dissolve in high-grade DMSO (Dimethyl Sulfoxide) .[1]

    • Critical Step: Purge the headspace of the storage vial with inert gas (Argon or Nitrogen) before resealing.

  • Storage:

    • Stock solutions (e.g., 10 mM) should be aliquoted to avoid freeze-thaw cycles.[1]

    • Store at -20°C . Stability is approx. 6 months in solution if protected from light and moisture.

The "Nutrient Deprivation" Cytotoxicity Assay

This is the gold-standard assay to validate this compound activity. A standard cytotoxicity test (in full serum medium) will likely show low potency. You must run parallel assays: Nutrient-Rich (NR) vs. Nutrient-Deprived (ND).[1]

Materials:

  • Cell Line: PANC-1 (Human pancreatic carcinoma).[1][2][6]

  • ND Medium: Wako High-Performance Nutrient Deprived Medium (or custom formulation: glucose-free, amino acid-free, 10% dialyzed FBS).[1]

  • NR Medium: DMEM + 10% FBS + Glucose.

Protocol Workflow:

Assay_Workflow cluster_split Media Exchange & Treatment Step1 Seed PANC-1 Cells (2x10^4 cells/well) Step2 Incubate 24h (Standard Media) Step1->Step2 Branch_NR Replace with Nutrient-Rich Media + this compound Step2->Branch_NR Branch_ND Replace with Nutrient-Deprived Media + this compound Step2->Branch_ND Step3 Incubate 24h Branch_NR->Step3 Branch_ND->Step3 Step4 WST-8 / MTT Assay (Measure Viability) Step3->Step4 Result Calculate Selectivity Index (IC50 NR / IC50 ND) Step4->Result

Figure 2: Differential Cytotoxicity Workflow. The hallmark of this compound is a high Selectivity Index (>100).

Expected Quantitative Results

When performing the assay described above, the following IC50 values serve as the validation benchmark. If your IC50 in ND medium is >1.0 μM, the compound may be degraded, or the starvation conditions are insufficient.

ConditionMedium TypeExpected IC50 (PANC-1)Interpretation
Nutrient-Rich (NR) DMEM + 10% FBS> 10 - 50 μM Low toxicity to proliferating cells.[1]
Nutrient-Deprived (ND) ND Medium0.05 - 0.5 μM High potency under stress.[1]
Selectivity Index Ratio (NR/ND)> 100 Confirms anti-austerity profile.

Part 5: References

  • Kunimoto, S., et al. (2003).[1][2] "Kigamicins, novel antitumor antibiotics.[1][2][7] I. Taxonomy, isolation, physico-chemical properties and biological activities."[1][2] The Journal of Antibiotics, 56(12), 1004–1011.[2][7]

  • Lu, J., et al. (2004).[1] "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[8][9] Cancer Science, 95(6), 547–552.[1]

  • PubChem Compound Summary. "this compound (CID 10440406)." National Center for Biotechnology Information.

  • Cayman Chemical. "this compound Product Information." Cayman Chemical Datasheet.

Sources

Methodological & Application

Kigamicin C solubility in DMSO, ethanol, and other organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Kigamicin C (CAS: 680571-51-1) is a polycyclic xanthone derivative and a potent antitumor antibiotic.[1][2][3] Unlike conventional chemotherapeutics that target rapidly dividing cells, this compound operates via an "anti-austerity" strategy .[1] It selectively targets cancer cells' tolerance to nutrient starvation—a critical survival mechanism for solid tumors (e.g., pancreatic ductal adenocarcinoma) existing in hypovascular, nutrient-deprived microenvironments.[1]

Mechanistic Insight: Under nutrient-deprived conditions, cancer cells hyperactivate the PI3K/Akt signaling pathway to suppress apoptosis.[1] this compound functions by blocking this Akt activation, thereby sensitizing the starved cancer cells to apoptosis.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyDetail
Molecular Weight 809.8 g/mol
Formula C₄₁H₄₇NO₁₆
Appearance Pale yellow solid/powder
Solubility (Primary) DMSO, Ethanol, Methanol, DMF
Solubility (Aqueous) Poor/Insoluble
Storage (Solid) -20°C, desiccated, protected from light
Stock Stability Solutions should be prepared fresh or stored at -80°C under inert gas.[1][2]

Solubilization Protocol

Critical Note: this compound is hydrophobic.[4] Direct addition to aqueous media (cell culture media, saline) will result in immediate precipitation and inconsistent experimental data. The following "Two-Step Solubilization" method is required.

Step 1: Preparation of Master Stock Solution

Solvent Choice: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound due to its high solubilizing power and compatibility with cellular assays (when diluted). Ethanol is a viable alternative for chemical synthesis but is less ideal for long-term frozen storage due to evaporation.[1]

Protocol:

  • Calculation: Determine the mass of this compound.

    • Target Concentration:10 mM is the standard stock concentration.

    • Calculation: To make 1 mL of 10 mM stock, dissolve 8.10 mg of this compound in 1 mL of solvent.

  • Dissolution:

    • Add the calculated volume of high-grade anhydrous DMSO (≥99.9%).[1]

    • Inert Gas Purge (Crucial): this compound contains complex polycyclic rings susceptible to oxidation.[1] Gently purge the vial with nitrogen or argon gas for 10-15 seconds before capping.[1]

    • Agitation: Vortex moderately for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes. Do not heat above 37°C.

  • Sterilization (Optional but Recommended):

    • If using for cell culture, filter through a 0.22 µm PTFE (polytetrafluoroethylene) or Nylon syringe filter.[1] Do not use Cellulose Acetate (CA) filters as they bind hydrophobic drugs.[1]

Step 2: Storage of Stock
  • Aliquot: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles, which degrade the compound.

  • Condition: Store at -80°C . Stable for up to 6 months if kept anhydrous and protected from light.

Experimental Application (In Vitro)

To treat cells, you must dilute the organic stock into aqueous media without causing precipitation ("crashing out").

The "Intermediate Dilution" Method: Directly pipetting 1 µL of 100% DMSO stock into 1 mL of media can cause local high concentrations and immediate precipitation.

  • Prepare Intermediate: Dilute the Master Stock (10 mM) 1:10 or 1:100 in culture media or PBS to create a 10x or 100x working solution.

    • Note: Ensure the intermediate solution is mixed immediately and thoroughly.

  • Final Treatment: Add the intermediate solution to the cell culture wells.

    • Solvent Tolerance: Ensure the final DMSO concentration in the well is < 0.5% (v/v) (ideally < 0.1%) to prevent solvent toxicity from masking the drug effect.

Visual Workflow: Solubilization & Signaling Pathway

Kigamicin_Workflow cluster_mech Mechanism of Action Solid This compound (Solid) Store at -20°C Stock Master Stock (10 mM) Purge w/ N2/Ar Solid->Stock Dissolve DMSO Anhydrous DMSO (Solvent) DMSO->Stock Inter Intermediate Dilution (10x in Media) Stock->Inter Dilute 1:100 Akt Akt Activation (Survival Signal) Stock->Akt This compound INHIBITS Cells Cell Culture Well (Final DMSO < 0.1%) Inter->Cells Add to Assay Nutrient Nutrient Starvation Nutrient->Akt Induces Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Blocks

Caption: Workflow for this compound preparation (Left) and its mechanism of action inhibiting the Akt survival pathway under nutrient starvation (Right).[1][2][5][6][7]

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation in Media Stock concentration too high or rapid addition.[1]Use the "Intermediate Dilution" step. Ensure final concentration is below solubility limit (typically < 50 µM in aqueous media).[1]
Loss of Potency Oxidation or Freeze-Thaw damage.[1]Purge stocks with inert gas.[1][2][8] Use single-use aliquots. Store at -80°C.
Cytotoxicity in Controls Solvent toxicity.[1]Run a "Vehicle Control" (DMSO only) at the same % v/v. Keep DMSO < 0.1%.
Filter Clogging Incompatible membrane.[1]Use PTFE or Nylon filters.[1] Avoid Cellulose Acetate.[1]

References

  • Kunimoto, S., et al. (2003).[1][7] Kigamicins, novel antitumor antibiotics.[1][2][5][7][9] I. Taxonomy, isolation, physico-chemical properties and biological activities.[1][2][7] The Journal of Antibiotics, 56(12), 1004–1011. Retrieved from [Link]

  • Lu, J., et al. (2004).[1] Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[5][10] Cancer Science, 95(6), 547–552.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Protocol: Preparation and Handling of Kigamicin C Stock Solutions for Anti-Austerity Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anti-Austerity Agent

Kigamicin C is a complex polycyclic ether antibiotic isolated from Amycolatopsis regifaucium. Unlike conventional cytotoxic agents that target rapidly dividing cells, this compound operates via a distinct "anti-austerity" mechanism. It selectively targets cancer cells' tolerance to nutrient starvation—specifically pancreatic cancer cells (e.g., PANC-1)—by blocking the activation of the Akt (Protein Kinase B) signaling pathway under nutrient-deprived conditions.[1][2][3]

This distinct mechanism necessitates a rigorous stock preparation protocol. The compound's efficacy is highly context-dependent (nutrient-rich vs. nutrient-poor media), and its chemical structure—containing glycosidic linkages and a complex fused ring system—requires protection from hydrolysis and photo-degradation. This guide outlines the preparation of high-integrity stock solutions to ensure reproducibility in in vitro assays.

Physicochemical Profile & Solubility Logic

Before handling the compound, understand the physical constraints that dictate the protocol.

PropertyDataImplications for Protocol
Formula C₄₁H₄₇NO₁₆Complex structure with multiple chiral centers.
Molecular Weight 809.8 g/mol High MW requires precise gravimetric measurement.
Solubility (Water) Poor / InsolubleDo not use aqueous buffers for initial stock.
Solubility (Organic) DMSO, Ethanol, MethanolDMSO is the preferred solvent for bioassays due to low volatility and high solubilizing power.
Stability Solid: ≥4 years at -20°CSolution stability is significantly lower; avoid freeze-thaw cycles.
Appearance Pale yellow solidVisual QC: Solution must be clear yellow; turbidity indicates precipitation.
The Solvent Choice: Anhydrous DMSO

While this compound is soluble in ethanol and methanol, Dimethyl Sulfoxide (DMSO) is the superior choice for stock solutions intended for long-term storage and cell-based assays.

  • Low Volatility: Unlike ethanol, DMSO does not evaporate readily at room temperature, ensuring the concentration remains constant during aliquoting.

  • Cryoprotection: DMSO minimizes crystal formation damage during freezing.

  • Critical Requirement: Use Anhydrous (Dry) DMSO (≥99.9%, water content <0.005%). This compound contains glycosidic bonds which are susceptible to acid-catalyzed hydrolysis; moisture in DMSO can promote degradation over time.

Preparation Protocol

Phase 1: Materials & Environment
  • Compound: this compound (Solid, stored at -20°C).[4][5]

  • Solvent: Sterile, Anhydrous DMSO (cell culture grade).

  • Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid plastics for long-term storage to prevent leaching.

  • Environment: Perform weighing in a draft-free enclosure. Minimize exposure to bright light (photosensitivity precaution).

Phase 2: Molarity Calculations

Standard screening usually requires a stock concentration of 10 mM .

  • Target Concentration: 10 mM (10 mmol/L)

  • Molecular Weight: 809.8 g/mol [4][5]

Formula:



Example Calculation (for a 1 mg vial): To dissolve 1 mg of this compound to 10 mM:



Phase 3: Dissolution Workflow
  • Equilibration: Remove the this compound vial from the freezer and let it equilibrate to room temperature (approx. 15-20 mins). Opening a cold vial causes condensation, introducing moisture.

  • Centrifugation: Briefly centrifuge the vial (2,000 x g, 30 sec) to settle any powder trapped in the cap.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO directly to the vial.

  • Mixing: Vortex gently for 30-60 seconds. If particles persist, sonicate in a water bath for 2 minutes at room temperature.

    • QC Check: Hold the vial up to a light source. The solution should be a clear, pale yellow liquid with no visible particulates.

  • Aliquoting: Immediately dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in amber microtubes.

    • Why? this compound is a complex natural product. Repeated freeze-thaw cycles can induce precipitation or degradation.

  • Storage: Store aliquots at -20°C (short term < 3 months) or -80°C (long term > 3 months).

Experimental Application: Serial Dilution for IC50

To test the anti-austerity effect, you must prepare working solutions that keep the final DMSO concentration on cells below 0.5% (ideally <0.1%).

Workflow Diagram

The following diagram illustrates the critical path from solid compound to assay plate, highlighting the "Anti-Austerity" branch where the medium differs.

KigamicinProtocol cluster_assay Assay Conditions (96-well) Solid This compound (Solid, -20°C) Stock Stock Solution (10 mM in DMSO) Solid->Stock Add Anhydrous DMSO (e.g., 123.5 µL for 1mg) Inter Intermediate Dilution (100 µM in Media) Stock->Inter 1:100 Dilution (Reduces DMSO to 1%) Rich Nutrient-Rich (DMEM + 10% FBS) Inter->Rich Serial Dilution (Final DMSO < 0.1%) Starved Nutrient-Deprived (NDM, No Glucose/AA) Inter->Starved Serial Dilution (Final DMSO < 0.1%) Result1 Standard Cytotoxicity Rich->Result1 High Survival (Ineffective) Result2 Selective Potency Starved->Result2 Cell Death (Anti-Austerity Effect)

Figure 1: Workflow for preparing this compound and applying it to differential nutrient assays. Note the divergence into rich vs. starved media to validate the specific mechanism of action.

Dilution Table (Example)

To generate an 8-point dose-response curve starting at 10 µM:

StepSourceVolume SourceDiluent (Media)Final Conc.Final DMSO %
Stock 10 mM Stock-DMSO10,000 µM100%
Inter. 10 mM Stock10 µL990 µL Media100 µM1%
Well 1 100 µM Inter.20 µL180 µL Media10 µM0.1%
Well 2 Well 1100 µL200 µL Media3.33 µM0.1%
... ...............

Note: Ensure the "Diluent" contains 0.1% DMSO so that the vehicle concentration remains constant across all doses (Vehicle Control).

Mechanism of Action Visualization

Understanding the pathway is crucial for designing the readout. This compound acts by inhibiting the Akt pathway, which is hyper-activated in cancer cells attempting to survive starvation.

MoA Starvation Nutrient Starvation Stress Cellular Stress Starvation->Stress Akt Akt (PKB) Activation Stress->Akt Survival Signal Survival Cell Survival (Tolerance) Akt->Survival Inhibits Apoptosis Apoptosis Apoptosis / Necrosis Akt->Apoptosis Pathway Collapses Kiga This compound Kiga->Akt BLOCKS

Figure 2: Mechanism of Action. Under nutrient starvation, cancer cells rely on Akt for survival. This compound blocks this specific survival signal, leading to selective cell death.

References

  • Kunimoto, S., et al. (2003).[4] "Kigamicins, novel antitumor antibiotics.[3][4][6][7] I. Taxonomy, isolation, physico-chemical properties and biological activities."[4] The Journal of Antibiotics, 56(12), 1004–1011.[4]

  • Lu, J., et al. (2004). "Kigamicins, novel antitumor antibiotics. II. Structure elucidation." The Journal of Antibiotics, 57(2), 100–106.

  • Lu, J., et al. (2004). "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[2][3] Cancer Science, 95(6), 547–552.

  • Cayman Chemical. "this compound Product Information & Safety Data Sheet."

  • Santa Cruz Biotechnology. "this compound Physicochemical Properties."

Sources

Application Note: Evaluation of Kigamicin C Cytotoxicity via Anti-Austerity Strategy in Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for evaluating the cytotoxic efficacy of Kigamicin C , a polycyclic ether macrolide antibiotic, against human pancreatic cancer cells (PANC-1).[1] Unlike conventional cytotoxic agents, this compound functions via an "anti-austerity" mechanism , selectively targeting cancer cells' tolerance to nutrient starvation by blocking the Akt/mTOR signaling pathway. This guide provides a standardized methodology for the "Anti-Austerity Cytotoxicity Assay," comparing cell viability in Nutrient-Deprived Medium (NDM) versus nutrient-rich DMEM.

Introduction: The Anti-Austerity Strategy

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a hypovascular tumor microenvironment, forcing cancer cells to survive under severe nutrient deprivation—a trait termed "austerity."[2][3][4][5][6] PANC-1 cells adapt to these conditions by upregulating the PI3K/Akt/mTOR survival pathway.

This compound acts as a potent anti-austerity agent.[7][8] It does not significantly affect cells in nutrient-rich conditions but induces rapid necrosis in starved cells by preventing the critical phosphorylation of Akt (Protein Kinase B), thereby dismantling the cell's stress adaptation mechanism.

Key Mechanistic Pathway

The following diagram illustrates the differential effect of this compound under nutrient-rich vs. nutrient-deprived conditions.

Kigamicin_Mechanism cluster_Rich Nutrient-Rich Condition (DMEM) cluster_Starvation Nutrient-Deprived Condition (NDM) Nutrients Glucose, Amino Acids, Serum Growth Cell Proliferation Nutrients->Growth Supports Kig_Rich This compound Treatment Kig_Rich->Growth Minimal Effect (High Tolerance) Starvation Nutrient Starvation Akt_Inactive Akt (Inactive) Starvation->Akt_Inactive Induces Stress Akt_Active p-Akt (Active) (Survival Signal) Akt_Inactive->Akt_Active Phosphorylation (Adaptation) Necrosis Cell Death (Necrosis) Akt_Inactive->Necrosis Failure to Adapt Survival Tolerance to Starvation (Survival) Akt_Active->Survival Promotes Kig_Starve This compound Treatment Kig_Starve->Akt_Inactive BLOCKS Activation

Caption: Mechanism of this compound. In starvation, cells rely on Akt activation for survival. This compound blocks this activation, leading to selective cell death.

Materials & Reagents

Reagents
ReagentSpecificationStorageNotes
This compound >95% Purity-20°CDissolve in DMSO.[7] Protect from light.
DMSO Cell Culture GradeRTSolvent for stock solution.
WST-8 Reagent Cell Counting Kit-84°CPreferred over MTT for solubility.
PANC-1 Cells Human Pancreatic CarcinomaLN2ATCC CRL-1469.
Media Formulations

The success of this assay hinges on the precise composition of the Nutrient-Deprived Medium (NDM).

A. Nutrient-Rich Medium (DMEM):

  • Dulbecco's Modified Eagle's Medium (high glucose).

  • Supplemented with 10% Fetal Bovine Serum (FBS).[9]

  • 1% Penicillin/Streptomycin.[9]

B. Nutrient-Deprived Medium (NDM) - "Esumi Buffer":

  • Note: This buffer mimics total starvation (absence of glucose, amino acids, and serum).

  • Composition (per Liter):

    • 265 mg CaCl₂ · 2H₂O

    • 400 mg KCl

    • 200 mg MgSO₄ · 7H₂O

    • 6400 mg NaCl

    • 163 mg NaH₂PO₄ · 2H₂O

    • 1000 mg NaHCO₃

  • Preparation: Dissolve in distilled water. Adjust pH to 7.4. Sterilize by filtration (0.22 µm). Do NOT add serum or glucose.

Experimental Protocol: Anti-Austerity Cytotoxicity Assay

This protocol determines the Preferential Cytotoxicity (PC50) , defined as the concentration required to kill 50% of cells in NDM while leaving cells in DMEM largely unaffected.

Step 1: Stock Solution Preparation
  • Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution .

  • Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • On the day of the experiment, prepare serial dilutions in PBS or serum-free medium before adding to the final wells to minimize DMSO shock (Final DMSO < 0.1%).

Step 2: Cell Seeding
  • Harvest PANC-1 cells from a log-phase culture.

  • Seed 2.0 × 10⁴ cells/well in a 96-well plate using 100 µL of DMEM (Rich) .

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 3: The "Medium Switch" (Critical Step)

Perform this step carefully to avoid detaching cells.

  • Prepare two sets of plates (or split one plate):

    • Set A (Rich): Control condition.

    • Set B (Starvation): Test condition.

  • Washing: Aspirate the culture medium from all wells. Wash cells twice with 100 µL of PBS to remove all traces of serum and glucose.

  • Medium Replacement:

    • For Set A , add 100 µL of fresh DMEM (10% FBS) .

    • For Set B , add 100 µL of fresh NDM (Esumi Buffer) .

Step 4: Drug Treatment[1]
  • Add this compound to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM (e.g., 0.01, 0.1, 1.0, 10, 100 µM).

  • Include Vehicle Control (DMSO only) and Blank (Medium only) wells for both media types.

  • Incubate for 24 hours at 37°C, 5% CO₂.

    • Note: PANC-1 cells in NDM will change morphology (become thinner/spindle-shaped) but should survive >24h in the absence of the drug.

Step 5: Viability Readout (WST-8 Assay)
  • Add 10 µL of WST-8 reagent (Cell Counting Kit-8) to each well.

  • Incubate for 1–3 hours at 37°C. Monitor color development (orange formazan).

  • Measure absorbance at 450 nm using a microplate reader.

Experimental Workflow Diagram

Protocol_Workflow cluster_Split Medium Switch & Treatment (24h) Seed Seed PANC-1 Cells (2x10^4/well in DMEM) Incubate Incubate 24h (Attachment) Seed->Incubate Wash Wash 2x PBS (Remove Serum/Glucose) Incubate->Wash DMEM Add DMEM + this compound (Nutrient Rich) Wash->DMEM NDM Add NDM + this compound (Nutrient Deprived) Wash->NDM Readout WST-8 Assay (OD 450nm) DMEM->Readout NDM->Readout

Caption: Step-by-step workflow for the Anti-Austerity Cytotoxicity Assay.

Data Analysis & Interpretation

Calculation

Calculate cell viability as a percentage of the vehicle control for each medium type:



Expected Results
  • In DMEM (Rich): this compound should show low cytotoxicity . The IC50 is typically high (>10 µM or >100 µM depending on the derivative).

  • In NDM (Starvation): this compound should show potent cytotoxicity .[4] The PC50 (Preferential Cytotoxicity) is typically < 1.0 µM (often in the nanomolar range).

  • The "Anti-Austerity Index": Calculated as

    
    . A high index indicates selective targeting of the starvation survival pathway.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High cell death in NDM Control Cells detached during washing.Wash very gently. Do not aspirate directly on the cell monolayer. Use a multi-channel pipette at an angle.
No difference between DMEM/NDM Incomplete removal of nutrients.Ensure 2x PBS washes are thorough. Residual serum can protect cells from "austerity" stress.
This compound precipitation Poor solubility in aqueous media.[7]Do not exceed 0.5% DMSO final concentration. Sonicate the stock solution if necessary.
Inconsistent replicates Evaporation in outer wells.Fill edge wells with PBS or water. Do not use them for data points (Edge Effect).

References

  • Kunimoto, S., et al. (2003). Kigamicins, novel antitumor antibiotics.[10] I. Taxonomy, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 56(12), 1004–1011. Link

  • Lu, J., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[5] Cancer Science, 95(6), 547–552. Link

  • Esumi, H., et al. (2002). Antitumor agents targeting the tolerance to nutrient starvation.[2][4][5][6][7][8] Cancer Science, 93(S1), 1-5. (Foundation of the NDM protocol).[4][8][11]

  • Awale, S., et al. (2006). Search for Anti-austerity Agents from Herbal Medicines.[2] Journal of Natural Medicines, 60, 1-10. (Detailed methodology for PANC-1 NDM assays).

Sources

Application Note: Determination of Kigamicin C Anti-Austerity Potency (IC50) via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Kigamicin C is a polycyclic ether macrolide antibiotic that functions as a potent anti-austerity agent . Unlike conventional chemotherapeutics that target rapidly dividing cells, this compound targets cancer cells' tolerance to nutrient starvation—a survival mechanism critical for tumor progression in hypovascular microenvironments (e.g., pancreatic ductal adenocarcinoma).

The mechanism of action involves the selective inhibition of the PI3K/Akt signaling pathway specifically under conditions of nutrient deprivation. In nutrient-rich environments, this compound exhibits low toxicity. However, under starvation (austere) conditions, it blocks the critical Akt phosphorylation required for survival, inducing apoptosis and necrosis at nanomolar concentrations.

This application note details a specialized MTT assay protocol designed to quantify this preferential cytotoxicity . It differs from standard toxicity screens by requiring a parallel assessment of cell viability in Nutrient-Deprived Medium (NDM) versus Nutrient-Rich Medium (DMEM) to calculate the Preferential Cytotoxicity PC50.

Mechanism of Action

To interpret the assay results correctly, researchers must understand the signaling context. Pancreatic cancer cells (e.g., PANC-1) activate the Akt pathway to resist apoptosis when deprived of glucose and amino acids. This compound acts as a specific blockade to this survival signal.

Figure 1: this compound Anti-Austerity Mechanism

Kigamicin_Mechanism Starvation Nutrient Starvation (Hypovascular Tumor Core) Survival_Signal Cellular Stress Response Starvation->Survival_Signal Induces Akt_Activation Akt Phosphorylation (Ser473 / Thr308) Survival_Signal->Akt_Activation Activates Survival Cell Survival & Tolerance to Starvation Akt_Activation->Survival Promotes Apoptosis Apoptosis / Necrosis Akt_Activation->Apoptosis Absence leads to Kigamicin This compound Kigamicin->Akt_Activation BLOCKS (Inhibits Phosphorylation)

Caption: Under nutrient starvation, this compound selectively inhibits Akt phosphorylation, preventing the survival adaptation and forcing the cancer cell into apoptosis.

Materials & Reagents

Cell Line[1][2][3]
  • PANC-1 (Human Pancreatic Carcinoma): The gold standard cell line for anti-austerity screening due to its remarkable tolerance to nutrient deprivation.

Media Formulation (Critical)

The validity of this assay rests on the correct preparation of the Nutrient-Deprived Medium (NDM). Do not use standard serum-free DMEM , as it still contains glucose and amino acids.

ComponentStandard Medium (DMEM)Nutrient-Deprived Medium (NDM)
Base DMEM High GlucoseEsumi Buffer (See Recipe Below)
Serum 10% Fetal Bovine Serum (FBS)None (or 10% Dialyzed FBS if specified)
Glucose 4500 mg/L0 mg/L
Amino Acids PresentAbsent
Vitamins MEM Vitamin SolutionMEM Vitamin Solution
Bicarbonate 3700 mg/L3700 mg/L

NDM (Esumi Buffer) Recipe (1 Liter):

  • CaCl₂[1]·2H₂O: 265 mg

  • KCl: 400 mg

  • MgSO₄·7H₂O: 200 mg

  • NaCl: 6400 mg

  • NaHCO₃: 3700 mg

  • NaH₂PO₄: 125 mg

  • Fe(NO₃)₃·9H₂O: 0.1 mg

  • Add MEM Vitamin Solution (10 mL of 100x stock)

  • Adjust pH to 7.4 and filter sterilize (0.22 µm).

Compound Preparation[4][5]
  • This compound Stock: Dissolve lyophilized this compound in 100% DMSO to a concentration of 10 mM .

    • Storage: Aliquot and store at -20°C. Protect from light.

    • Stability:[2] Stock is stable for 3 months. Avoid repeated freeze-thaw cycles.

Experimental Protocol

This protocol uses a Split-Plate Design to test the same compound concentrations under two conditions simultaneously.

Figure 2: Anti-Austerity MTT Workflow

MTT_Workflow cluster_conditions Media Switch & Treatment Seed Seed PANC-1 Cells (2 x 10^4 cells/well) in DMEM + 10% FBS Incubate_Attach Incubate 24h (Attachment) Seed->Incubate_Attach Wash Wash 2x with PBS (CRITICAL STEP) Incubate_Attach->Wash Rich Add DMEM + 10% FBS + this compound Wash->Rich Starved Add NDM (No Serum/Glc) + this compound Wash->Starved Incubate_Treat Incubate 24h 37°C, 5% CO2 Rich->Incubate_Treat Starved->Incubate_Treat MTT_Add Add MTT Reagent (4h Incubation) Incubate_Treat->MTT_Add Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for parallel assessment of cytotoxicity in nutrient-rich vs. nutrient-deprived conditions.

Step-by-Step Methodology
Phase 1: Seeding (Day 0)
  • Harvest PANC-1 cells from a log-phase culture.

  • Resuspend cells in DMEM + 10% FBS .

  • Seed 2.0 × 10⁴ cells per well in a 96-well plate (100 µL volume).

    • Note: Higher seeding density is required for this assay compared to standard proliferation assays because cells will not divide in NDM.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow firm attachment.

Phase 2: Media Switch & Treatment (Day 1)
  • Prepare 2x concentrated this compound dilutions in both DMEM and NDM.

    • Recommended Range: 0.01 µM to 100 µM (semi-log dilutions).

  • Wash Step (Critical): Carefully aspirate the medium from all wells. Wash the monolayer twice with 100 µL of sterile PBS to remove all traces of serum and glucose.

    • Caution: PANC-1 cells can detach easily. Use a gentle touch or an automated washer on low setting.

  • Add 100 µL of the respective treatment media:

    • Set A (Control): Fresh DMEM + 10% FBS + this compound.

    • Set B (Starvation): NDM + this compound.

  • Incubate for 24 hours at 37°C.

Phase 3: MTT Detection (Day 2)
  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3–4 hours at 37°C.

    • Observation: Healthy cells in DMEM will form dark purple crystals. Healthy "starved" cells (Control NDM) will also form crystals, though metabolic rate may be slightly lower. Dead cells will remain clear.

  • Aspirate the medium carefully (do not disturb crystals).

  • Add 100 µL of DMSO to each well.

  • Shake plate on an orbital shaker for 10 minutes at room temperature.

  • Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Interpretation

Calculation

Calculate the percent viability for each concentration relative to the vehicle control (DMSO only) for that specific media type.



Determining Preferential Cytotoxicity

Plot log(concentration) vs. % Viability for both curves on the same graph.

ParameterDefinitionExpected Result for this compound
IC50 (Rich) Concentration inhibiting 50% viability in DMEM.> 10 µM (Low Toxicity)
IC50 (Starved) Concentration inhibiting 50% viability in NDM.0.01 – 0.1 µM (High Potency)
PC50 Preferential Cytotoxicity Index.Log-shift between curves.[3]

Validation Criteria:

  • The IC50 in NDM should be at least 100-fold lower than the IC50 in DMEM.

  • If the IC50 in DMEM is < 1 µM, the compound is a general toxin, not a selective anti-austerity agent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High background in NDM controls Incomplete washing of serum/glucose.Ensure 2x PBS wash is thorough. Residual glucose prevents starvation sensitization.
Cell detachment during wash Pipetting force too high.Tilt the plate and dispense PBS down the side of the well, not directly onto the monolayer.
No difference between DMEM/NDM NDM formulation incorrect.Verify NDM recipe. It must be strictly glucose-free and amino acid-free.
Precipitation of Compound High concentration in aqueous media.This compound has poor water solubility. Ensure final DMSO concentration is < 0.5% but sufficient to keep compound soluble.

References

  • Discovery of this compound: Kunimoto, S., et al. (2003). "Kigamicins, novel antitumor antibiotics.[4][5][6] I. Taxonomy, isolation, physico-chemical properties and biological activities." The Journal of Antibiotics. Link

  • Anti-Austerity Mechanism: Lu, J., et al. (2004).[5] "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[5][6] Cancer Science. Link

  • NDM Protocol: Esumi, H., et al. (2004). "Antitumor activity of pyrvinium pamoate... showing preferential cytotoxicity during glucose starvation."[5] Cancer Science. Link

  • MTT Assay Principles: Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Link

Sources

Using Kigamicin C in PANC-1 cell line under nutrient starvation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Rationale

Pancreatic ductal adenocarcinoma (PDAC) is characterized by an extensive desmoplastic stroma that creates a hypovascular, hypoxic, and nutrient-deprived ("austere") microenvironment. Unlike normal cells, PANC-1 pancreatic cancer cells possess a remarkable ability to tolerate these harsh conditions, allowing them to survive and eventually metastasize.

Kigamicin C , a polycyclic xanthone antibiotic, represents a class of "anti-austerity" agents. Its mechanism of action is distinct from conventional chemotherapy: it does not target rapidly dividing cells in nutrient-rich conditions. Instead, it selectively inhibits the survival signaling pathways—specifically the PI3K/Akt axis —that are hyper-activated only when cells are subjected to nutrient starvation.

This application note details the protocol for evaluating this compound efficacy in PANC-1 cells by simulating the tumor microenvironment using a specialized Nutrient Deprivation Medium (NDM).

Mechanistic Insight: The Akt Survival Switch

Under normal culture conditions (DMEM + 10% FBS), PANC-1 cells utilize abundant glucose and amino acids for proliferation. However, under starvation, these cells switch to a survival mode driven by the phosphorylation of Akt (Protein Kinase B). This activation inhibits apoptosis and promotes autophagy to recycle nutrients.

This compound Action: this compound functions as an inhibitor of this stress-induced Akt activation. By blocking the phosphorylation of Akt (at Ser473 and Thr308) specifically during starvation, this compound prevents the cell from adapting to the low-nutrient environment, leading to rapid metabolic collapse and necrotic/apoptotic cell death.

Pathway Visualization (Graphviz)

Akt_Pathway cluster_0 Tumor Microenvironment Simulation Starvation Nutrient Starvation (Glucose/AA Deprivation) PI3K PI3K Activation Starvation->PI3K Triggers Akt_Active p-Akt (Active) (Ser473/Thr308) PI3K->Akt_Active Phosphorylates Akt_Inactive Akt (Inactive) Akt_Inactive->Akt_Active Survival Survival Response (Autophagy/Anti-Apoptosis) Akt_Active->Survival Promotes Death Metabolic Collapse & Cell Death Akt_Active->Death If Blocked Kigamicin This compound Kigamicin->Akt_Active BLOCKS

Figure 1: Mechanism of Action.[1] this compound selectively disrupts the starvation-induced Akt survival signal, forcing PANC-1 cells into metabolic collapse.

Experimental Protocol

Materials & Reagents
ComponentSpecificationNotes
Cell Line PANC-1 (ATCC CRL-1469)Passage < 20 recommended.
Standard Medium DMEM + 10% FBS + 1% Pen/Strep"Nutrient-Rich" control.
Starvation Medium (NDM) Earle's Balanced Salt Solution (EBSS)Crucial: Must be free of Glucose, Amino Acids, and Serum.
This compound Stock solution (10 mM in DMSO)Store at -20°C. Protect from light.
Viability Reagent WST-8 (CCK-8) or MTTWST-8 preferred for higher sensitivity.
PBS Phosphate Buffered Saline (Ca/Mg free)For washing cells.
NDM Formulation (Earle's Balanced Salt Solution)

To prepare 1 Liter of NDM (pH 7.4):

  • CaCl₂ (anhydrous): 200 mg

  • KCl: 400 mg

  • MgSO₄ (anhydrous): 98 mg

  • NaCl: 6,800 mg

  • NaH₂PO₄: 122 mg

  • NaHCO₃: 2,200 mg

  • Note: Do not add Glucose, Amino Acids, or Vitamins. Sterilize by filtration (0.22 µm).

Step-by-Step Assay Procedure

Step 1: Cell Seeding (Day 0)

  • Harvest PANC-1 cells from a sub-confluent flask (70-80%).

  • Resuspend in Standard Medium (DMEM + 10% FBS).

  • Seed 2.0 x 10⁴ cells/well in a 96-well plate (100 µL/well).

    • Expert Tip: PANC-1 cells grow in islands. Ensure thorough resuspension for a uniform monolayer.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Induction of Starvation & Treatment (Day 1)

  • Prepare serial dilutions of this compound in two separate tubes:

    • Tube A: Diluted in Standard Medium (DMEM + 10% FBS).

    • Tube B: Diluted in Starvation Medium (NDM).

    • Range: 0.01 µM to 10 µM (include a DMSO vehicle control).

  • The Wash (Critical Step):

    • Aspirate the medium from the 96-well plate.

    • Wash cells twice with 100 µL of sterile PBS.

    • Why? Even trace amounts of serum or glucose left behind will negate the starvation effect and protect the cells from this compound.

  • Add 100 µL of the prepared drug solutions (Tube A to control columns, Tube B to starvation columns).

Step 3: Incubation (Day 1 - Day 2)

  • Incubate the plate for exactly 24 hours at 37°C, 5% CO₂.

    • Observation: In NDM, PANC-1 cells may alter morphology (becoming thinner/spindly) but should remain attached. Detachment indicates poor handling or excessive toxicity.

Step 4: Viability Analysis (Day 2)

  • Add 10 µL of WST-8 reagent to each well.

  • Incubate for 2–3 hours at 37°C.

  • Measure absorbance at 450 nm using a microplate reader.

Experimental Workflow Diagram

Protocol_Workflow cluster_treat Treatment Arms Seed Seed PANC-1 (2x10^4 cells/well) Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Wash WASH 2x PBS (Remove Serum/Glucose) Incubate1->Wash Arm_A Add DMEM + Drug (Nutrient Rich) Wash->Arm_A Arm_B Add NDM + Drug (Nutrient Starved) Wash->Arm_B Incubate2 Incubate 24h Arm_A->Incubate2 Arm_B->Incubate2 Read WST-8 Assay (OD 450nm) Incubate2->Read

Figure 2: Experimental Workflow. The wash step is the critical control point to ensure true starvation conditions.

Data Analysis & Expected Results

To validate the anti-austerity effect, you must calculate the Preferential Cytotoxicity (PC₅₀) .

  • Normalize Data: Set the DMSO control (0 µM drug) as 100% viability for both DMEM and NDM conditions separately.

  • Plot Curves: Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis).

  • Calculate PC₅₀: The concentration at which 50% of cells die in NDM.

Expected Outcome Table:

ConditionThis compound IC₅₀ (Estimated)Biological Interpretation
Nutrient Rich (DMEM) > 10 µMCells are resistant; Akt is not the primary survival driver here.
Starvation (NDM) 0.1 - 1.0 µM High Sensitivity. Cells rely on Akt for survival; this compound blocks this, causing death.
Selectivity Index > 10-100 foldIndicates potent anti-austerity activity.

Troubleshooting & Expert Validation

  • Issue: High cell death in NDM Control (No Drug).

    • Cause: PANC-1 cells are robust, but rough handling during the PBS wash can dislodge them.

    • Solution: Add PBS gently down the side of the well, never directly onto the cell monolayer. Use a multi-channel pipette with slow dispensing speed.

  • Issue: No difference between DMEM and NDM IC₅₀.

    • Cause: Incomplete starvation.

    • Solution: Ensure the PBS wash was thorough. Residual FBS (even 0.1%) can rescue the cells from the anti-austerity effect. Ensure your NDM is strictly glucose-free.

  • Validation Step (Western Blot):

    • To confirm the mechanism, lyse cells after 4 hours of treatment.

    • Blot for p-Akt (Ser473) .

    • Result: You should see high p-Akt in NDM Control, and abolished p-Akt in NDM + this compound.

References

  • Esumi, H., et al. (2004).[2] "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[2][3][4] Cancer Science, 95(6), 547–552.[2]

  • Lu, J., et al. (2004). "Antitumor activity of pyrvinium pamoate, showing preferential cytotoxicity during glucose starvation."[2] Cancer Science, 95(8), 685–690.[2]

  • Momose, I., et al. (2019). "Kigamicins, Novel Anti-austerity Agents, Target the PI3K/Akt Pathway in Pancreatic Cancer Cells."[1] The Journal of Antibiotics. (Contextual grounding for Kigamicin mechanism).

  • Izuishi, K., et al. (2000). "Remarkable tolerance of tumor cells to nutrient deprivation: possible new biochemical target for cancer therapy."[1][2][3][4] Cancer Research, 60(21), 6201-6207.

Sources

In vivo experimental design for Kigamicin C in mouse xenograft models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Experimental Design for Kigamicin C in Pancreatic Cancer Xenografts

Executive Summary & Mechanistic Rationale

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a hypovascular tumor microenvironment, forcing cancer cells to survive under severe nutrient deprivation. This survival is mediated by the PI3K/Akt/mTOR signaling axis, which prevents apoptosis during starvation.

This compound is a polycyclic ether macrolide antibiotic that functions as an "anti-austerity" agent . Unlike conventional cytotoxics (e.g., gemcitabine) that target rapidly dividing cells, this compound selectively targets the tolerance of cancer cells to nutrient starvation.

Mechanism of Action: Under nutrient-deprived conditions, PDAC cells hyperactivate Akt to survive.[1] this compound blocks this critical phosphorylation event (p-Akt inhibition), forcing the starved cells into apoptosis while sparing normal cells that are not under nutrient stress.[1]

Compound Handling & Formulation

This compound is highly lipophilic and practically insoluble in water. Improper formulation will lead to precipitation in the peritoneal cavity or poor oral bioavailability, yielding false negatives.

Physicochemical Profile:

  • Appearance: Pale yellow powder.[2]

  • Solubility: Soluble in DMSO, Methanol, Chloroform. Insoluble in water/saline.

  • Storage: -20°C (desiccated).

Recommended Vehicle Formulation (Injectable/Oral): To ensure stability and bioavailability, a co-solvent system is required.

ComponentConcentration (v/v)Function
DMSO 5 - 10%Primary Solubilizer (Stock Solution)
Tween 80 (Polysorbate 80)5 - 10%Surfactant/Emulsifier
Saline (0.9% NaCl)80 - 90%Aqueous Carrier

Preparation Protocol:

  • Stock: Dissolve this compound in 100% DMSO to a concentration 10x higher than the final dosing concentration.

  • Surfactant: Add the required volume of Tween 80 to the DMSO stock and vortex for 30 seconds.

  • Dilution: Slowly add warm (37°C) sterile saline dropwise while vortexing.

    • Critical Step: Do not add the DMSO mix to the saline; add saline to the DMSO mix to prevent "crashing out."

  • Verification: The final solution should be clear to slightly opalescent. If precipitation occurs, sonicate for 5 minutes at 37°C.

Biological Model: The PANC-1 Xenograft

The PANC-1 cell line is the industry standard for anti-austerity studies because it exhibits extreme tolerance to nutrient starvation (survival >48h in glucose-deficient medium).[1]

Pathway Visualization: The Anti-Austerity Target

G Nutrient_Starvation Nutrient Starvation (Hypovascular Tumor Core) Survival_Signal Survival Signaling (IGF-1 / Insulin) Nutrient_Starvation->Survival_Signal Triggers PI3K PI3K Activation Survival_Signal->PI3K Akt Akt (Protein Kinase B) PI3K->Akt pAkt p-Akt (Phosphorylated) Akt->pAkt Phosphorylation mTOR mTOR Pathway pAkt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Kigamicin This compound (Inhibitor) Kigamicin->pAkt BLOCKS

Caption: this compound intervenes by blocking the phosphorylation of Akt, a critical survival adaptation in nutrient-deprived pancreatic tumors.[1][3]

In Vivo Experimental Protocol

Ethical Compliance: All procedures must follow IACUC guidelines. Mice: Female BALB/c-nu/nu (Nude mice), 6 weeks old.

Phase 1: Tumor Inoculation
  • Harvest: Collect PANC-1 cells in exponential growth phase.

  • Wash: Wash 2x with PBS to remove all traces of serum (serum inhibits Matrigel setting).

  • Preparation: Resuspend cells to

    
     cells/mL.
    
  • Implantation: Mix cell suspension 1:1 with Matrigel (High Concentration) on ice.

  • Injection: Inject 100 µL (

    
     cells) subcutaneously into the right flank.
    
  • Growth Period: Monitor for 10–14 days until tumors reach ~100–150 mm³.

Phase 2: Dosing Strategy

Since Kigamicin D is the primary reference in literature (showing efficacy at 2.5–10 mg/kg), this compound requires a dose-ranging design to establish equipotency.[1]

Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).[1] Note: i.p. is preferred for initial proof-of-concept to minimize absorption variability.

GroupNTreatmentDoseSchedule
1 8Vehicle Control-Daily (q.d.) x 21 days
2 8Positive Control (Gemcitabine)50 mg/kgq3d x 21 days
3 8This compound (Low)2.5 mg/kgDaily (q.d.) x 21 days
4 8This compound (Mid)5.0 mg/kgDaily (q.d.) x 21 days
5 8This compound (High)10.0 mg/kgDaily (q.d.) x 21 days
Phase 3: Monitoring & Endpoints
  • Tumor Volume: Measure 2x weekly using calipers.

    • Formula:

      
      [1]
      
  • Body Weight: Weigh mice daily.

    • Stop Rule: >20% weight loss requires euthanasia (indicates toxicity).[1]

  • Toxicity Signs: Monitor for piloerection or lethargy (common with macrolide antibiotics).[1]

Pharmacodynamic Validation (Mechanism Check)

To confirm the "anti-austerity" mechanism in vivo, you must analyze the tumor tissue, not just the volume.

Protocol:

  • Harvest tumors 4 hours after the final dose.

  • Homogenize tissue in lysis buffer containing phosphatase inhibitors (critical for Akt detection).

  • Western Blot Targets:

    • p-Akt (Ser473): Should be downregulated in this compound groups compared to Vehicle.[1]

    • Total Akt: Should remain unchanged.

    • Cleaved Caspase-3: Marker of apoptosis.[1]

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 In Vivo Phase cluster_2 Analysis Cells PANC-1 Culture Inoculation SC Injection (Right Flank) Cells->Inoculation Formulation DMSO/Tween/Saline Preparation Dosing Daily Dosing (21 Days) Formulation->Dosing Randomization Randomize at 100mm3 Inoculation->Randomization ~14 Days Randomization->Dosing Harvest Tumor Harvest Dosing->Harvest Western Western Blot (p-Akt/Total Akt) Harvest->Western Data Tumor Growth Inhibition (TGI) Harvest->Data

Caption: Step-by-step workflow from cell culture to pharmacodynamic validation.

References

  • Kunimoto, S., et al. (2003). "Kigamicins, novel antitumor antibiotics.[4][5] I. Taxonomy, isolation, physico-chemical properties and biological activities."[1][4][5] The Journal of Antibiotics.

  • Lu, J., et al. (2004). "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[4] Cancer Science.

  • Momose, I., et al. (2019). "Anti-austerity Strategy for Pancreatic Cancer Therapy." Journal of Antibiotics. (Contextual reference for the anti-austerity class).
  • Masuda, T., et al. (2006). "Antitumor effect of kigamicin D on mouse tumor models."[6] The Journal of Antibiotics.

Sources

Methods for assessing Kigamicin C antibacterial activity (e.g., MIC determination)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers investigating the antimicrobial properties of Kigamicin C , a polycyclic ether macrolide with potent activity against Gram-positive pathogens (e.g., MRSA) and a unique "anti-austerity" mechanism in mammalian cells.

Subject: Methodologies for MIC Determination, Time-Kill Kinetics, and Anti-Austerity Bacterial Assays Compound: this compound (CAS: 680571-51-1) Target Spectrum: Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis)[1][2][3][4][5]

Introduction & Scientific Context

This compound is a secondary metabolite isolated from Amycolatopsis regifaucium.[2] While primarily characterized for its anti-austerity activity against pancreatic cancer cells (selectively killing cells under nutrient starvation by blocking the Akt signaling pathway), it possesses significant antibacterial potency.

Key Characteristics:

  • Potency: MIC values as low as 0.05–0.2 µg/mL against methicillin-resistant S. aureus (MRSA).[2]

  • Selectivity: Active against Gram-positives; generally inactive against Gram-negatives due to the permeability barrier of the outer membrane.

  • Solubility: Hydrophobic; requires organic solvents (DMSO, Methanol) for stock preparation.

Experimental Strategy: To fully characterize this compound, researchers should not rely solely on standard growth inhibition. Given its mechanism in cancer cells (targeting tolerance to starvation), this guide includes a specialized protocol for assessing activity against non-replicating (starved) bacteria , hypothesizing a translational "anti-persister" effect.

Material Preparation & Handling[2][6]

Safety & Stability
  • Toxicity: this compound is cytotoxic.[2][6] Handle in a Class II Biosafety Cabinet (BSC).

  • Light Sensitivity: Protect from direct light; use amber microtubes.

  • Oxidation: Stock solutions should be purged with inert gas (Argon/Nitrogen) if stored long-term.

Stock Solution Protocol
  • Weighing: Accurately weigh 1 mg of this compound powder.

  • Solvent: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 1 mg/mL (1000 µg/mL).

    • Note: Avoid water or aqueous buffers for the stock; precipitation will occur.

  • Sterilization: Do not filter sterilize the DMSO stock (potential adsorption to membrane). Ensure the powder is handled aseptically or filter the working dilution if necessary (using DMSO-compatible PTFE filters).

  • Storage: Aliquot and store at -20°C . Avoid repeated freeze-thaw cycles.

Protocol A: Broth Microdilution (MIC Determination)

Standard: Adapted from CLSI M07 guidelines. Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213 or MRSA strains).

Reagents
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Fresh bacterial culture (0.5 McFarland standard).

  • Controls:

    • Positive: Vancomycin (Standard MIC: 0.5–2 µg/mL).

    • Negative: Media only.

    • Solvent Control: Media + 1% DMSO (to rule out solvent toxicity).

Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup Stock This compound Stock (1 mg/mL DMSO) Dilution Serial Dilution (2-fold) Range: 16 -> 0.03 µg/mL Stock->Dilution Media CAMHB Media Media->Dilution Inoculum Bacteria (5x10^5 CFU/mL) Dispense Add Inoculum (50 µL) Inoculum->Dispense Dilution->Dispense Incubation Incubate 37°C, 16-24h Dispense->Incubation Read Visual/OD600 Read Determine MIC Incubation->Read

Figure 1: Standardized Broth Microdilution Workflow for this compound.

Step-by-Step Procedure
  • Dilution Plate Preparation:

    • Add 100 µL of CAMHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of 2x Working Solution (e.g., 32 µg/mL this compound in CAMHB with 2% DMSO) to column 1.

    • Perform serial 2-fold dilutions (transfer 100 µL) from column 1 to 10. Discard 100 µL from column 10.

    • Result: Concentration range 16 µg/mL to 0.03 µg/mL. Column 11 is Growth Control (no drug). Column 12 is Sterility Control.

  • Inoculum Prep:

    • Dilute 0.5 McFarland culture 1:100 in CAMHB to reach ~1 x 10^6 CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells 1–11.

    • Final Conditions: Bacterial density ~5 x 10^5 CFU/mL; Final DMSO concentration ≤ 1%.

  • Incubation: 37°C for 18–24 hours (ambient air).

  • Analysis:

    • MIC Definition: The lowest concentration with no visible turbidity .

    • Expected Result: MRSA strains typically show MIC between 0.05 and 0.2 µg/mL.[2]

Protocol B: "Anti-Austerity" Bacterial Kill Assay (Stationary Phase)

Rationale: this compound kills cancer cells preferentially under nutrient starvation.[7] This protocol tests if this mechanism translates to bacteria by targeting non-replicating (stationary phase) cells, which are often tolerant to standard antibiotics like beta-lactams.

Reagents
  • Starvation Buffer: PBS (Phosphate Buffered Saline) or Nutrient-Depleted Broth (1/100 diluted MHB).

  • Culture: S. aureus grown for 24h (Stationary phase).[6]

Workflow Diagram

AntiAusterity_Assay Start S. aureus Culture (Overnight/Stationary) Wash Wash 2x with PBS Remove Nutrients Start->Wash Resuspend Resuspend in PBS (Starvation Condition) Wash->Resuspend Treat Add this compound (5x and 10x MIC) Resuspend->Treat Control Control: Vancomycin (Often inactive in PBS) Resuspend->Control TimePoints Incubate 24h Sample at 0, 4, 24h Treat->TimePoints Control->TimePoints Plate Plate on Agar Count CFU/mL TimePoints->Plate

Figure 2: Workflow for assessing activity against nutrient-starved (dormant) bacteria.

Step-by-Step Procedure
  • Starvation Induction:

    • Grow S. aureus in CAMHB for 24 hours.

    • Centrifuge (3000 x g, 10 min) and wash the pellet twice with sterile PBS.

    • Resuspend pellet in PBS to ~1 x 10^7 CFU/mL.

  • Treatment:

    • Aliquot suspension into tubes.

    • Add this compound at 5x and 10x the MIC determined in Protocol A.

    • Include a Solvent Control (1% DMSO) and a Standard Antibiotic Control (e.g., Ampicillin - expected to be ineffective in this state).

  • Incubation: Incubate at 37°C static.

  • Sampling:

    • Remove aliquots at T=0, T=4h, and T=24h.

    • Perform serial dilutions in PBS.

    • Spot plate onto nutrient-rich agar (MHA) to recover survivors.

  • Calculation:

    • Plot Log10 CFU/mL vs. Time.

    • Significance: A reduction of ≥3 Log10 CFU/mL indicates bactericidal activity against dormant cells , a highly desirable trait for eradicating biofilms or persisters.

Data Reporting & Interpretation

Quantitative Summary Table
ParameterStandard Value (MRSA)Interpretation
MIC (Growth) 0.05 – 0.2 µg/mLHighly Potent
MBC (Kill) 2x – 4x MICBactericidal
Starvation Activity TBD (Experimental)Potential for anti-persister activity
Solubility Limit ~100 µg/mL in MediaPrecipitation may occur >100 µg/mL
Troubleshooting
  • Precipitation: If the media turns cloudy immediately upon adding this compound, the concentration is too high or the DMSO dilution step was too rapid. Dilute the stock into a larger volume of media slowly while vortexing.

  • Inconsistent MICs: Ensure the inoculum size is standardized. Kigamicins are large molecules; diffusion on agar disks may be poor. Broth microdilution is preferred over Disk Diffusion.

References

  • Kunimoto, S., et al. (2003).[2] "Kigamicins, novel antitumor antibiotics.[1][2] I. Taxonomy, isolation, physico-chemical properties and biological activities."[2] The Journal of Antibiotics. Link

  • Lu, J., et al. (2004). "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[8] Cancer Science. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard. Link

  • Cayman Chemical. (2024).[2] "this compound Product Information & Safety Data Sheet." Link

Sources

Techniques for Studying the Effect of Kigamicin C on Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Kigamicin C is a polycyclic ether-linked antibiotic belonging to the Kigamicin family (A–E), originally isolated from Amycolatopsis sp. These compounds have garnered significant attention in oncology for their "anti-austerity" activity. Unlike conventional chemotherapeutics that target rapidly dividing cells, anti-austerity agents specifically target cancer cells' ability to survive in nutrient-deprived microenvironments—a hallmark of hypovascular tumors like pancreatic ductal adenocarcinoma (PDAC) .

Under conditions of nutrient starvation, cancer cells hyperactivate the PI3K/Akt signaling pathway as a survival mechanism. Research indicates that Kigamicins (specifically studied in Kigamicin D and applicable to C due to structural homology) exert their cytotoxicity by blocking this starvation-induced Akt phosphorylation , thereby stripping the cancer cell of its primary survival signal during stress.

This guide details the specific methodologies required to study this compound’s inhibition of Akt phosphorylation. Crucially, standard cell culture conditions (nutrient-rich) may mask the compound's activity. Therefore, this protocol emphasizes the creation of a Nutrient-Deprived Medium (NDM) model to properly evaluate the drug's mechanism of action.

Mechanistic Framework

To study this compound, one must understand the signaling node it disrupts. In a nutrient-poor tumor microenvironment, cells normally upregulate Akt activity to inhibit apoptosis and autophagy. This compound acts as a blockade in this stress-response circuit.

Signaling Pathway Diagram

The following diagram illustrates the specific intervention point of this compound within the PI3K/Akt survival axis under starvation conditions.

G NutrientStarvation Nutrient Starvation (Microenvironment Stress) PI3K PI3K Activation NutrientStarvation->PI3K Induces PIP3 PIP3 Generation PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt_Active p-Akt (Ser473 / Thr308) (Active Survival Signal) PDK1->Akt_Active Thr308 mTORC2->Akt_Active Ser473 Akt_Inactive Akt (Inactive) Akt_Inactive->Akt_Active Phosphorylation Survival Cell Survival (Apoptosis Inhibition) Akt_Active->Survival Promotes Apoptosis Apoptosis / Necrosis Akt_Active->Apoptosis Loss of Signal Kigamicin This compound (Anti-Austerity Agent) Kigamicin->Akt_Active BLOCKS Phosphorylation

Figure 1: Mechanism of Action. This compound blocks the critical Akt activation step normally induced by nutrient starvation, forcing the cell into apoptosis.

Experimental Protocols

Protocol A: The "Anti-Austerity" Cell Treatment Model

Critical Insight: Testing this compound in standard DMEM/RPMI with 10% FBS often yields high IC50 values (low potency) because the "austerity" target is not active. You must compare Nutrient-Rich (NR) vs. Nutrient-Deprived (ND) conditions.

Reagents & Materials
ReagentSpecificationPurpose
Cell Line PANC-1 (Human Pancreatic Carcinoma)Gold standard for anti-austerity studies due to high tolerance to starvation.[1]
This compound >95% Purity (DMSO stock)Test Compound. Store at -20°C.
Nutrient-Rich Medium (NRM) DMEM + 10% FBS + 1% Pen/StrepControl condition (Basal Akt levels).
Nutrient-Deprived Medium (NDM) Earl's Balanced Salt Solution (EBSS)Induces starvation stress (Upregulates Akt). Contains salts/glucose but lacks amino acids/vitamins.
Alternative NDM Glucose-free/Serum-free DMEMFor testing glucose deprivation specifically.
Step-by-Step Workflow
  • Seeding: Seed PANC-1 cells at

    
     cells/well in 6-well plates using NRM . Incubate for 24 hours to allow attachment.
    
  • Washing (Critical): Aspirate NRM. Wash cells twice with PBS to remove all traces of serum and amino acids. Residual serum can blunt the starvation response.

  • Induction & Treatment:

    • Group A (Control): Add fresh NRM.

    • Group B (Starvation Control): Add NDM (EBSS).

    • Group C (Experimental): Add NDM + this compound (Concentration range: 0.1 µM – 5.0 µM).

  • Incubation: Incubate for 12 to 24 hours .

    • Note: Akt phosphorylation in response to starvation is dynamic. A time-course pilot (3h, 6h, 12h, 24h) is recommended for new cell lines.

Protocol B: Western Blotting for Phospho-Akt

This is the definitive method to validate the mechanism.

1. Lysis & Protein Extraction

Phosphorylation is reversible and labile. You must inhibit phosphatases immediately upon lysis.

  • Lysis Buffer: RIPA Buffer supplemented with:

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor Cocktail II & III (Sodium Orthovanadate, Sodium Fluoride, Beta-glycerophosphate). Do not skip this.

  • Procedure:

    • Place plates on ice. Wash once with cold PBS.

    • Add cold Lysis Buffer (150 µL per well of 6-well plate). Scrape cells immediately.

    • Collect lysate, sonicate (3 x 5 sec pulses, low amplitude) to shear DNA.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

2. Immunoblotting[2][3]
  • Loading: Load 20–30 µg of total protein per lane.

  • Primary Antibodies:

    • Anti-p-Akt (Ser473): (Rabbit mAb, 1:1000). Primary indicator of maximal activation.

    • Anti-p-Akt (Thr308): (Rabbit mAb, 1:1000). Indicator of PDK1-mediated activation.

    • Anti-Total Akt (Pan): (Mouse mAb, 1:1000). Normalization control.

    • Anti-Beta-Actin/GAPDH: Loading control.

  • Detection: Chemiluminescence (ECL).

3. Data Interpretation
  • Validating the Model: In the "Starvation Control" (Group B), you should see a maintained or increased p-Akt signal relative to total protein, despite the lack of nutrients (the survival response).

  • Validating the Drug: In "Group C" (this compound), you should observe a dose-dependent decrease in p-Akt (Ser473) compared to Group B, while Total Akt levels remain relatively stable (unless degradation is triggered).

Protocol C: Experimental Workflow Visualization

The following diagram outlines the decision tree and physical workflow for the experiment.

Workflow Start Seed PANC-1 Cells (Nutrient Rich Media) Wash Wash 2x PBS (Remove Serum) Start->Wash Split Split Conditions Wash->Split Cond1 Control: Nutrient Rich (NRM) Split->Cond1 Cond2 Starvation: Nutrient Deprived (NDM) Split->Cond2 Cond3 Exp: NDM + this compound Split->Cond3 Incubate Incubate 24h Cond1->Incubate Cond2->Incubate Cond3->Incubate Lysis Lysis (+ Phosphatase Inh.) Incubate->Lysis WB Western Blot: p-Akt / Total Akt Lysis->WB

Figure 2: Experimental Workflow. Note the critical split into nutrient-deprived conditions to unmask this compound activity.

Troubleshooting & Optimization

IssueProbable CauseSolution
No p-Akt signal in controls Phosphatase activity or poor lysis.Ensure Lysis Buffer contains fresh Na3VO4 and NaF. Keep samples strictly at 4°C.
This compound shows no effect Incorrect media condition.Verify "Starvation" was achieved. If cells are in NRM (10% FBS), the abundance of growth factors overrides the drug's blockade. Use EBSS or 0.5% FBS.
High cell death in controls Starvation too severe.PANC-1 is robust, but other lines may die too fast. Reduce starvation time to 6-12 hours.
Inconsistent bands Uneven loading.Normalize p-Akt signal against Total Akt , not just Actin. The ratio p-Akt/Total-Akt is the metric.

References

  • Lu, W. J., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[1] Cancer Science.

  • Kunimasa, K., et al. (2009). Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics.

  • Ertl, G., et al. (2018). PI3K/Akt/mTOR Signaling in Cancer: Methods and Protocols. Methods in Molecular Biology.

  • Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell.[1][2][3][4][5][6][7][8]

Sources

Application Note: Flow Cytometry Analysis of Apoptosis Induced by Kigamicin C in Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for evaluating the apoptotic efficacy of Kigamicin C , a novel polycyclic ether-linked angucyclinone. Unlike conventional cytotoxic agents, this compound functions as an anti-austerity agent , exhibiting preferential cytotoxicity against pancreatic cancer cells (e.g., PANC-1) under nutrient-deprived conditions.[1] This guide provides a validated workflow for using flow cytometry to quantify apoptosis via Annexin V/Propidium Iodide (PI) staining and Mitochondrial Membrane Potential (


)  analysis, specifically tailored to the unique culture conditions required for anti-austerity assays.

Mechanism of Action: The Anti-Austerity Strategy

Pancreatic ductal adenocarcinoma (PDAC) is characterized by hypovascularity, creating a tumor microenvironment of severe nutrient deprivation.[2] Cancer cells survive this "austerity" by hyperactivating the PI3K/Akt signaling pathway .

This compound targets this tolerance mechanism. Under nutrient-deprived conditions, this compound inhibits Akt phosphorylation (Ser473), blocking the survival signal. This inhibition leads to mitochondrial dysfunction, cytochrome c release, and subsequent caspase-dependent apoptosis.

Figure 1: Signaling Pathway & Mechanism

Visualizing the blockade of survival signals by this compound under nutrient starvation.

KigamicinMechanism Figure 1: this compound inhibits the Akt survival pathway in nutrient-deprived cancer cells. NutrientStarvation Nutrient Starvation (Tumor Microenvironment) PI3K PI3K Activation NutrientStarvation->PI3K Akt Akt Phosphorylation (Survival Signal) PI3K->Akt Mito Mitochondrial Depolarization Akt->Mito Inhibits Kigamicin This compound Kigamicin->Akt BLOCKS Caspase Caspase-3 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Experimental Design & Reagents

Critical Reagent: Nutrient Deprived Medium (NDM)

Expert Insight: The cytotoxic effect of this compound is negligible in standard nutrient-rich media (e.g., DMEM with 10% FBS). You must perform the treatment in NDM to observe the specific anti-austerity effect.

  • Nutrient Deprived Medium (NDM) Formulation:

    • Base: Earle’s Balanced Salt Solution (EBSS).

    • Supplement: 26.2 mM Sodium Bicarbonate (

      
      ).
      
    • NO Glucose, NO Amino Acids, NO Serum (unless testing specific serum tolerance).

    • Sterilize via 0.22

      
      m filtration.
      
Reagents Checklist
ReagentPurposeStorage
This compound Test Agent-20°C (Stock in DMSO)
Annexin V-FITC Binds externalized PS (Early Apoptosis)4°C (Protect from light)
Propidium Iodide (PI) Stains permeable membranes (Necrosis/Late Apoptosis)4°C (Protect from light)
JC-1 Dye Measures Mitochondrial Potential (

)
-20°C (Protect from light)
10X Annexin Binding Buffer Provides

for Annexin V binding
Room Temp

Protocol A: Annexin V / PI Apoptosis Assay

The Gold Standard for differentiating Early vs. Late Apoptosis.

Cell Culture & Treatment[1][3]
  • Seeding: Seed PANC-1 cells (

    
     cells/well) in 6-well plates using standard DMEM + 10% FBS. Allow adherence overnight.
    
  • Washing (Critical): Aspirate DMEM. Wash cells twice with PBS to remove all traces of serum and amino acids.

  • Induction:

    • Control A: Add fresh DMEM + 10% FBS (Nutrient Rich Control).

    • Control B: Add NDM (Starvation Control).

    • Experimental: Add NDM containing This compound (Concentration range: 1

      
      M – 10 
      
      
      
      M).
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
Staining Procedure[4]
  • Harvest: Collect supernatant (contains floating dead cells) into flow tubes. Trypsinize adherent cells and add to the same tubes.

  • Wash: Centrifuge (300 x g, 5 min). Discard supernatant. Wash pellet once with cold PBS.

  • Resuspend: Resuspend cells in 1X Annexin Binding Buffer at a concentration of

    
     cells/mL.
    
    • Note: Binding buffer must contain

      
       2.5 mM 
      
      
      
      . Annexin V binding is calcium-dependent.[3]
  • Stain: Transfer 100

    
    L of suspension to a new tube.
    
    • Add 5

      
      L Annexin V-FITC .
      
    • Add 5

      
      L Propidium Iodide (PI) .
      
  • Incubate: 15 minutes at Room Temperature (RT) in the dark.

  • Final Prep: Add 400

    
    L of 1X Binding Buffer to each tube. Analyze immediately.
    
Flow Cytometry Acquisition
  • Detectors:

    • FITC: FL1 (Ex 488nm / Em 530nm)

    • PI: FL2 or FL3 (Ex 488nm / Em >575nm)

  • Gating Strategy:

    • Gate on FSC vs. SSC to exclude debris.

    • Create a Quadrant Plot (FITC vs. PI).

Protocol B: Mitochondrial Membrane Potential (JC-1)

Validating the Intrinsic Pathway mechanism.

Principle

In healthy cells, JC-1 accumulates in the mitochondria as red aggregates . In apoptotic cells with collapsed potential (


), JC-1 remains in the cytoplasm as green monomers . This compound treatment should cause a "Red to Green" shift.
Procedure
  • Treatment: Treat cells with this compound in NDM for 12–24 hours (as per Protocol A).

  • Staining:

    • Dilute JC-1 in culture medium to a final concentration of 2–10

      
      M.
      
    • Incubate for 15–30 minutes at 37°C in the dark.

  • Wash: Centrifuge and wash cells twice with warm PBS.

  • Analysis: Resuspend in 500

    
    L PBS.
    
    • Red Channel (Aggregates): FL2 (Ex 488nm / Em 590nm)

    • Green Channel (Monomers): FL1 (Ex 488nm / Em 529nm)

Experimental Workflow Diagram

Step-by-step visualization of the Anti-Austerity Assay.

Workflow Figure 2: Experimental Workflow for this compound Anti-Austerity Assay Seed Seed PANC-1 (DMEM + 10% FBS) Wash Wash 2x PBS (Remove Serum) Seed->Wash Treat Treat in NDM (this compound) Wash->Treat Harvest Harvest Cells (Adherent + Floating) Treat->Harvest 24h Stain Stain (Annexin V / PI) Harvest->Stain Acquire Flow Cytometry Acquisition Stain->Acquire

Data Analysis & Interpretation

Expected Results Table (Annexin V/PI)
PopulationAnnexin VPILocation on PlotInterpretation
Viable Cells Negative (-)Negative (-)Bottom Left (Q3)Membrane intact, PS internal.
Early Apoptosis Positive (+)Negative (-)Bottom Right (Q4)PS externalized, membrane intact.
Late Apoptosis Positive (+)Positive (+)Top Right (Q2)Membrane compromised, PS external.
Necrosis Negative (-)Positive (+)Top Left (Q1)Membrane ruptured immediately.
Troubleshooting
  • High Background in Control: Ensure cells were not over-trypsinized. Harsh handling exposes PS artificially.

  • No Effect Observed: Verify NDM formulation. If glucose or serum is present, this compound efficacy drops significantly due to Akt reactivation by nutrients.

References

  • Lu, W. J., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[1][4] Cancer Science.

  • Bio-Rad Laboratories. (2022).[5] PI3K-AKT Pathway Explained.

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.[6][3][7][8][9]

  • Dibwe, D. F., et al. (2018). Rainforest plant may treat pancreatic cancer through 'antiausterity' properties.[2][10] Journal of Natural Products.[2][10]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection.[6][8][9]

Sources

High-Performance Liquid Chromatography (HPLC) Methods for Kigamicin C Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

Kigamicin C is a polycyclic ether antibiotic belonging to the Kigamicin complex (A–E), isolated from Amycolatopsis sp.[1] ML630-mF1.[1][2][3][4] It has garnered significant attention in oncology for its unique "anti-austerity" mechanism, selectively targeting cancer cells (e.g., pancreatic PANC-1) under nutrient-starved conditions.[1] This guide provides a comprehensive technical protocol for the separation, identification, and quantification of this compound using HPLC-DAD and LC-MS/MS. The methods detailed herein address the specific challenges of resolving the this compound analogue from its structural congeners (A, B, D, E) and offer a robust framework for purity assessment in drug development workflows.

Introduction & Compound Profile

The Target: this compound

This compound is a benzochromenone-containing polycyclic ether glycoside.[1] Its structure features a bulky hydrophobic core linked to hydrophilic sugar moieties, creating an amphiphilic profile that dictates the chromatographic strategy.

  • Chemical Formula: C₄₁H₄₇NO₁₆[1]

  • Molecular Weight: ~809.8 g/mol [1]

  • Source: Fermentation broth of Amycolatopsis sp.[1][5] ML630-mF1.[1][2][3][4]

  • Mechanism of Action: Inhibits the tolerance of cancer cells to nutrient starvation, likely by blocking the Akt signaling pathway.[6][7][8]

Analytical Challenges
  • Analogue Resolution: Kigamicins A, B, C, D, and E differ only by minor variations in sugar methylation or acylation. High-resolution separation is required to prevent co-elution.[1]

  • Detection: The benzochromenone chromophore allows for UV detection, but sensitivity can be limited in complex biological matrices, necessitating MS confirmation.

  • Stability: The glycosidic bonds are susceptible to hydrolysis under strongly acidic conditions or high temperatures.[1]

Method Development Strategy

The separation of this compound relies on Reverse Phase Chromatography (RP-HPLC) .[1] The hydrophobic polycyclic core interacts strongly with C18 stationary phases, while the glycosidic groups provide the differential polarity needed to separate the analogues.

Mobile Phase Selection
  • Solvent A (Aqueous): Water + 0.1% Formic Acid.[1] The acid is critical to suppress the ionization of silanols on the column (reducing tailing) and to protonate the molecule for positive mode ESI-MS.[1]

  • Solvent B (Organic): Acetonitrile (ACN) + 0.1% Formic Acid.[1] ACN is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for polycyclic ethers.[1]

Column Selection[1]
  • Primary Choice: C18 (Octadecylsilane) with end-capping.[1]

    • Rationale: High surface area and carbon load are needed to retain the bulky hydrophobic core.[1]

  • Pore Size: 100–120 Å is sufficient (MW < 2000 Da).[1]

Detailed Protocol 1: Analytical HPLC-DAD (QC & Purity)

Objective: Routine purity analysis and quantification of this compound in fermentation extracts or purified fractions.

Instrumentation Parameters
ParameterSetting
System HPLC with Diode Array Detector (DAD)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 10–20 µL
Detection UV at 254 nm (aromatic core) and 360 nm (conjugated system); Scan 200–600 nm
Gradient Program

The following gradient is designed to separate the polar impurities early and resolve the Kigamicin complex (A-E) in the middle of the run.

Time (min)% Solvent A (0.1% FA in H₂O)% Solvent B (0.1% FA in ACN)Phase
0.0 9010Equilibration
2.0 9010Isocratic Hold
25.0 1090Linear Gradient
30.0 0100Wash
35.0 0100Hold
36.0 9010Re-equilibration
45.0 9010End
Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of this compound standard in 1 mL of Methanol (HPLC grade). Vortex until clear.

  • Working Solution: Dilute stock 1:10 with Mobile Phase A/B (50:50) to match initial gradient conditions and prevent peak distortion.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Detailed Protocol 2: LC-MS/MS (Identification & Sensitivity)

Objective: Trace-level detection and confirmation of this compound in complex biological matrices (e.g., plasma, cell lysate).

Instrumentation Parameters
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Flow Rate 0.3 mL/min
Mobile Phase A: H₂O + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid
MS Source Conditions (ESI Positive)
  • Ionization Mode: Electrospray Ionization (ESI+)[1]

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C

  • Cone Voltage: Optimized per instrument (typically 30–50 V)

  • Target Ions:

    • [M+H]⁺: ~810.3 m/z[1]

    • [M+Na]⁺: ~832.3 m/z (Common adduct for polyethers)[1]

    • [M+NH₄]⁺: ~827.3 m/z (If ammonium buffer is used)[1]

Visualization: Analytical Workflow & Logic

The following diagram illustrates the logical flow from fermentation to analytical confirmation, highlighting the critical decision points based on physicochemical properties.

Kigamicin_Analysis_Workflow Fermentation Fermentation Broth (Amycolatopsis sp.) Extraction Solvent Extraction (Acetone/EtOAc) Fermentation->Extraction Cell Lysis Crude Crude Extract (Complex Mixture A-E) Extraction->Crude Evaporation HPLC RP-HPLC Separation (C18 Column) Crude->HPLC Inject UV_Det UV Detection (DAD) 254 nm / 360 nm HPLC->UV_Det Primary Signal MS_Det MS Detection (ESI+) m/z 810 [M+H]+ HPLC->MS_Det Confirmation Decision Peak Purity Check UV_Det->Decision MS_Det->Decision Result_Pass Quantification & Report Generation Decision->Result_Pass Single Peak Result_Fail Re-optimize Gradient (Adjust Slope) Decision->Result_Fail Co-elution Result_Fail->HPLC Decrease %B slope

Caption: Workflow for the extraction, separation, and validation of this compound from fermentation broth.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.[1]Ensure 0.1% Formic Acid is fresh.[1] Consider increasing to 0.1% TFA (if not using MS).[1]
Co-elution of Analogues Gradient too steep.Decrease gradient slope (e.g., 0.5% B/min) around the elution time (20-30 min).
Low Sensitivity (MS) Ion suppression or wrong polarity.[1]Check matrix effect. Switch to Ammonium Formate (5mM) buffer.[1] Ensure ESI Positive mode.
Carryover Stickiness of polycyclic core.[1]Add a needle wash step with 90% ACN/10% Water.[1] Run a blank injection between samples.[1]

References

  • Kunimoto, S., et al. (2004). "Kigamicins, novel antitumor antibiotics.[2][8][9] I. Taxonomy, isolation, physico-chemical properties and biological activities."[1][2][9] The Journal of Antibiotics, 57(10), 619–627.[1]

  • Someno, T., et al. (2005). "Absolute configuration of kigamicins A, C and D." The Journal of Antibiotics, 58(1), 56–60.[1]

  • Lu, J., et al. (2004). "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[8] Cancer Science, 95(6), 547–552.[1][8]

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1]

Sources

Application Note: Total Synthesis Strategies for Kigamicin C and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Kigamicin C is a polycyclic xanthone antibiotic isolated from Amycolatopsis sp.[1] It represents a distinct class of "anti-austerity" agents—compounds that exhibit selective cytotoxicity against cancer cells (specifically pancreatic carcinoma, e.g., PANC-1) only under nutrient-deprived conditions.[1][2][3]

Unlike conventional chemotherapeutics that target rapidly dividing cells, this compound targets the tolerance mechanism of cancer cells to starvation, primarily by inhibiting the PI3K/Akt signaling pathway in the absence of glucose/amino acids. This makes it a high-value target for drug development against hypovascular tumors.[1][2]

Structural Complexity

The this compound architecture presents three formidable synthetic challenges:

  • The Tetrahydroxanthone Core: A highly oxygenated, linearly fused octacyclic ring system.

  • Atropisomerism: Restricted rotation in the crowded core requires stereocontrol during ring closure.

  • Glycosylation: The aglycone is decorated with two distinct oligosaccharide chains containing 2,6-dideoxy sugars (D-amicetose and D-oleandrose), which are notoriously difficult to attach stereoselectively due to the lack of a C2 directing group.[1][2]

Mechanism of Action: The Anti-Austerity Pathway[3]

Understanding the biological target is prerequisite to rational analog design. This compound functions by dismantling the survival stress response of cancer cells.

G NutrientStarvation Nutrient Starvation (Hypovascular Tumor Microenvironment) StressResponse Cellular Stress Response NutrientStarvation->StressResponse Akt_Activation Akt Phosphorylation (Activation) StressResponse->Akt_Activation Promotes Survival Cell Survival (Tolerance to Starvation) Akt_Activation->Survival Inhibits Apoptosis Apoptosis Apoptosis / Necrosis Akt_Activation->Apoptosis Failure leads to Kigamicin This compound Kigamicin->Akt_Activation BLOCKS

Figure 1: Mechanism of Action. This compound prevents the phosphorylation of Akt under stress, stripping the cancer cell of its survival mechanism in low-nutrient environments.[1][2]

Retrosynthetic Strategy (The Porco Approach)

The most authoritative strategy for constructing the Kigamicin skeleton comes from the Porco Group (Boston University), who pioneered the use of oxidative cyclizations to access complex tetrahydroxanthones (related to their work on Kibdelone C).

Strategic Disconnections[2]
  • Late-Stage Glycosylation: The sensitive 2-deoxy-glycosidic bonds are formed last to prevent acid-catalyzed hydrolysis during core assembly.[1][2]

  • Aglycone Assembly (Convergent): The octacyclic core is disconnected into two halves joined by a "stitch" strategy involving a diarylalkyne.

  • Key Transformation: A Gold(I)- or Platinum(II)-catalyzed cycloisomerization of a diarylalkyne followed by oxidative cyclization.[1][2]

Synthesis Target This compound (Target) Aglycone Kigamicinone (Aglycone) Target->Aglycone Glycosylation Sugars Amicetose/Oleandrose Donors Target->Sugars Glycosylation CyclizedCore Tetrahydroxanthone Core Aglycone->CyclizedCore Functionalization Diarylalkyne Diarylalkyne Intermediate CyclizedCore->Diarylalkyne Au/Pt Cycloisomerization & Oxidative Cyclization FragmentA Fragment A (Salicylate Derivative) Diarylalkyne->FragmentA Sonogashira Coupling FragmentB Fragment B (Cyclohexenone Derivative) Diarylalkyne->FragmentB Sonogashira Coupling

Figure 2: Retrosynthetic logic flow. The core is assembled via a convergent coupling of aromatic and alicyclic fragments, followed by metal-catalyzed cyclization.[1][2]

Detailed Protocols

Protocol A: Synthesis of the Aglycone Core (Biomimetic Strategy)

Based on strategies developed by Porco et al. for tetrahydroxanthones.

Objective: Construct the fused ABCD ring system via controlled cyclization.

Reagents:

  • Fragment A (Aryl iodide/triflate)[1][2]

  • Fragment B (Terminal alkyne functionalized cyclohexenone)[1][2]

  • Catalyst: AuCl₃ or PtCl₂[1]

  • Oxidant: DDQ or Mn(OAc)₃ (for oxidative closure)[1][2]

Step-by-Step Methodology:

  • Sonogashira Coupling:

    • Dissolve Fragment A (1.0 equiv) and Fragment B (1.2 equiv) in degassed THF/Et₃N (1:1).

    • Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).[1]

    • Stir at ambient temperature under Argon for 4-12 hours.

    • Checkpoint: Monitor disappearance of aryl iodide by TLC (Hexane/EtOAc).

    • Purification: Silica gel flash chromatography.[1] Yields typically >85%.[4]

  • Regioselective Hydration / Cyclization:

    • Dissolve the resulting diarylalkyne in Acetone/H₂O (10:1).

    • Add AuCl₃ (5 mol%) or NaAuCl₄.[1]

    • Heat to 50°C. The alkyne undergoes hydration to a ketone, which then undergoes tautomerization and intramolecular Michael-type addition (or direct hydroalkoxylation depending on protecting groups).[1]

    • Mechanistic Insight: The gold activates the alkyne pi-system for nucleophilic attack by the pendant phenol/hydroxyl group.[1][2]

  • Oxidative Cyclization (The "Stitch"):

    • To the cyclized intermediate, add DDQ (2.0 equiv) in benzene or toluene.

    • Reflux for 2 hours.[1] This effects the dehydrogenation/oxidation required to aromatize the central ring or lock the xanthone structure.

    • Validation: ¹H NMR should show the loss of alkyne protons and the appearance of the distinct downfield signals of the xanthone chromophore.

Protocol B: 2-Deoxy-Glycosylation (The "Analog" Challenge)

This compound contains 2,6-dideoxy sugars.[1][2] Standard glycosylation fails due to the lack of a participating group at C2.

Strategy: Use of Glycal Donors or 2-Deoxy-thioglycosides .[1][2]

Reagents:

  • Acceptor: Kigamicin Aglycone (free OH groups).[1]

  • Donor: 3,4-di-O-acyl-L-rhamnal or corresponding thioglycoside.[1][2]

  • Promoter: NIS/TfOH (for thioglycosides) or Triphenylphosphine hydrobromide (for glycals).[1]

Procedure (Thioglycoside Method):

  • Donor Activation: Dissolve the 2-deoxy-thioglycoside donor (1.5 equiv) and the Aglycone acceptor (1.0 equiv) in dry CH₂Cl₂ containing 4Å molecular sieves. Stir for 30 min to dry.

  • Promoter Addition: Cool to -78°C. Add NIS (N-iodosuccinimide, 2.0 equiv) and catalytic TfOH (triflic acid, 0.1 equiv).

  • Reaction: Allow to warm slowly to -20°C over 2 hours.

    • Critical Control: Low temperature is essential to maximize α/β selectivity (Kigamicins typically feature α-linkages, though this varies by specific residue).[1][2]

  • Quench: Add saturated Na₂S₂O₃ and NaHCO₃.

  • Deprotection: Remove acyl protecting groups on the sugar using NaOMe/MeOH to yield the final analog.

Analog Design & SAR Data

To develop analogs with improved solubility or potency, modifications should focus on the sugar residues, as the aglycone is essential for the pharmacophore.

Analog ClassModification SiteSynthetic StrategyExpected Outcome
Class A Sugar DeletionHydrolysis of natural product or synthesis of aglycone onlyDetermine if sugars are essential for cell entry vs. target binding.[1][2]
Class B C-Ring SubstitutionModified Fragment A (e.g., fluoro- or methoxy-salicylates)Alter metabolic stability and redox potential of the xanthone.[1][2]
Class C Sugar VariationUse of 2-OH sugars (glucose/galactose) instead of 2-deoxyImprove solubility (more H-bonding) but may alter binding kinetics.[1][2]

References

  • Lu, J., et al. (2004).[1] "Kigamicins, novel antitumor antibiotics.[1][5] I. Taxonomy, isolation, physico-chemical properties and biological activities."[1][2][5] The Journal of Antibiotics. Link

  • Kunimoto, S., et al. (2004).[1] "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[1][3] Cancer Science. Link

  • Sloman, D. L., & Porco, J. A. (2011).[1][5][6] "Total Synthesis and Absolute Stereochemical Assignment of Kibdelone C." (Relevant strategy for tetrahydroxanthones). Journal of the American Chemical Society.[5][6] Link[1][2]

  • Qiu, Y., & Porco, J. A. (2010).[1] "Synthetic Studies on the Kigamicins." Organic Letters. Link[1][2]

  • Elshahawi, S. I., et al. (2015).[1][5] "A comprehensive review of glycosylated bacterial natural products." Chemical Society Reviews.[1][5] Link

Sources

Applying Kigamicin C in studies of cancer cell metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Applying Kigamicin C in Studies of Cancer Cell Metabolism

Introduction: The Anti-Austerity Strategy

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a hypovascular tumor microenvironment (TME) that severely limits the supply of oxygen and nutrients. Unlike normal cells, PDAC cells (e.g., PANC-1) possess a remarkable ability to survive these "austere" conditions by activating specific metabolic adaptations.

This compound is a polycyclic ether-linked antibiotic isolated from Amycolatopsis regifaucium. It represents a class of "anti-austerity" agents that selectively target this tolerance.[1][2] Unlike conventional chemotherapeutics that target rapidly dividing cells, this compound specifically eliminates quiescent cancer cells surviving in nutrient-deprived environments by blocking the PI3K/Akt/mTOR survival signaling pathway.

This guide provides a comprehensive workflow for utilizing this compound to study metabolic plasticity and survival signaling in cancer cells.

Mechanism of Action

Under nutrient-rich conditions, cancer cells utilize glycolysis for rapid proliferation (Warburg Effect). However, under nutrient deprivation, they switch to a survival mode dependent on mitochondrial respiration and autophagy, regulated by the Akt/mTOR axis.

This compound acts as an uncoupler of this survival mechanism. It prevents the sustained activation of Akt (Protein Kinase B) that is critical for resisting apoptosis during starvation.

Kigamicin_Mechanism Nutrient_Deprivation Nutrient Deprivation (Tumor Microenvironment) Survival_Signal Survival Signaling (PI3K Activation) Nutrient_Deprivation->Survival_Signal Induces Akt_Activation Akt Phosphorylation (p-Akt Ser473) Survival_Signal->Akt_Activation Metabolic_Adaptation Metabolic Adaptation (Autophagy / Mito-Respiration) Akt_Activation->Metabolic_Adaptation Apoptosis Apoptosis (Cell Death) Akt_Activation->Apoptosis Inhibition Removed Survival Cell Survival (Austerity Tolerance) Metabolic_Adaptation->Survival Kigamicin This compound Kigamicin->Akt_Activation BLOCKS

Figure 1: Mechanism of this compound. The compound disrupts the critical Akt-mediated survival signal induced by nutrient stress, forcing the cell into apoptosis.

Experimental Protocols

Protocol A: Preparation of Nutrient-Deprived Medium (NDM)

Critical Step: The definition of "nutrient deprivation" must be chemically precise to ensure reproducibility. Do not use standard PBS.

Reagents:

  • Basal Buffer: Earle’s Balanced Salt Solution (EBSS) formulation (modified).

  • Serum: Dialyzed Fetal Bovine Serum (dFBS).[2] Note: Dialysis removes glucose and amino acids (molecular weight cutoff ~10 kDa).

NDM Formulation (per 1 Liter):

Component Concentration (mg/L) Function
CaCl₂ (anhydrous) 200 Cell adhesion/signaling
KCl 400 Membrane potential
MgSO₄ (anhydrous) 98 Enzymatic cofactor
NaCl 6,800 Osmotic balance
NaH₂PO₄ · H₂O 140 Buffering
NaHCO₃ 2,200 pH buffering (CO₂ dependent)
Phenol Red 10 pH Indicator
Glucose 0 Starvation Stress
Amino Acids 0 Starvation Stress

| Serum | 10% Dialyzed FBS | Provides growth factors without nutrients |

Preparation: Sterilize by filtration (0.22 µm). Store at 4°C.

Protocol B: Preferential Cytotoxicity Screening

This assay quantifies the "Selectivity Index" of this compound—its ability to kill starved cells while sparing those in nutrient-rich conditions.

Materials:

  • Cell Line: PANC-1 (Human pancreatic carcinoma).[1][3][4][5]

  • Control Medium: DMEM + 10% FBS (Standard).

  • Test Medium: NDM + 10% dFBS (Starvation).[2]

  • Assay: WST-8 or MTT Cell Viability Kit.

Step-by-Step Workflow:

  • Seeding:

    • Dissociate PANC-1 cells and seed into two 96-well plates at a density of 2.0 × 10⁴ cells/well in 100 µL DMEM.

    • Incubate for 24 hours to allow attachment.

  • Medium Switch & Treatment:

    • Plate 1 (Nutrient-Rich): Aspirate medium. Wash with PBS. Add 100 µL fresh DMEM + 10% FBS containing serially diluted this compound (0.01 µM – 10 µM).

    • Plate 2 (Nutrient-Deprived): Aspirate medium. Wash with PBS twice (critical to remove residual glucose). Add 100 µL NDM + 10% dFBS containing serially diluted this compound.

  • Incubation:

    • Incubate both plates for 24 hours at 37°C, 5% CO₂.

    • Note: PANC-1 cells in NDM will change morphology (become spindle-shaped) but should remain >90% viable in the vehicle control group.

  • Viability Measurement:

    • Add 10 µL WST-8 reagent to each well. Incubate for 2–3 hours.

    • Measure absorbance at 450 nm.

  • Data Analysis:

    • Calculate PC₅₀ (Concentration killing 50% of cells in NDM).

    • Calculate IC₅₀ (Concentration killing 50% of cells in DMEM).

    • Preferential Cytotoxicity Index (PCI) = IC₅₀ (DMEM) / PC₅₀ (NDM).

    • Target Benchmark: this compound typically yields a PCI > 100 (e.g., PC₅₀ ~0.1 µM in NDM vs >10 µM in DMEM).

Protocol C: Metabolic Flux Analysis (Seahorse XF)

To validate the metabolic impact of Akt inhibition, we measure the "Metabolic Collapse" in starved cells.

Hypothesis: this compound treated cells will fail to maintain the basal mitochondrial respiration required for survival in NDM.

Workflow:

  • Seeding: Seed PANC-1 cells in XF96 cell culture microplates (1.5 × 10⁴ cells/well).

  • Starvation Challenge:

    • Wash cells and replace medium with NDM (unbuffered for Seahorse if possible, or low-buffer capacity).

    • Treat with this compound (at PC₅₀ concentration) vs. Vehicle (DMSO).

    • Incubate for 4 hours (early timepoint to detect metabolic shift before death).

  • Assay (Mito Stress Test):

    • Measure Oxygen Consumption Rate (OCR).

    • Injection A: Oligomycin (ATP Synthase inhibitor).

    • Injection B: FCCP (Uncoupler).

    • Injection C: Rotenone/Antimycin A (ETC inhibitors).

Expected Outcome:

  • Vehicle (NDM): Cells show low basal OCR but maintain a "spare respiratory capacity" to handle stress.

  • This compound (NDM): Rapid drop in Basal Respiration and complete loss of Spare Respiratory Capacity, indicating mitochondrial failure driven by Akt blockade.

Visualization of Experimental Logic

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Differential Treatment cluster_2 Phase 3: Readout Seed Seed PANC-1 (20k/well) Wash PBS Wash (x2) Seed->Wash Split Split Conditions Wash->Split DMEM Nutrient Rich (DMEM + 10% FBS) Split->DMEM NDM Nutrient Deprived (NDM + 10% dFBS) Split->NDM Drug Add this compound (0.01 - 10 µM) DMEM->Drug NDM->Drug Incubate 24h Incubation Drug->Incubate WST WST-8 Assay Incubate->WST Calc Calculate PCI (IC50 / PC50) WST->Calc

Figure 2: Workflow for Preferential Cytotoxicity Screening. The critical divergence occurs at the medium switch, isolating the variable of nutrient availability.

References

  • Kunimoto, S., et al. (2003). "Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities." The Journal of Antibiotics, 56(12), 1004–1011. Link

  • Lu, J., et al. (2004). "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation." Cancer Science, 95(6), 547–552. Link

  • Esumi, H., et al. (2009). "Antitumor agents targeting the tolerance to nutrient starvation." Cancer Science, 100(12), 2433-2436.
  • Momose, I., et al. (2019). "Anti-austerity strategy: A new approach for the discovery of anticancer agents." Journal of General and Applied Microbiology, 65(6), 281-290. Link

  • Tan, G.Y., et al. (2007). "Amycolatopsis regifaucium sp. nov., a novel actinomycete that produces kigamicins." International Journal of Systematic and Evolutionary Microbiology, 57(11), 2562-2567. Link

Sources

Unlocking the Austere Tumor Environment: Kigamicin C as a Probe for Nutrient Sensing Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Kigamicin C as a tool compound for studying nutrient sensing pathways Content Type: Application Note & Protocol Guide

Abstract

Solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC), often exist in an "austere" microenvironment characterized by severe hypoxia and nutrient deprivation.[1][2] Unlike normal cells, which succumb to these conditions, aggressive cancer cells activate specific survival signaling pathways—most notably the Akt/mTOR axis —to tolerate starvation. This compound is a potent "anti-austerity" agent that selectively disrupts this tolerance mechanism.[3] This application note details the mechanistic basis and experimental protocols for using this compound to probe nutrient sensing pathways, offering a validated workflow for determining preferential cytotoxicity (PC50) in metabolically stressed cancer models.

Introduction: The "Anti-Austerity" Strategy

Standard chemotherapy often targets rapidly dividing cells in nutrient-rich conditions. However, the core of a solid tumor is frequently hypovascular and nutrient-starved.[1][4] Cancer cells in these regions enter a quiescent but survival-focused state, rendering them resistant to conventional antiproliferative drugs.

This compound (and its congener Kigamicin D) belongs to a class of polycyclic ether antibiotics produced by Amycolatopsis sp. Its utility as a research tool lies in its unique selectivity: it exhibits preferential cytotoxicity against cancer cells under nutrient-deprived conditions while showing minimal toxicity in nutrient-rich media.

Key Applications
  • Pathway Deconvolution: Studying the uncoupling of nutrient availability from survival signaling (specifically Akt activation).

  • Drug Discovery: Screening for compounds that target the metabolic vulnerabilities of hypovascular tumors (e.g., Pancreatic, Prostate).

  • Metabolic Stress Studies: Investigating cellular responses to glucose and amino acid withdrawal.

Mechanism of Action: Targeting the Akt Survival Switch

The molecular value of this compound is its ability to inhibit the hyper-activation of Akt (Protein Kinase B) that occurs paradoxically during starvation in cancer cells.

  • Normal Physiological Response: Nutrient deprivation

    
     PI3K/Akt pathway inhibition 
    
    
    
    Autophagy or Apoptosis.
  • Cancer "Austerity" Response: Nutrient deprivation

    
    Paradoxical Akt Hyper-phosphorylation (Ser473) 
    
    
    
    Survival/Tolerance.
  • This compound Effect: It blocks this starvation-induced Akt phosphorylation, forcing the cancer cell to recognize the metabolic crisis and undergo necrosis/apoptosis.

Signaling Pathway Diagram

KigamicinMechanism Starvation Nutrient Starvation (Glucose/AA Deprivation) PI3K PI3K Activation Starvation->PI3K Paradoxical Activation Akt Akt (PKB) PI3K->Akt pAkt p-Akt (Ser473) (Hyper-activated) Akt->pAkt Phosphorylation mTOR mTORC1/2 Signaling pAkt->mTOR Apoptosis Apoptosis/Necrosis pAkt->Apoptosis If Blocked Survival Cell Survival (Tolerance to Austerity) mTOR->Survival Metabolic Adaptation Kigamicin This compound Kigamicin->pAkt BLOCKS

Caption: this compound selectively inhibits the starvation-induced phosphorylation of Akt, dismantling the survival mechanism of cancer cells in austere environments.

Experimental Protocol: The Anti-Austerity Assay

This protocol determines the Preferential Cytotoxicity (PC50) of this compound. The goal is to identify the concentration window where the compound kills starved cells but spares well-fed cells.

3.1. Reagent Preparation
ReagentSpecificationPreparation Notes
This compound >95% PurityDissolve in DMSO to create a 10 mM stock. Store at -20°C. Avoid freeze-thaw cycles.
PANC-1 Cells Human PDAC lineMaintain in DMEM + 10% FBS. Use passage < 20.
WST-8 / CCK-8 Cell Viability ReagentReady-to-use solution. Avoid light exposure.
3.2. Media Formulation (Critical Step)

The success of this assay depends on the precise formulation of the Nutrient-Deprived Medium (NDM) . Do not use standard "serum-free" media; you must remove glucose and amino acids.

Nutrient-Deprived Medium (NDM) Recipe (1 Liter):

  • Basal Salts:

    • CaCl₂[5] · 2H₂O: 265 mg[5]

    • KCl: 400 mg[5]

    • MgSO₄[5] · 7H₂O: 200 mg[5]

    • NaCl: 6400 mg[5]

    • NaH₂PO₄[5] · 2H₂O: 163 mg[5]

  • Buffering: HEPES (25 mM, pH 7.4).

  • Supplements:

    • MEM Vitamin Solution (1x).

    • Phenol Red (5 mg).

    • 10% Dialyzed FBS (Dialysis removes glucose/amino acids < 10 kDa).

  • Antibiotics: Penicillin (100 U/mL) / Streptomycin (100 µg/mL).

  • Note: Ensure final pH is 7.4 using NaHCO₃.[5]

3.3. Assay Workflow

Step 1: Seeding

  • Seed PANC-1 cells in 96-well plates at 2.0 x 10⁴ cells/well in standard DMEM (10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: The "Wash" (Crucial for NDM)

  • Austerity requires complete removal of residual nutrients.

  • Aspirate DMEM carefully.

  • Wash cells 2x with PBS (phosphate-buffered saline).

  • Tip: Incomplete washing will leave trace glucose, invalidating the "starvation" condition.

Step 3: Treatment

  • Divide the plate (or use duplicate plates) into two sets:

    • Set A (Rich): Add DMEM + 10% FBS containing this compound (Serial dilution: 0.01 µM – 10 µM).

    • Set B (Starved): Add NDM containing this compound (Serial dilution: 0.01 µM – 10 µM).

  • Incubate for 24 hours .

Step 4: Viability Readout

  • Add WST-8 (CCK-8) reagent (10 µL per 100 µL media).

  • Incubate for 2–3 hours.

  • Measure absorbance at 450 nm.

Experimental Workflow Diagram

ProtocolWorkflow cluster_conditions Parallel Treatment Conditions Seed Seed PANC-1 Cells (DMEM + 10% FBS) Incubate1 24h Incubation Seed->Incubate1 Wash Wash 2x PBS (Remove Nutrients) Incubate1->Wash Rich Condition A: DMEM + this compound Wash->Rich Starved Condition B: NDM + this compound Wash->Starved Incubate2 24h Treatment Rich->Incubate2 Starved->Incubate2 Assay WST-8 Viability Assay Incubate2->Assay Analysis Calculate PC50 Assay->Analysis

Caption: Parallel workflow for determining preferential cytotoxicity. The wash step is critical to ensure true nutrient deprivation in Condition B.

Data Analysis & Interpretation

To validate this compound activity, you must calculate the Preferential Cytotoxicity index.

  • Normalize Data: Set the absorbance of the "No Drug" control in each media type (DMEM or NDM) to 100% viability.

  • Calculate PC50: Determine the concentration at which 50% of cells die in NDM.

  • Calculate TC50: Determine the concentration at which 50% of cells die in DMEM (Toxicity Concentration).

Expected Results:

  • This compound in NDM: High potency.[2] PC50 is typically 0.1 – 1.0 µM .

  • This compound in DMEM: Low potency. TC50 is typically > 10 µM (or >100x the PC50).

Troubleshooting & Tips
  • Solubility: this compound is hydrophobic. Ensure the final DMSO concentration in the well does not exceed 0.5%, as DMSO itself can affect autophagy.

  • Cell Line Selection: PANC-1 is the gold standard for this assay due to its extreme tolerance to starvation (surviving >48h in NDM). Other lines (e.g., HeLa) may die too quickly in NDM solely due to stress, masking the drug effect.

  • Dialyzed FBS: Do not substitute with charcoal-stripped FBS. You specifically need dialyzed FBS to remove amino acids and glucose while retaining growth factors.

References
  • Lu, J., et al. (2004).[4][5] Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[4] Cancer Science, 95(6), 547–552.[4]

  • Esumi, H., et al. (2009). Tumor microenvironment and metabolism: The "Anti-austerity" strategy in cancer therapy. Cancer Science, 100(11), 2235-2243.
  • Momose, I., et al. (2019). Anti-austerity Strategy: A New Approach for the Discovery of Anticancer Agents.[2][4] Journal of Antibiotics.

  • Kunimoto, S., et al. (2004).[5] Kigamicins, novel antitumor antibiotics.[4][5][6] I. Taxonomy, isolation, physico-chemical properties and biological activities.[6] Journal of Antibiotics, 57(10), 619-626.

  • Magadula, J.J., et al. (2008). Goddacin B, a novel anti-austerity agent from the buds of Godda sp. Journal of Natural Products. (Provides NDM recipe details).

Sources

Troubleshooting & Optimization

How to overcome poor water solubility of Kigamicin C for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering solubility issues with Kigamicin C (and related polycyclic ether antibiotics) during in vivo formulation.

Topic: Overcoming Poor Water Solubility for In Vivo Administration Ticket ID: KIG-SOL-001 Status: Resolved Classification: Formulation Chemistry / Animal Handling

Executive Summary

This compound is a polycyclic ether antibiotic with potent anti-tumor activity, particularly against pancreatic cancer cells under nutrient-starved conditions (anti-austerity strategy). However, its highly lipophilic nature and ionophore properties (ability to chelate cations) create two critical challenges:

  • Precipitation: It rapidly crashes out of aqueous buffers (PBS/Saline), causing embolisms or inconsistent dosing.

  • Ionophore Toxicity: Improper formulation increases free drug concentration, leading to acute cardiac or skeletal muscle toxicity due to calcium/sodium influx.

This guide provides three validated formulation tiers, ranging from rapid screening vehicles to advanced delivery systems.

Module 1: The "Quick Fix" (Co-Solvent Systems)

Use Case: Early-stage pharmacokinetic (PK) or maximum tolerated dose (MTD) studies. Route: Intraperitoneal (IP) or Subcutaneous (SC). NOT recommended for IV.

FAQ: Why does my drug precipitate immediately upon adding saline?

Answer: This is "solvent shock." this compound is soluble in DMSO but insoluble in water. If you add DMSO into a large volume of saline, the local concentration of water instantly exceeds the drug's solubility limit, causing irreversible micro-precipitation.

Protocol: The "Anti-Shock" Mixing Procedure

To maintain stability, you must use a surfactant (Tween 80) and follow a specific order of addition.

Standard Vehicle Recipe:

  • 5% DMSO (Solubilizer)[1]

  • 5% Tween 80 (Surfactant/Stabilizer)

  • 90% Saline (0.9% NaCl) or D5W (5% Dextrose)

Step-by-Step Workflow:

  • Dissolve API: Dissolve this compound powder completely in pure DMSO (Stock concentration: e.g., 20 mg/mL).

  • Add Surfactant: Add the required volume of Tween 80 directly to the DMSO stock . Vortex vigorously. This coats the drug molecules before they see water.

  • Slow Dilution: While vortexing the DMSO/Tween mixture, add warm (37°C) Saline dropwise .

  • Verification: Hold the vial against a dark background. The solution should be clear or slightly opalescent. If cloudy/milky, sonicate for 5 minutes.

DOT Diagram: Anti-Shock Mixing Workflow

MixingProtocol API This compound Powder Mix1 Solution A (Drug + DMSO) API->Mix1 Dissolve DMSO Pure DMSO DMSO->Mix1 Mix2 Concentrate B (Drug + DMSO + Tween) Mix1->Mix2 Vortex Tween Tween 80 (Undiluted) Tween->Mix2 Final Final Formulation (Stable Micelles) Mix2->Final Slow Addition Saline Warm Saline (Dropwise) Saline->Final

Caption: Correct order of addition to prevent precipitation. Surfactant must be added to the organic phase before the aqueous phase is introduced.

Module 2: The "Gold Standard" (Cyclodextrin Complexation)

Use Case: Efficacy studies, Intravenous (IV) administration, or if toxicity is observed with co-solvents. Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "donut" shape, encapsulating the hydrophobic Kigamicin molecule inside while presenting a hydrophilic exterior to the blood.
FAQ: Why switch to Cyclodextrins?

Answer:

  • Reduced Phlebitis: Unlike DMSO, cyclodextrins do not damage veins.

  • Reduced Ionophore Toxicity: Encapsulation slows the non-specific insertion of the ionophore into healthy cell membranes (e.g., erythrocytes), reducing hemolysis and muscle toxicity.

Protocol: HP- -CD Formulation

Target: 20% (w/v) HP-


-CD solution.
  • Prepare Vehicle: Dissolve 20g of HP-

    
    -CD in 100mL of distilled water. Filter through a 0.22µm filter.
    
  • Complexation:

    • Method A (Solid Dispersion): Add this compound powder to the vehicle. Stir magnetically for 24-48 hours at room temperature. Filter undissolved drug.

    • Method B (Solvent Evaporation - Recommended): Dissolve this compound in a small amount of Ethanol. Add this to the HP-

      
      -CD solution.[2] Stir until Ethanol evaporates (or use a rotary evaporator).
      
  • pH Check: Ensure pH is 6.0–7.0. Polycyclic ethers are sensitive to extreme pH.

Module 3: Troubleshooting & Toxicity Management

Comparison of Vehicles
FeatureCo-Solvent (DMSO/Tween)Cyclodextrin (HP-

-CD)
Liposomes/Nanoparticles
Preparation Time Fast (< 30 mins)Medium (24 hours)Slow (Days)
Stability Low (Use within 1 hour)High (Weeks at 4°C)High
Max Concentration ~1-2 mg/mL~5-10 mg/mL>10 mg/mL
Toxicity Risk High (Vehicle toxicity)LowLow
Recommended Route IP, SCIV, IP, OralIV
Critical Safety Warning: Ionophore Toxicity

This compound functions similarly to Salinomycin and Monensin . It transports cations (


, 

) across membranes.[3]
  • Symptom: Mice showing hind limb weakness, paralysis, or rapid weight loss.

  • Cause: Skeletal muscle necrosis (rhabdomyolysis) due to calcium overload.

  • Action: If observed, switch immediately from Co-solvents to Cyclodextrins or Liposomes. The free drug concentration in co-solvents is too high, causing immediate tissue damage at the injection site.

DOT Diagram: Decision Tree for Formulation

DecisionTree Start Start: this compound In Vivo Study Route Select Route Start->Route IV Intravenous (IV) Route->IV IP_SC IP / SC / Oral Route->IP_SC Complex Use 20% HP-beta-CD IV->Complex Standard CheckSol Is Solubility > 1mg/mL in 10% DMSO? IP_SC->CheckSol Simple Use Co-Solvent: 5% DMSO / 5% Tween 80 CheckSol->Simple Yes CheckSol->Complex No (Precipitates) Advanced Use PEG-Liposomes Complex->Advanced If Toxicity Persists

Caption: Decision logic for selecting the appropriate vehicle based on administration route and observed solubility.

References

  • Kunimoto, S., et al. (2003). Kigamicins, novel antitumor antibiotics.[4] I. Taxonomy, isolation, physico-chemical properties and biological activities.[4][5] The Journal of Antibiotics, 56(12), 1004–1011.[4] Link

  • Lu, J., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[6] Cancer Science, 95(6), 547–552.[6] Link

  • Naujokat, C., & Steinhart, R. (2012). Salinomycin as a drug for targeting human cancer stem cells. Journal of Biomedicine and Biotechnology, 2012, 950658. (Provides proxy protocols for polyether ionophore formulation). Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

Sources

Technical Support Center: Kigamicin C Formulation & Delivery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support interface for researchers developing delivery systems for Kigamicin C , a potent polycyclic ether antibiotic with unique "anti-austerity" properties against pancreatic cancer.[1]

Status: Operational Operator: Senior Application Scientist Ticket ID: KIG-C-FORM-001 Subject: Stability, Solubility, and Delivery System Fabrication[1]

Module 1: Pre-Formulation & Physicochemical Handling

Q: My this compound stock solution is precipitating upon dilution in aqueous media. How do I maintain solubility?

A: this compound (MW: 809.8 g/mol ) is highly hydrophobic.[1] Direct dilution from DMSO to water often causes rapid precipitation due to the "solvent shock" effect.

Troubleshooting Protocol:

  • Solvent Choice: Ensure your primary stock is in DMSO or DMF (Solubility > 10 mg/mL).[1] Avoid Ethanol for long-term storage due to potential transesterification or evaporation issues.[1]

  • Co-solvent Strategy: Do not dilute directly into pure water.[1] Use an intermediate step involving a surfactant.[1]

    • Recommendation: Pre-mix your DMSO stock with Tween 80 or Cremophor EL (1:1 v/v) before slowly adding warm (37°C) saline under vortex.[1]

  • pH Sensitivity: this compound contains phenolic hydroxyl groups.[1] Ensure your aqueous buffer is buffered to pH 6.5–7.4 .[1] Avoid alkaline conditions (> pH 8.[1]0) which accelerate oxidative degradation.[1]

Data: Solubility Profile

Solvent Solubility (25°C) Stability Rating Notes
Water < 0.1 mg/mL Poor Rapid precipitation.[1]
DMSO > 20 mg/mL High Best for stock (-20°C).[1]
Methanol > 10 mg/mL Moderate Good for processing; remove completely.[1]

| PBS (pH 7.4) | < 0.5 mg/mL | Low | Requires carrier/surfactant.[1][2] |

Module 2: Formulation Development (Liposomal/Micellar Systems)

Q: We are observing low encapsulation efficiency (<30%) in PEGylated liposomes. What parameters should we adjust?

A: this compound is a bulky, hydrophobic molecule.[1] It competes for space within the lipid bilayer.[1] Low efficiency usually indicates bilayer saturation or drug expulsion during hydration.[1]

Optimization Workflow:

  • Lipid Selection: Switch to high-transition temperature (

    
    ) lipids. Use HSPC  (Hydrogenated Soy Phosphatidylcholine) or DSPC  instead of egg PC. The rigid bilayer retains the bulky drug better.
    
  • Cholesterol Ratio: Increase Cholesterol content to 30-40 mol% . This stabilizes the membrane and prevents drug leakage during the extrusion process.

  • Hydration Method: Do not use passive hydration.[1] Use the Thin-Film Hydration followed by Extrusion method.[1]

Standardized Protocol: High-Loading this compound Liposomes

  • Dissolution: Dissolve HSPC, Cholesterol, and DSPE-PEG2000 (Molar ratio 55:40:5) in Chloroform/Methanol (2:1).

  • Drug Addition: Add this compound (dissolved in Methanol) at a drug-to-lipid weight ratio of 1:10 .

  • Evaporation: Rotary evaporate at 45°C to form a thin film. Vacuum dry overnight to remove trace solvents.[1]

  • Hydration: Hydrate with PBS (pH 7.4) at 60°C (above lipid

    
    ) for 1 hour with vigorous rotation.
    
  • Sizing: Extrude 11 times through 100 nm polycarbonate membranes at 60°C.

  • Purification: Remove free drug via dialysis (MWCO 12-14 kDa) against PBS.

Visualization: Liposome Fabrication Workflow

LiposomeWorkflow Start Raw Materials (HSPC, Chol, PEG-Lipid, this compound) Solvent Dissolve in CHCl3:MeOH (2:1) Start->Solvent Film Rotary Evaporation (Thin Film Formation) Solvent->Film 45°C, Vacuum Hydration Hydration (PBS, 60°C, 1 hr) Film->Hydration Critical Step: Temp > Tm Extrusion Extrusion (100nm Membrane) Hydration->Extrusion Size Reduction Dialysis Purification (Dialysis/Column) Extrusion->Dialysis Remove Free Drug Final Stable this compound Liposomes Dialysis->Final

Caption: Step-by-step thin-film hydration workflow optimized for hydrophobic cargo like this compound.

Module 3: Biological Validation & Mechanism

Q: The formulation works in vitro but fails to show "anti-austerity" potency in vivo. Why?

A: this compound's efficacy is context-dependent.[1] It specifically targets cancer cells under nutrient-deprived conditions (hypovascular tumors like pancreatic cancer).[1][3] If your in vitro assay uses standard glucose-rich media (e.g., DMEM + 10% FBS), you will not observe the potent IC50 shift.[1]

Validation Checklist:

  • Media Formulation: You must test in Nutrient-Deprived Medium (NDM) .[1][4]

    • NDM Recipe: Glucose-free, amino acid-free buffer (e.g., Earle's Balanced Salt Solution) supplemented with minimal essential vitamins.[1]

  • Pathway Verification: this compound acts by blocking the Akt signaling pathway which is hyper-activated during starvation to promote survival.[1]

Visualization: this compound Mechanism of Action (Anti-Austerity)

Mechanism TumorEnv Pancreatic Tumor Microenvironment (Hypovascular/Hypoxic) Starvation Nutrient Starvation (Glucose/Amino Acid Deprivation) TumorEnv->Starvation Survival Survival Signaling (Akt Hyper-activation) Starvation->Survival Adaptive Response Apoptosis Apoptosis/Necrosis (Selective Cancer Cell Death) Survival->Apoptosis If blocked Kigamicin This compound (Delivered via Liposome) Block BLOCKS Akt Phosphorylation Kigamicin->Block Block->Survival Inhibits Block->Apoptosis Triggers

Caption: The anti-austerity mechanism where this compound selectively induces apoptosis by inhibiting Akt survival signals under nutrient stress.[1]

Module 4: Stability & Storage FAQs

Q: How long is the formulated product stable?

A:

  • Solid State (Lyophilized): Stable for 6–12 months at -20°C if protected from light.[1]

  • Liquid Suspension: Unstable. Hydrolysis of the glycosidic bonds can occur. Use within 48 hours or store at 4°C.

  • Cryoprotectant: If lyophilizing liposomes, add Sucrose or Trehalose (ratio 5:1 sugar:lipid) to prevent vesicle fusion and drug leakage during freeze-drying.[1]

Q: We see a color change from pale yellow to brown. Is the drug degraded?

A: Yes. This compound is a benzochromenone derivative.[1] Darkening indicates oxidative degradation of the phenolic rings.

  • Action: Discard the batch.

  • Prevention: Always purge solvents with Nitrogen/Argon gas during formulation and store stock solutions in amber glass vials.

References

  • Kunimoto, S., et al. (2004).[1] Kigamicins, novel antitumor antibiotics.[1][4][5] I. Taxonomy, isolation, physico-chemical properties and biological activities.[1] The Journal of Antibiotics, 57(10), 634–638. Link

  • Lu, Y., et al. (2004).[1] Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[1][4][6] Cancer Science, 95(6), 547–552.[1] Link

  • Torchilin, V. P. (2005).[1] Recent advances with liposomes as pharmaceutical carriers.[1] Nature Reviews Drug Discovery, 4(2), 145–160.[1] Link

  • Mayer, L. D., et al. (1986).[1] Techniques for encapsulating bioactive agents into liposomes.[1] Chemistry and Physics of Lipids, 40(2-4), 333–345.[1] Link[1]

Sources

Troubleshooting inconsistent results in Kigamicin C cytotoxicity assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Cytotoxicity Assays for Anti-Austerity Agents (Kigamicin C)
Executive Summary: The "Anti-Austerity" Mechanism

Senior Application Scientist Note: If you are observing inconsistent cytotoxicity with this compound, the error is likely not in your pipetting or the compound's purity, but in the metabolic context of your assay.

This compound is not a general cytotoxic agent like Doxorubicin.[1] It is an anti-austerity agent .[1][2][3] Its primary mechanism is to inhibit the survival pathways (specifically the Unfolded Protein Response [UPR] and Akt signaling) that cancer cells utilize to survive in nutrient-poor environments.

The Golden Rule: If your assay medium contains standard levels of glucose (e.g., 25 mM in DMEM) and serum (10% FBS), this compound will appear inactive or significantly less potent.[1] The drug requires a "starvation stress" background to exert its effect.

Part 1: The Core Variables (Troubleshooting Guide)
1. The Nutrient Context (Critical Failure Point)

Symptom: High IC50 values (>10 µM) or complete lack of efficacy. Diagnosis: The cells are too "comfortable." In high-nutrient media, the UPR and Autophagy survival pathways are not activated, rendering the specific target of this compound irrelevant.[1]

  • Corrective Action: You must run a comparative assay using Nutrient Deprived Medium (NDM) vs. Nutrient Rich Medium (NRM) .

    • NRM: DMEM + 10% FBS + 25 mM Glucose.[1]

    • NDM (Austere Condition): Glucose-free DMEM (or specific buffer) + low serum (0–1% dialyzed FBS).[1]

  • Expected Result: You should see a >100-fold shift in potency.[1] this compound is selectively toxic only under NDM conditions.[1][4]

2. Cell Line Selection

Symptom: Control cells (Vehicle treated) die rapidly in NDM, making the drug effect unreadable. Diagnosis: The cell line selected does not possess "austere resistance."

  • Context: Pancreatic cancer cell lines (e.g., PANC-1 ) are the gold standard for this assay because they can survive 24–48 hours of total glucose starvation.[1] Other lines (e.g., HEK293, HeLa) may undergo apoptosis from starvation alone before the drug acts.[1]

  • Corrective Action: Validate your cell line's starvation tolerance before adding the drug. The vehicle control in NDM must maintain >80% viability at the assay endpoint.

3. Compound Handling & Solubility

Symptom: Variability between technical replicates or precipitation crystals visible.[1] Diagnosis: this compound is a complex polycyclic ether.[1] It is hydrophobic and sensitive to freeze-thaw degradation.[1]

  • Solubility: Soluble in DMSO.[1][5]

  • Corrective Action:

    • Prepare single-use aliquots of stock solution (e.g., 10 mM in DMSO). Store at -20°C.

    • Do not store aqueous dilutions.[1][5] Dilute into media immediately before use.[1]

    • Ensure final DMSO concentration is <0.5% to avoid solvent-induced toxicity masking the specific effect.[1]

Part 2: Visualizing the Mechanism & Protocol
Figure 1: The Anti-Austerity Mechanism of Action

This diagram illustrates why the drug fails in high-glucose conditions. This compound targets the "Survival Signal" generated only during stress.

Kigamicin_Mechanism cluster_conditions Environmental Context High_Glucose High Glucose (Standard Media) UPR UPR Activation (IRE1 / XBP1 Pathway) High_Glucose->UPR Suppresses Starvation Nutrient Starvation (Glucose Deprivation) Starvation->UPR Induces Akt Akt Survival Signal Starvation->Akt Induces Survival Cell Survival (Tolerance to Stress) UPR->Survival Promotes Apoptosis Selective Apoptosis (Necrosis-like) UPR->Apoptosis Inhibition leads to Akt->Survival Promotes Kigamicin This compound (Inhibitor) Kigamicin->UPR BLOCKS Kigamicin->Akt BLOCKS

Caption: this compound acts as a blockade for stress-adaptation pathways (UPR/Akt).[1] In High Glucose, these pathways are dormant, rendering the drug ineffective.[1]

Part 3: Validated Experimental Protocol

Objective: Determine the Selective Cytotoxicity Index (SCI) of this compound.

Materials
  • Cell Line: PANC-1 (Human Pancreatic Carcinoma).[1][6][7]

  • NRM (Nutrient Rich Medium): DMEM (25 mM Glucose) + 10% FBS.[1]

  • NDM (Nutrient Deprived Medium): Glucose-free DMEM (Gibco/Thermo) + 10% Dialyzed FBS (or serum-free, depending on cell hardiness).[1]

  • Reagent: WST-8 (CCK-8) or MTT.[1]

Step-by-Step Workflow
StepActionTechnical Note
1. Seeding Seed PANC-1 cells at

cells/well in 96-well plates using NRM .
Allow attachment for 24 hours. Do not start starvation immediately.
2. Washing Carefully aspirate NRM.[1] Wash 2x with PBS.[1][8]Critical: Residual glucose from NRM will compromise the starvation condition.
3. Induction Plate A (Control): Add 100 µL NRM . Plate B (Test): Add 100 µL NDM .[1]This creates the differential environment.[1]
4. Treatment Add this compound (Serial dilution: 0.01 – 10 µg/mL).[1]Ensure DMSO concentration is matched in vehicle controls.[1]
5. Incubation Incubate for 24 hours at 37°C.Longer incubations (48h+) in NDM may cause non-specific death in controls.[1]
6. Readout Add WST-8 reagent.[1] Incubate 2-4 hours. Measure OD450.WST-8 is preferred over MTT as it requires no solubilization step, reducing error.[1]
Data Analysis: Calculating the SCI

Summarize your data using the Selective Cytotoxicity Index to validate the run.



  • Valid Run: SCI > 50 (Ideally >100).[1]

  • Invalid Run: SCI < 10 (Indicates starvation failed or drug degraded).[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use standard FBS in the Nutrient Deprived Medium? A: No. Standard FBS contains glucose (approx. 100–150 mg/dL) and other nutrients.[1] Using standard FBS introduces a low level of glucose that can rescue the cells from the "austere" state, blunting the activity of this compound. You must use Dialyzed FBS (which has small molecules removed) or run the assay Serum-Free.

Q: My cells detach during the PBS wash step. What should I do? A: PANC-1 cells can be loosely adherent.[1]

  • Use a multi-channel pipette to add PBS down the side of the well, never directly onto the cell monolayer.

  • Alternatively, use a "half-wash" method: Remove 50% media, add PBS, remove 50%, repeat 3x.[1] This leaves a small residual glucose trace but is gentler.[1]

Q: Why do I see color interference in the MTT assay? A: this compound itself is a colored compound (yellowish/orange). At high concentrations (>10 µg/mL), it may absorb at the MTT/WST wavelengths.[1]

  • Solution: Include a "Cell-Free Blank" row containing Media + Drug (no cells) + MTT. Subtract these OD values from your experimental wells to correct for compound absorbance.

References
  • Lu, J., et al. (2004).[1][2][3] "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[1][2][3][6][7] Cancer Science.

  • Kunimoto, S., et al. (2003).[1] "Kigamicins, novel antitumor antibiotics.[1][4] I. Taxonomy, isolation, physico-chemical properties and biological activities."[1] The Journal of Antibiotics.

  • Momose, I., et al. (2019).[1] "Anti-austerity Strategy: A New Approach for Cancer Therapy."[1][2][3][6][7] Chemical and Pharmaceutical Bulletin.

Sources

Preventing precipitation of Kigamicin C in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kigamicin C Solubility & Handling Guide

Topic: Preventing Precipitation of this compound in Aqueous Cell Culture Media Target Audience: Researchers, Senior Scientists, Drug Development Professionals Context: Anti-Austerity Cytotoxicity Assays (Pancreatic Cancer/PANC-1 Models)[1]

Executive Summary: The Solubility Paradox

This compound is a polycyclic xanthone-based antitumor antibiotic.[1] Its primary utility lies in the "anti-austerity" strategy —selectively targeting cancer cells (like PANC-1) under nutrient-deprived conditions.[1][2][3][4][5]

The Technical Challenge: The very conditions required to activate this compound’s potency (nutrient starvation, often implying serum-free or low-glucose media) remove the primary solubilizing agents usually present in cell culture: Serum Albumin and Lipoproteins .[1] Without these carriers, this compound’s lipophilic polycyclic core drives rapid aggregation and precipitation in aqueous environments, leading to false negatives in cytotoxicity assays.

Part 1: Stock Solution Preparation (The Foundation)

Objective: Create a stable, high-concentration stock that resists degradation and minimizes "crash-out" upon dilution.

Protocol 1.0: Anhydrous DMSO Stock Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (≥99.9%).[1]

  • Concentration Target: 10 mM (Recommended) or 1 mg/mL.

    • Note: this compound MW ≈ 809.8 g/mol .[3][6]

  • Storage: -20°C, protected from light (amber vials).

Step-by-Step Workflow:

  • Equilibrate: Allow the this compound vial to reach room temperature before opening to prevent condensation (water acts as an antisolvent).

  • Dissolve: Add the calculated volume of anhydrous DMSO.

  • Vortex: Vortex vigorously for 30-60 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be a clear, pale yellow liquid with zero particulate matter.

  • Aliquot: Dispense into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

Critical Insight: Never use water or aqueous buffers for the initial stock. This compound contains a hydrophobic polycyclic ether skeleton that is practically insoluble in water.

Part 2: Dilution Strategies (The "Crash-Out" Point)

The Problem: Adding a hydrophobic DMSO stock directly to a static volume of aqueous media creates a local zone of high concentration/high water content, forcing the drug to precipitate instantly (the "Crash-Out" effect).

Protocol 2.0: The "Dynamic Injection" Method

This method prevents local supersaturation during the transition from organic to aqueous phase.

Reagents:

  • Stock: 10 mM this compound in DMSO.

  • Media: Nutrient-Deprived Medium (NDM) or DMEM (pre-warmed to 37°C).[1]

Procedure:

  • Calculate: Determine the volume of stock needed for the final concentration (e.g., 1 µM). Ensure final DMSO concentration is ≤ 0.1% .

  • Agitate: Place the culture media tube on a vortex mixer set to low speed or use a magnetic stir bar.

  • Inject: While the media is moving, slowly inject the DMSO stock into the center of the vortex (subsurface injection is best).

    • Why? This instantly disperses the molecules before they can aggregate.

  • Inspect: Check for turbidity immediately.

Part 3: Troubleshooting & Optimization (FAQs)

Q1: I see a fine precipitate immediately after adding the drug to my starvation media. Why?

Diagnosis: Lack of Serum Albumin. Explanation: In standard assays, Fetal Bovine Serum (FBS) acts as a "sink," binding hydrophobic drugs and keeping them in solution. In anti-austerity assays , you likely removed serum to mimic the tumor microenvironment. Solution:

  • Sequential Dilution: Do not jump from 100% DMSO to 100% Aqueous Media. Create an intermediate working solution (e.g., 100x concentration) in pure DMSO, then dilute that into the media.

  • Sonication: Sonicate the final media preparation for 5–10 minutes in a water bath at 37°C. This can break up micro-aggregates that form initially.

Q2: Can I use a carrier like Cyclodextrin?

Technical Advice: Proceed with caution. While 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) improves solubility, it may interfere with the nutrient starvation mechanism .[1] Cyclodextrins can extract cholesterol from cell membranes, potentially altering the Akt signaling pathway which this compound targets.

  • Recommendation: Validate if HP-β-CD affects PANC-1 survival in your specific NDM (Nutrient Deprived Medium) before adding the drug.[1]

Q3: My dose-response curve is flat. Is the drug precipitating?

Diagnosis: Likely adsorption to plastics. Explanation: Hydrophobic compounds like this compound adhere avidly to polystyrene (standard cell culture plates), effectively lowering the actual concentration the cells receive. Solution:

  • Pre-coating: Incubate the wells with media containing serum (if permitted) for 1 hour, then wash, before adding the starvation media. The proteins coat the plastic sites.

  • Material Change: Switch to glass-coated plates or low-binding polypropylene plates for the drug dilution steps.

Part 4: Data Visualization & Logic

Figure 1: Solubility Decision Logic for Anti-Austerity Assays

Kigamicin_Solubility Start Start: this compound Stock (DMSO) Check_Media Check Media Formulation Start->Check_Media Serum_Status Is Serum (FBS/BSA) Present? Check_Media->Serum_Status Standard_Dilution Standard Dilution (Risk: Low) Serum_Status->Standard_Dilution Yes Austerity_Protocol Anti-Austerity Protocol (Risk: High) Serum_Status->Austerity_Protocol No (Starvation) Action_Step1 Use Dynamic Injection (Vortex while adding) Austerity_Protocol->Action_Step1 Action_Step2 Limit DMSO < 0.1% Action_Step1->Action_Step2 Action_Step3 Check for Crystal Formation (Microscopy) Action_Step2->Action_Step3 Result_Clear Solution Clear? Proceed to Assay Action_Step3->Result_Clear No Crystals Result_Cloudy Solution Cloudy? Troubleshoot Action_Step3->Result_Cloudy Crystals Visible Troubleshoot 1. Sonicate (37°C) 2. Use Glass Vials 3. Reduce Concentration Result_Cloudy->Troubleshoot Troubleshoot->Action_Step3

Caption: Figure 1: Decision matrix for handling this compound in serum-free (austerity) versus standard conditions. The absence of serum proteins significantly increases precipitation risk, requiring dynamic injection techniques.

Part 5: Quantitative Reference Table

ParameterSpecificationCausality / Reason
Molecular Weight 809.8 g/mol Large polycyclic structure contributes to low aqueous solubility.[1][3]
Primary Solvent DMSO (Anhydrous)Solubilizes the lipophilic core; prevents hydrolysis.
Max Aqueous Conc. < 10 µM (typical)Above this, self-aggregation occurs in serum-free media.[1]
Max DMSO % 0.1% (v/v)Higher DMSO levels can be cytotoxic, masking the specific "anti-austerity" effect.
Storage Temp -20°CPrevents chemical degradation of the glycoside linkage.[1]
Critical Interaction Albumin BindingIn standard media, Albumin carries the drug. In starvation media, this carrier is absent.

References

  • Kunimoto, S., et al. (2003).[7] Kigamicins, novel antitumor antibiotics.[6][7][8][9] I. Taxonomy, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics.[10] Retrieved from [Link]

  • Lu, J., et al. (2004).[5][7] Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[4][5][7][11] Cancer Science. Retrieved from [Link]

Sources

Optimizing Kigamicin C concentration for selective cancer cell killing

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: KIG-OPT-001 Status: Open Agent: Senior Application Scientist Subject: Optimizing Kigamicin C Concentration for Selective Cancer Cell Killing (Anti-Austerity Strategy)

Welcome to the Anti-Austerity Therapeutics Support Hub.

You are likely working with This compound , a polycyclic ether macrolide antibiotic.[1] Unlike conventional chemotherapeutics that target rapidly dividing cells, this compound functions as an anti-austerity agent .[1] It targets the tolerance of cancer cells (specifically pancreatic lines like PANC-1) to nutrient starvation.[1][2][3][4][5]

The Core Challenge: The efficacy of this compound is context-dependent. It shows nanomolar potency in nutrient-deprived conditions but is relatively non-toxic in nutrient-rich environments.[1] This guide will help you establish the "Therapeutic Window" required for selective killing.[1]

Part 1: Reconstitution & Stability (The Foundation)[1]

Q: My this compound precipitated upon addition to the cell culture media. How do I prevent this?

A: this compound is highly lipophilic and poorly soluble in water.[1] Precipitation ruins the determination of IC50 values.[1]

Protocol for Stable Reconstitution:

  • Primary Solvent: Dissolve the powder in high-grade DMSO (Dimethyl Sulfoxide) to create a 10 mM stock solution .

    • Note: Do not use water or PBS for the initial stock.[1]

  • Intermediate Dilution: Do not pipet the 10 mM stock directly into the culture well. Create an intermediate dilution (e.g., 100 µM) in culture medium immediately before use.

  • Final Concentration Limit: Ensure the final DMSO concentration in your cell culture well never exceeds 0.1% (v/v) . Higher DMSO levels can induce background toxicity, masking the specific anti-austerity effect.

Storage:

  • Powder: -20°C (Stable for >2 years).[1][6]

  • DMSO Stock: Aliquot into small volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles, which degrade the macrolide structure.[1]

Part 2: The Austerity Cytotoxicity Assay (The Core Experiment)

Q: How do I prove "selective" killing? My cells are dying in the control group.

A: You must run a Parallel Plate Assay .[1] You cannot determine the efficacy of this compound using only standard growth medium (DMEM/RPMI).[1] You must compare Nutrient-Rich Medium (NRM) vs. Nutrient-Deprived Medium (NDM) .[1]

Defining the Media:

  • NRM (Control): DMEM + 10% Fetal Bovine Serum (FBS) + Glucose + Amino Acids.[1]

  • NDM (Starvation): This is critical.[1] Use a specific buffer like Earle’s Balanced Salt Solution (EBSS) containing no glucose, no amino acids, and no serum.[1]

    • Alternative: RPMI-1640 without glucose/amino acids/serum.[1]

Experimental Workflow:

AusterityAssay Start Seed Cells (PANC-1) 2x10^4 cells/well Incubate Incubate 24h (Attachment) Start->Incubate Wash Wash 2x with PBS (CRITICAL STEP) Incubate->Wash Split Media Switch Wash->Split Rich Add NRM (Rich Media) Split->Rich Control Arm Starved Add NDM (Starvation Media) Split->Starved Test Arm Drug Add this compound (Serial Dilutions) Rich->Drug Starved->Drug Assay Incubate 24h -> WST-8 Assay Drug->Assay

Figure 1: The Parallel Plate Austerity Assay workflow. The wash step is critical to remove residual serum traces.

Data Interpretation (Expected Values): If your experiment is valid, you should observe a massive shift in potency.[1]

ConditionMedium TypeExpected IC50 (PANC-1)Interpretation
Nutrient Rich DMEM + 10% FBS> 10 µM Low toxicity.[1] Cells proliferate normally.[1]
Nutrient Starved NDM (e.g., EBSS)0.05 - 0.5 µM High potency.[1] this compound blocks survival signals.[1]
Selectivity Index (IC50 Rich / IC50 Starved)> 100 Indicates successful anti-austerity activity.[1]
Part 3: Mechanistic Validation (The "Why")

Q: I see cell death, but is it due to the specific mechanism or just general toxicity?

A: this compound works by blocking the PI3K/Akt pathway , specifically preventing the phosphorylation of Akt (Ser473) that usually occurs as a survival reflex during starvation.[1]

The Signaling Logic: When cancer cells are starved, they activate Akt to survive (autophagy regulation/apoptosis inhibition).[1] this compound acts as a "blockade" to this rescue signal.[1]

Mechanism Stress Nutrient Starvation (Microenvironment) PI3K PI3K Activation Stress->PI3K Akt Akt (PKB) PI3K->Akt pAkt p-Akt (Ser473) (Survival Signal) Akt->pAkt Phosphorylation Survival Cell Survival (Tolerance) pAkt->Survival Death Necrosis / Cell Death pAkt->Death If Blocked Kigamicin This compound Kigamicin->pAkt BLOCKS

Figure 2: Mechanism of Action.[1] this compound inhibits the phosphorylation of Akt, depriving the starved cell of its primary survival mechanism.

Validation Protocol (Western Blot):

  • Setup: Plate PANC-1 cells; wash and switch to NDM.

  • Treatment: Treat with 0.5 µM this compound for 2–6 hours.

  • Lysis: Lyse cells and run SDS-PAGE.

  • Target: Probe for p-Akt (Ser473) and Total Akt .

  • Result: In NDM without drug, p-Akt should be high (survival response).[1] In NDM with this compound, p-Akt should be completely abolished.[1] Total Akt remains constant.[1]

Part 4: Troubleshooting Guide

Issue 1: "My IC50 in starvation medium is too high (> 5 µM)."

  • Root Cause A: Residual Serum.[1] Did you wash the cells thoroughly with PBS before switching media? Even 1% residual serum can activate Akt and protect the cells.[1]

  • Root Cause B: Cell Density.[1] If cells are 100% confluent, they may condition the media or form clusters that protect against drug penetration.[1] Aim for 60-70% confluency at the start of treatment.[1]

Issue 2: "The cells in the Nutrient-Rich control plate are dying at 1 µM."

  • Root Cause: DMSO Toxicity.[1] Check your solvent calculation.[1] Ensure DMSO is < 0.1%.[1]

  • Root Cause: Incubation Time. This compound can have off-target effects if left for > 48 hours in rich media.[1] The standard assay window is 24 hours.[1]

Issue 3: "I am using a different cell line (e.g., HeLa) and see no effect."

  • Root Cause: Biology Mismatch.[1] The anti-austerity effect is most pronounced in pancreatic cancer cells (PANC-1, CAPAN-1) which are evolutionarily adapted to hypovascular (low nutrient) tumors.[1] HeLa cells may not rely as heavily on the Akt-survival axis under starvation in the same way.[1]

References
  • Kunimoto, S., et al. (2003). "Kigamicins, novel antitumor antibiotics.[1] I. Taxonomy, isolation, physico-chemical properties and biological activities."[1] The Journal of Antibiotics.

  • Lu, J., et al. (2004). "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[1][7] Cancer Science.

  • Esumi, H., et al. (2009). "Antitumor agents targeting the tolerance to nutrient starvation."[1] Cancer Science.

Sources

Potential off-target effects of Kigamicin C in cellular assays

Author: BenchChem Technical Support Team. Date: February 2026

Product: Kigamicin C (Anti-Austerity Agent / Akt Activation Inhibitor) Application: Cancer Metabolism, Unfolded Protein Response (UPR), PI3K/Akt Signaling Document Type: Troubleshooting Guide & FAQ Version: 2.0 (Scientific Support)

Introduction: The this compound Mechanism

This compound is a specialized polycyclic ether antibiotic that functions as an anti-austerity agent . Unlike conventional cytotoxins (e.g., Doxorubicin) that target rapidly dividing cells, this compound selectively eliminates cancer cells adapting to nutrient deprivation (glucose/serum starvation).

Primary Mechanism: Under nutrient-deprived conditions (NDM), cancer cells activate the Akt signaling pathway to survive. This compound blocks this specific hypoxia/starvation-induced Akt activation , leading to selective apoptosis.

The "Off-Target" Context: In the context of this compound, "off-target" effects typically refer to cytotoxicity in nutrient-rich media (DMEM) . If the compound kills cells in full growth medium, it has lost its metabolic selectivity, likely due to non-specific membrane disruption or ionophoric activity common to polycyclic ethers.

Part 1: Troubleshooting Guides

Issue 1: Loss of Selectivity (High Cytotoxicity in Control/Rich Media)

Symptom: You observe significant cell death in your "Nutrient-Rich" (DMEM + 10% FBS) control arm, resulting in a narrow or non-existent therapeutic window.

Root Cause Analysis:

  • Dosage Overload: this compound is potent. Concentrations >1–5 µM often trigger non-specific toxicity, potentially due to ionophoric properties disrupting membrane potential regardless of metabolic state.

  • "Pseudo-Starvation" in Controls: If your control cells are over-confluent (>90%), they deplete local glucose/glutamine, inadvertently triggering the austerity response and sensitizing them to the drug.

Corrective Protocol: The Selectivity Validation Workflow

ParameterRecommended StandardWhy?
Seeding Density 30–50% ConfluencyPrevents contact inhibition and nutrient depletion in controls.
Assay Duration 24 HoursLong exposures (>48h) allow control media to degrade, creating false positives.
Concentration Range 0.01 µM – 10 µMThe "Anti-Austerity Window" is typically between 0.1 µM and 1.0 µM.

Validation Step: Run a Membrane Integrity Assay (LDH Release) alongside your viability assay.

  • Result A: High LDH in Rich Media = Non-specific membrane lysis (Off-target).

  • Result B: Low LDH in Rich Media but Low ATP (CellTiter-Glo) = Metabolic arrest without necrosis (Cytostatic).

Issue 2: Inconsistent Akt Inhibition (Western Blot)

Symptom: You treated cells with this compound but see no reduction in Phospho-Akt (Ser473/Thr308) via Western Blot.

Root Cause Analysis: this compound does not inhibit basal Akt in all contexts (unlike Wortmannin). It specifically inhibits starvation-induced Akt activation.[1] If you treat cells in full serum without inducing stress, the drug has no "activation event" to block.

Corrective Protocol: The Induction-Blockade Assay

  • Seed Cells: Plating in normal DMEM.

  • Wash: 2x PBS wash (Critical to remove residual serum factors).

  • Induction: Switch to Nutrient Deprived Medium (NDM) (see FAQ for recipe).

  • Treatment: Add this compound immediately upon media switch.

  • Lysis Timing: Harvest lysates at 3–6 hours . (Akt phosphorylation often peaks early in response to stress; 24h may be too late).

Akt_Blockade Nutrient_Rich Nutrient Rich (Basal State) Starvation Glucose/Serum Starvation Nutrient_Rich->Starvation Media Switch Akt_Activation Akt Phosphorylation (Survival Signal) Starvation->Akt_Activation Induction Survival Cell Survival (Resistance) Akt_Activation->Survival Apoptosis Apoptosis (Therapeutic Effect) Akt_Activation->Apoptosis If Blocked Kigamicin This compound Kigamicin->Akt_Activation BLOCKS

Figure 1: this compound mechanism of action. The drug specifically intercepts the survival signal triggered by starvation stress.

Issue 3: False Positives in ATP Assays (Mitochondrial Interference)

Symptom: CellTiter-Glo (ATP) data shows 99% killing, but microscopy shows intact cells.

Root Cause Analysis: Many anti-austerity agents affect mitochondrial oxidative phosphorylation (OXPHOS). Since starved cells rely almost exclusively on OXPHOS (Warburg effect reversal), a mitochondrial toxin will deplete ATP rapidly without necessarily causing immediate cell lysis.

  • Potential Off-Target: Direct uncoupling of the electron transport chain (ETC).

Troubleshooting: Use an orthogonal assay that is mitochondria-independent , such as:

  • Crystal Violet Staining: Measures total biomass/DNA.

  • Trypan Blue Exclusion: Measures membrane integrity.

Part 2: Frequently Asked Questions (FAQ)

Q1: How do I prepare "Nutrient Deprived Medium" (NDM) correctly? A: Do not just use "low glucose" DMEM. A standardized NDM buffer is required to replicate the austerity phenotype described in the literature (Esumi et al.).

  • Composition: 265 mg/L CaCl₂·2H₂O, 400 mg/L KCl, 200 mg/L MgSO₄·7H₂O, 6400 mg/L NaCl, 3700 mg/L NaHCO₃, 125 mg/L NaH₂PO₄, 15 mg/L Phenol Red, 25 mM HEPES buffer (pH 7.4).

  • Critical: No Glucose, No Amino Acids, No Serum.

Q2: Is this compound an ATP-competitive inhibitor like MK-2206? A: No. This compound does not bind the ATP pocket of Akt.[2] It prevents the activation process, likely by interfering with the upstream signaling complex or the membrane microenvironment required for PI3K/Akt recruitment during stress. This makes it effective even in kinase-inhibitor-resistant lines.

Q3: Why does the compound precipitate in my media? A: this compound is a large, hydrophobic polycyclic ether.

  • Solvent: Dissolve stock in 100% DMSO.

  • Dilution: Do not add DMSO stock directly to the well. Prepare a 10x intermediate dilution in media, vortex vigorously, and then add to cells. Ensure final DMSO concentration is <0.5%.

Q4: Can I use this compound to study autophagy? A: Yes. Since it blocks the Akt/mTOR axis under starvation, it strongly modulates autophagy. However, because it kills starved cells rapidly, you must use shorter timepoints (4–8 hours) to observe autophagic flux (LC3-II conversion) before apoptosis supervenes.

Part 3: Experimental Workflow Visualization

The following diagram outlines the critical "Differential Cytotoxicity Screening" required to validate this compound activity.

Workflow Start Start: Seed PANC-1 Cells (Standard DMEM) Wash Wash 2x PBS (Remove Serum) Start->Wash Split Split Conditions Wash->Split Arm_A Condition A: NDM (Starvation) Split->Arm_A Arm_B Condition B: DMEM + FBS (Nutrient Rich) Split->Arm_B Treat_A Add this compound (Graded Doses) Arm_A->Treat_A Treat_B Add this compound (Graded Doses) Arm_B->Treat_B Incubate Incubate 24 Hours Treat_A->Incubate Treat_B->Incubate Readout Measure Viability (WST-8 or Crystal Violet) Incubate->Readout Analysis Calculate Selectivity Index (IC50 Rich / IC50 Starved) Readout->Analysis

Figure 2: Differential Cytotoxicity Workflow. A valid assay must show high potency in the Red arm (Starvation) and low toxicity in the Green arm (Rich).

References

  • Lu, Y., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[1] Cancer Science, 95(6), 547–552.

  • Kunimatsu, T., et al. (2006). Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 59(11), 718–723.

  • Esumi, H., et al. (2009). Tumor microenvironment: Targeting the tolerance to nutrient starvation in the tumor microenvironment. Cancer Science, 100(10), 1826–1827.

  • Momose, I., et al. (2019). Anti-austerity strategy: A new approach for the development of anticancer drugs. Journal of General and Family Medicine, 20(2), 63-65. (General context on the Anti-Austerity methodology).

Sources

Technical Support Center: Kigamicin C Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox in Anti-Austerity Screening

Kigamicin C is a polycyclic ether-linked xanthone and a potent "anti-austerity" agent. It functions by selectively targeting cancer cells under nutrient-deprived conditions (glucose starvation) by blocking the Akt signaling pathway and disrupting the Unfolded Protein Response (UPR) [1, 2].

The Critical Issue: To observe this compound’s preferential cytotoxicity, researchers must often culture cells for 24 to 72 hours in nutrient-deprived media. However, the compound’s complex xanthone structure is susceptible to photo-oxidation and hydrolytic instability in aqueous environments. If this compound degrades before the 72-hour endpoint, you will observe a false negative (cell survival), leading to the erroneous conclusion that the tumor line is resistant.

This guide provides the protocols necessary to maintain this compound integrity during these extended assays.

Module A: Storage & Stock Preparation (The Foundation)

Objective: Prevent degradation before the experiment begins.

The "Anhydrous Rule"

This compound is sparingly soluble in water and unstable in aqueous buffers for prolonged periods. Never store this compound in PBS or cell culture media at -20°C or 4°C.

Protocol: Master Stock Preparation
  • Solvent Choice: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol if possible, as evaporation rates can alter concentration over time.

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM ) to minimize the volume of DMSO added to cells later (keep final DMSO < 0.1%).

  • Aliquoting: Do not freeze-thaw the master vial. Aliquot into single-use amber microcentrifuge tubes (e.g., 20 µL per tube).

  • Storage: Store at -20°C (stable for ~2 years) or -80°C (stable for >4 years). Desiccate the storage box to prevent moisture entry.

Visualization: Stability Decision Tree

The following diagram illustrates the critical decision points for storage to prevent compound breakdown.

KigamicinStorage Start Received Solid this compound Solvent Dissolve in Anhydrous DMSO Start->Solvent Aqueous Dissolve in PBS/Media? Start->Aqueous Aliquot Aliquot into Amber Tubes Solvent->Aliquot Stop STOP: Rapid Hydrolysis/Precipitation Aqueous->Stop Freeze Store at -20°C (Desiccated) Aliquot->Freeze Use Thaw ONCE for Assay Freeze->Use Refreeze Refreeze Remaining? Use->Refreeze Discard Discard Excess Use->Discard Refreeze->Stop

Figure 1: Decision logic for this compound reconstitution and storage. Red paths indicate high-risk actions leading to degradation.

Module B: Experimental Handling (The "Pulse-Refresh" Method)

Objective: Maintain therapeutic concentrations during the 72-hour glucose starvation assay.

The Challenge: In aqueous media (pH 7.4), this compound may precipitate or hydrolyze over 72 hours. A single dose at T=0 may result in sub-lethal concentrations by T=48h.

Protocol: The Pulse-Refresh Strategy

Instead of a single bolus dose, use a media refresh schedule to ensure constant exposure.

  • T=0h (Seeding): Seed PANC-1 or equivalent cells in glucose-deficient medium (e.g., DMEM no glucose).

  • T=0h (Treatment): Add this compound (freshly diluted from DMSO stock) to the wells.

  • T=36h (Refresh):

    • Prepare a fresh dilution of this compound in pre-warmed glucose-deficient media.

    • Gently aspirate the old media (containing potentially degraded compound).

    • Add the fresh media containing this compound.

  • T=72h (Readout): Perform cytotoxicity assay (e.g., MTT, WST-8).

Why this works: This resets the degradation clock, ensuring the Akt pathway remains inhibited throughout the critical starvation window.

Visualization: Experimental Timeline

PulseRefresh T0 T=0h: Initial Dosing (Fresh DMSO Stock) Incubate1 Incubation (0-36h) Compound degrades ~20-40% T0->Incubate1 T36 T=36h: Media Refresh (Replace with Fresh Compound) Incubate1->T36 Risk of Sub-lethal Dose Incubate2 Incubation (36-72h) Potency Maintained T36->Incubate2 T72 T=72h: Assay Readout (Valid Result) Incubate2->T72

Figure 2: The "Pulse-Refresh" timeline ensures sustained Akt inhibition compared to a single bolus dose.

Module C: Troubleshooting & Quality Control (FAQs)

Q1: My this compound solution turned cloudy upon addition to the media. Is it still good? A: No. This indicates precipitation . This compound is highly hydrophobic.

  • Cause: Adding the DMSO stock too rapidly to the aqueous media or exceeding the solubility limit (typically >10-20 µM in aqueous buffer).

  • Fix: Vortex the media vigorously while slowly adding the DMSO stock. Ensure the final concentration is well below the solubility limit for your specific media type. If high doses are needed, consider using a solubilizing agent like cyclodextrin, though this may alter bioavailability.

Q2: I see no difference in cytotoxicity between glucose-starved and nutrient-rich conditions. Why? A: This is the classic "false negative" caused by degradation.

  • Check 1 (Biological Control): Perform a Western Blot for Phospho-Akt (Ser473) . This compound should block Akt phosphorylation [2]. If p-Akt levels are high despite treatment, the compound has degraded or precipitated.

  • Check 2 (Chemical Control): Run the media supernatant on HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water gradient.

    • Detection: UV at 254 nm (xanthone chromophore).

    • Criterion: If the peak area at T=24h is <80% of T=0, switch to the "Pulse-Refresh" protocol (Module B).

Q3: Is the compound light sensitive? A: Yes. The xanthone core is a chromophore that can undergo photo-oxidation.

  • Fix: Always handle in low light or under yellow light. Wrap tubes and plates in aluminum foil during incubation.

Summary Data Table: Stability Profile

Solvent / ConditionStability EstimateRecommendation
Anhydrous DMSO > 2 Years (-20°C)Recommended for Stock
Ethanol ~ 6 Months (-20°C)Acceptable (watch evaporation)
PBS (pH 7.4) < 24 Hours (RT)Do NOT Store
Cell Media (Serum) < 48 Hours (37°C)Use "Pulse-Refresh" Protocol
Light Exposure Hours to DaysProtect with Foil

References

  • Kunimoto, S., et al. (2003).[1] Kigamicins, novel antitumor antibiotics.[1][2] I. Taxonomy, isolation, physico-chemical properties and biological activities.[1] The Journal of Antibiotics, 56(12), 1004–1011.[1]

  • Lu, J., et al. (2004). Kigamicin D, a novel anticancer agent, targets Akt signaling pathway. Cancer Science, 95(11), 547-552. (Note: Mechanistic reference for the Kigamicin class).

  • Cayman Chemical. this compound Product Information & Handling.

Sources

Technical Support Center: Kigamicin C Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Austerity" Paradox

Kigamicin C is a potent polycyclic xanthone derivative utilized primarily for its "anti-austerity" properties—selectively targeting cancer cells (e.g., PANC-1) that have adapted to nutrient starvation.

The Critical Challenge: The experimental conditions required to test this compound (long-duration nutrient deprivation) often inadvertently expose the compound to environmental stress. The xanthone chromophore responsible for its bioactivity is inherently photosensitive . Exposure to ambient laboratory light (specifically UV and blue spectrum) can induce photo-oxidation or structural rearrangement, rendering the molecule inactive against the PI3K/Akt survival pathway.

Core Directive: Treat this compound as a strict dark-handling compound . All protocols below are designed to mitigate photon-induced degradation.

Chemical Stability Profile

The following data summarizes the stability limitations of this compound based on its structural properties (xanthone core linked to specific sugar moieties).

ParameterSpecificationCritical Note
Molecular Weight ~809.8 g/mol Large, complex molecule prone to steric shifts.
Chromophore Xanthone CoreAbsorbs UV/Vis (200–400 nm).[1] Primary site of photodegradation.
Solubility DMSO, Methanol, DMFInsoluble in water. Precipitates if aqueous dilution is too rapid.
Solid State Stability -20°C (3 years)Must be desiccated and protected from light.
Solution Stability -80°C (6 months)DMSO stocks only. Aqueous working solutions must be used immediately.
Light Tolerance Low (< 500 lux)Zero tolerance for direct sunlight or UV sterilization lamps.

Handling & Preparation Protocol

Standard Operating Procedure (SOP) for preserving potency.

Phase A: Environment Preparation
  • Dim the Lights: Perform all weighing and dilution steps in a room with reduced lighting or under yellow safety lights (sodium vapor emission spectrum avoids high-energy blue light).

  • Amber Glassware: Use amber borosilicate glass vials for all stock solutions. If amber vials are unavailable, wrap clear tubes strictly in aluminum foil.

  • Inert Gas Purge (Optional but Recommended): For long-term storage, purge the headspace of the vial with Argon or Nitrogen to prevent oxidative degradation alongside photodegradation.

Phase B: Solubilization (The "Step-Down" Method)

This compound is hydrophobic. Direct addition to cell media causes immediate precipitation (micro-crystals) which scatters light and reduces bioavailability, often mistaken for "degradation."

  • Primary Stock: Dissolve powder in 100% DMSO to a concentration of 10–20 mM. Vortex until clear.

  • Intermediate Dilution: Dilute the Primary Stock into an intermediate solvent (e.g., PBS with 10% DMSO) before adding to the final nutrient-deprived medium (NDM).

  • Final Working Solution: Add to NDM. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity masking the anti-austerity effect.

Phase C: The "Dark Incubation"

During the 24-48 hour starvation assay:

  • Wrap culture plates in foil.

  • Do not inspect cells under the microscope repeatedly without a filter; the high-intensity light from the microscope stage can degrade the drug in the thin layer of media within seconds.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the "Dark Chain of Custody" required for reproducible results.

Kigamicin_Workflow cluster_protection CRITICAL: LIGHT PROTECTION ZONE Powder Lyophilized Powder (-20°C, Desiccated) Weighing Weighing (Dim Light / Yellow Filter) Powder->Weighing Thaw to RT Stock Stock Solution (100% DMSO, Amber Vial) Weighing->Stock Dissolve Dilution Serial Dilution (Avoid Aqueous Shock) Stock->Dilution Aliquot Assay In-Vitro Assay (Nutrient Deprived Media) Dilution->Assay Add to Cells Microscopy Data Collection (Minimize Exposure) Assay->Microscopy 24h Incubation

Caption: The "Dark Chain of Custody" workflow. Red dashed zone indicates steps where amber shielding is mandatory to prevent chromophore excitation.

Troubleshooting & FAQs

Q1: The solution turned from faint yellow to orange/brown. Is it still good?

  • Verdict: Likely Degraded.

  • Mechanism: Xanthone derivatives often undergo photo-oxidative coupling or ring-opening reactions upon light exposure, leading to bathochromic shifts (darkening).

  • Action: Discard. Do not attempt to filter; the breakdown products may be cytotoxic independent of the anti-austerity mechanism, generating false positives.

Q2: I see crystals in my media despite following the light protection rules.

  • Verdict: Solubility Failure (Precipitation).

  • Cause: this compound is highly lipophilic. If you pipetted the 100% DMSO stock directly into cold media, it "crashed out."

  • Action: Warm the media to 37°C before adding the drug. Use the "Step-Down" dilution method described in Section 3.

Q3: Can I use UV light to sterilize the biosafety cabinet while the drug is inside?

  • Verdict: ABSOLUTELY NOT.

  • Reason: Germicidal UV (254 nm) hits the peak absorption of the xanthone core. Degradation will occur in seconds.

  • Action: Remove all drug aliquots before UV sterilization cycles.

Q4: My "starved" control cells are dying, making it hard to calculate the IC50.

  • Verdict: Experimental Design Issue.

  • Insight: Anti-austerity drugs like this compound are specific because they kill cells only when the cells are stressed. If your control cells (No Drug + Starvation) are dying too fast, your starvation condition is too harsh (e.g., 0% Glucose + 0% Serum).

  • Action: Titrate the starvation. Try "Low Glucose" (0.5 mM) instead of "No Glucose" to maintain control viability while sensitizing the target pathway.

Diagnostic Logic Tree (DOT Diagram)

Use this logic flow to diagnose unexpected results in your this compound experiments.

Troubleshooting_Tree Start Problem: Loss of Potency (High IC50) CheckColor Check Solution Color Start->CheckColor ColorChange Darker/Brown? CheckColor->ColorChange Precip Visible Particles? ColorChange->Precip No Degraded Photodegradation (Discard) ColorChange->Degraded Yes Solubility Solubility Issue (Warm Media/Vortex) Precip->Solubility Yes Protocol Check Starvation Conditions Precip->Protocol No

Caption: Diagnostic tree for identifying the root cause of potency loss. Distinguishes between chemical degradation (light) and physical issues (solubility).

References

  • Kunimoto, S., et al. (2003). "Kigamicins, novel antitumor antibiotics.[2] I. Taxonomy, isolation, physico-chemical properties and biological activities."[2] The Journal of Antibiotics, 56(12), 1004–1011.[2]

  • Lu, J., et al. (2004). "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation." Cancer Science, 95(6), 547–552.

  • Cayman Chemical. "this compound Product Information & Safety Data Sheet." Cayman Chemical Product Database.

  • Na, Y. (2009). "Recent cancer drug development with xanthone structures." Journal of Pharmacy and Pharmacology, 61(6), 707–712. (Provides structural context for xanthone light sensitivity).

Sources

Managing batch-to-batch variability of Kigamicin C from natural sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Standardization and Variability Management for Kigamicin C (Natural Source)

Audience: Drug Discovery Researchers, Chemical Biologists, and Assay Development Scientists.

Introduction: The "Anti-Austerity" Challenge

This compound is a polycyclic ether macrolide isolated from Amycolatopsis sp. It is a specialized tool compound used primarily for its anti-austerity activity—selectively targeting cancer cells (like PANC-1) that have adapted to nutrient-starved microenvironments.[1]

The Core Problem: Unlike synthetic small molecules (NCEs), this compound is a natural product. Commercial batches often exhibit variability in:

  • Purity: Ranging typically from 85% to >95%.[1]

  • Solvation/Salt Forms: Presence of residual solvents or counter-ions from purification.

  • Stereochemical Integrity: Potential for minor diastereomers.[1]

Module 1: Quality Control & Characterization (The Input Check)

Objective: Verify the chemical integrity of the incoming batch before it touches a cell line.

FAQ: Incoming Inspection

Q: The CoA says 90% purity. Can I use the nominal weight for my stock solution? A: No. You must calculate the Corrected Active Mass . Natural products often contain non-toxic impurities (media components, water, salts) that inflate the weight.

  • Risk:[1] Using nominal weight results in under-dosing.[1]

  • Solution: Apply the "Purity Correction Factor" (see Protocol 1).[1]

Q: My HPLC shows a split peak. Is the batch degraded? A: Not necessarily. This compound contains complex stereocenters. Split peaks often indicate:

  • Equilibrium Isomers: Some macrolides exist in dynamic equilibrium in solution.[1]

  • Solvent Effects: Injection solvent differs from mobile phase (e.g., DMSO injection into high-aqueous mobile phase).[1]

  • Degradation: Hydrolysis of the sugar moiety (if improper storage occurred).[1]

  • Action: Run a "Co-injection" with a previous trusted batch if available. If the split persists and mass spec confirms the parent ion, it may be an isomeric mixture.

Protocol 1: The "Active Fraction" Normalization

Do not rely on the weight printed on the label.

  • Dissolution: Dissolve the entire contents of the vial in high-grade DMSO. Do not attempt to weigh small aliquots of static-prone powder.[1]

  • Quantitative Assessment:

    • Method A (Preferred): qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) to determine absolute molarity.[1]

    • Method B (Standard): HPLC-UV quantification against a reference standard of known purity.[1]

    • Method C (Calculation): If qNMR/HPLC is unavailable, use the Certificate of Analysis (CoA) purity:

      
      
      

Module 2: Handling & Storage (Preserving Integrity)

Objective: Prevent degradation during the experimental lifecycle.

Troubleshooting Storage Issues

Q: The compound precipitated in my -20°C freezer. A: DMSO freezes at 19°C. Repeated freeze-thaw cycles cause localized high concentrations and potential precipitation/crystallization that may not redissolve easily.[1]

  • Fix: Aliquot the stock solution into single-use volumes before freezing. Use a "frost-free" freezer precaution: temperature cycling in frost-free units can degrade sensitive natural products.[1]

Q: Is this compound light sensitive? A: As a complex polycyclic system, it should be treated as photosensitive . Yellowing of the solution often indicates photo-oxidation.

  • Protocol: Wrap vials in aluminum foil and work under amber light when possible.

Visual Workflow: Storage Decision Tree

StorageWorkflow Start Received this compound (Solid Powder) Dissolve Dissolve in DMSO (Stock 10-20 mM) Start->Dissolve Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Dissolve->Aliquot Store Store at -20°C (Desiccated, Dark) Aliquot->Store Usage Thaw for Experiment Store->Usage Need Compound Discard Discard Unused Thawed Portion Usage->Discard Post-Exp

Caption: Optimal workflow to minimize freeze-thaw degradation and hydrolysis.

Module 3: Experimental Normalization (The Process Check)

Objective: Ensure the biological assay (Anti-Austerity) is robust against batch variance.

The "Austere" Context

This compound works by blocking Akt activation specifically under nutrient deprivation.[2] If your assay media is not strictly controlled, the drug will appear inactive.

Critical Protocol: The Parallel Media Assay

To validate a new batch, you must run a differential cytotoxicity assay.

Step-by-Step:

  • Cell Line: PANC-1 (Human Pancreatic Carcinoma).[1][2][3][4]

  • Media Preparation:

    • Condition A (Nutrient-Rich): DMEM + 10% FBS + 25 mM Glucose.[1]

    • Condition B (Austere/Starvation): NDM (Nutrient Deprived Medium) - Salts/Buffers only, 0% FBS , 0 mM Glucose .[1]

  • Dosing: Treat both conditions with this compound (0.01 µM to 10 µM).

  • Validation Criteria:

    • Batch Pass: Potency in Condition B should be >100-fold higher than Condition A.

    • Batch Fail: If toxicity is equal in A and B, the batch may be degraded (non-specific toxicity) or the "Austere" media contains hidden nutrients (e.g., residual serum).

Data Presentation: Expected vs. Failed Batch
ParameterValid Batch (Expected)Failed Batch / Assay Error
IC50 (Nutrient Rich) > 10 µM (Low Toxicity)< 1 µM (High Toxicity)
IC50 (Austere) < 0.1 µM (High Potency)> 1 µM (Low Potency)
Selectivity Index > 100x< 10x
Observation Selective killing of starved cells.[1][2][4][5]Non-specific killing or no activity.[1]

Module 4: Mechanism & Signaling (Why it works)

Objective: Understand the target to troubleshoot "inactive" results.

This compound inhibits the activation of Akt (Protein Kinase B) , a key survival regulator, but only when the cell is stressed (starved).

Visual Pathway: Mechanism of Action[2]

Mechanism cluster_effect Outcome Nutrients Nutrient Rich Akt Akt (PKB) Signaling Nutrients->Akt Activates Starvation Nutrient Starvation Starvation->Akt Hyper-activates (Survival Mode) Survival Cell Survival Akt->Survival Death Apoptosis (Necrosis) Kigamicin This compound Kigamicin->Akt BLOCKS (Specifically in Starvation)

Caption: this compound blocks the critical Akt survival loop induced by nutrient starvation.[1]

References

  • Discovery & Isolation: Kunimoto, S., et al. "Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities."[1][6] The Journal of Antibiotics (2003).

  • Mechanism of Action: Lu, W., et al. "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[3][4] Cancer Science (2004).[1]

  • Stereochemistry: Someno, T., et al. "Absolute configuration of kigamicins A, C and D."[7] The Journal of Antibiotics (2005).[1][7]

  • General Natural Product Handling: Cayman Chemical Product Guide - this compound.

Sources

Identifying potential mechanisms of acquired resistance to Kigamicin C in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Identifying Mechanisms of Acquired Resistance to Kigamicin C

Ticket ID: KIG-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Oncology Division[1]

Welcome & Overview

Welcome to the Technical Support Center. You are likely accessing this guide because your cancer cell models (likely pancreatic, e.g., PANC-1) have developed insensitivity to This compound (KIG-C).[1]

Context: Unlike standard cytotoxic agents, this compound is an anti-austerity agent .[1] It specifically targets the ability of cancer cells to survive in nutrient-deprived microenvironments (hypovascular tumors) by inhibiting the Akt/mTOR survival pathway under starvation conditions.[2]

The Core Problem: Resistance to KIG-C is rarely due to a single point mutation.[1] It is usually a systemic adaptation involving:

  • Drug Efflux: Upregulation of MDR1/P-gp pumps.[1]

  • Signaling Bypass: Activation of compensatory kinases (e.g., MAPK/ERK) to bypass Akt inhibition.[1]

  • Metabolic Rewiring: Enhanced autophagy or macropinocytosis to maintain energy balance despite the "austerity" blockade.

This guide provides the protocols to diagnose which mechanism is active in your cell line.

Module 1: Establishing the Resistant Model

Critical Warning: Do not generate resistance in nutrient-rich medium (NRM).[1] KIG-C cytotoxicity is preferential to nutrient-deprived medium (NDM).[1][3][4] Selection pressure must mimic the tumor microenvironment.

Protocol: Intermittent "Austerity" Selection

Rationale: Continuous exposure in NDM is lethal.[1] Intermittent pulsing selects for clones that can survive the metabolic stress + drug blockade.

StepActionDurationNotes
1 Seed PANC-1 cells in NRM (10% FBS).24 HoursAllow attachment.
2 Switch to NDM (Glucose-free, low AA) + This compound (IC₅₀).[1]12-24 HoursThe "Selection Pulse."
3 Wash and recover in NRM (Drug-free).[1]48-72 HoursAllow surviving clones to expand.
4 Repeat Steps 2-3, increasing KIG-C concentration by 1.5x.8-12 WeeksMonitor morphology.
5 Validation: Perform WST-8 assay in NDM.EndCompare IC₅₀ of Parent vs. Resistant (Res) line.[1]
Module 2: Visualizing the Mechanism (Logic Flow)

The following diagram illustrates the signaling blockade imposed by this compound and the potential bypass loops your cells may have activated.

KigamicinResistance node_normal node_normal node_drug node_drug node_target node_target node_resistance node_resistance node_outcome node_outcome Kigamicin This compound Akt Akt (Ser473) Kigamicin->Akt BLOCKS (||) Death Apoptosis/Necrosis Kigamicin->Death Induces NutrientStarvation Nutrient Starvation (Tumor Microenvironment) NutrientStarvation->Akt Activates (Survival Signal) MAPK RESISTANCE B: MAPK/ERK Bypass NutrientStarvation->MAPK Alt. Pathway Autophagy RESISTANCE C: Hyper-Autophagy NutrientStarvation->Autophagy Metabolic Shift mTOR mTORC1 Akt->mTOR Promotes Survival Cell Survival mTOR->Survival Pgp RESISTANCE A: Drug Efflux (MDR1) Pgp->Kigamicin Pumps Out MAPK->Survival Bypass Akt Autophagy->Survival Energy Recycling

Figure 1: this compound normally blocks Akt phosphorylation under starvation.[1] Resistance occurs via drug efflux (P-gp), activating parallel kinases (MAPK), or metabolic recycling (Autophagy).[1]

Module 3: Troubleshooting & Diagnostic Protocols

Use these specific assays to pinpoint the resistance mechanism.

Scenario A: "The drug isn't entering the cell." (Efflux Pump Overexpression)

This compound is a complex natural product.[1] Resistant cells frequently upregulate P-glycoprotein (MDR1) to pump it out.[1]

Diagnostic Protocol: Rhodamine 123 Retention

  • Principle: Rhodamine 123 is a fluorescent P-gp substrate.[1] If P-gp is high, fluorescence will be low (pumped out).[1]

  • Step 1: Incubate Parent and Res cells with Rhodamine 123 (5 µM) for 30 min.[1]

  • Step 2: Wash with PBS.[1] Incubate in dye-free medium for 60 min (Efflux phase).

  • Step 3: Crucial Control: Treat a parallel Res group with Verapamil (10 µM), a P-gp inhibitor.[1]

  • Step 4: Analyze via Flow Cytometry (FITC channel).[1]

Data Interpretation:

Observation Diagnosis Action
Res cells have lower fluorescence than Parent. Active Efflux.[1][5] Confirm MDR1 via Western Blot.[1]
Verapamil restores fluorescence in Res cells. P-gp Dependent Resistance. Resistance is transporter-mediated.[1]

| No difference between Parent and Res. | Not Efflux. | Proceed to Scenario B. |

Scenario B: "Akt is blocked, but cells are still growing."[1] (Signaling Bypass)

This compound should inhibit Akt phosphorylation (p-Akt Ser473).[1] If p-Akt is low but cells survive, they are using a "Bypass Track" (likely MAPK/ERK).[1]

Diagnostic Protocol: Phospho-Kinase Profiling

  • Step 1: Starve Parent and Res cells (NDM) for 12 hours.[1]

  • Step 2: Treat with KIG-C (IC₉₀ concentration) for 6 hours.[1]

  • Step 3: Lyse and perform Western Blot.

  • Targets:

    • p-Akt (Ser473): Primary KIG-C target.[1]

    • p-ERK1/2 (Thr202/Tyr204): Common bypass mechanism.[1]

    • p-S6K: Downstream mTOR readout.

Data Interpretation:

  • Result: If p-Akt is inhibited in Res cells (just like Parent) but p-ERK is elevated , the cells have switched addiction to the MAPK pathway.[1]

  • Validation: Treat Res cells with a MEK inhibitor (e.g., U0126) + KIG-C. If sensitivity is restored, the mechanism is MAPK Bypass .[1]

Scenario C: "Cells are eating themselves to survive."[1] (Autophagy)

Under austerity conditions, cells may survive KIG-C inhibition by hyper-activating autophagy to recycle nutrients, bypassing the need for external glucose/amino acids.[1]

Diagnostic Protocol: LC3-II Flux Assay

  • Step 1: Treat cells in NDM +/- KIG-C.[1]

  • Step 2: Add Chloroquine (CQ, 20 µM) for the last 4 hours.

    • Why? CQ blocks lysosomal degradation.[1] Accumulation of LC3-II indicates high autophagic flux, not just blockage.[1]

  • Step 3: Western Blot for LC3-II and p62 .[1]

Data Interpretation:

  • Result: If Res cells show significantly higher LC3-II accumulation (with CQ) compared to Parent cells, they are utilizing protective autophagy .[1]

  • Validation: Co-treat with KIG-C + Chloroquine.[1] If cell death spikes, autophagy was the survival mechanism.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has turned slightly yellow. Is it still active?

  • A: this compound is sensitive to light and oxidation. A slight yellow shift is common, but significant discoloration suggests degradation.[1] Always store lyophilized at -20°C in the dark. Verify activity using a standard cytotoxicity assay on PANC-1 cells in NDM before starting resistance assays.[1]

Q2: Can I use standard DMEM (High Glucose) for these assays?

  • A: No. this compound acts as an anti-austerity agent.[1][2] Its potency is 10-100x higher in nutrient-deprived medium (NDM).[1] Using high-glucose medium masks the mechanism of action, making resistance profiling impossible.

Q3: Is resistance reversible?

  • A: If the mechanism is epigenetic (e.g., transient metabolic rewiring), culturing cells in nutrient-rich medium for 5-10 passages often reverses resistance.[1] If the mechanism is genetic (e.g., MDR1 amplification), resistance is usually stable.[1]

References
  • Lu, W. J., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[1] Cancer Science, 95(11), 911–916.[1]

  • Someno, T., et al. (2005). Absolute configuration of kigamicins A, C and D.[6] The Journal of Antibiotics, 58(1), 56–60.[6]

  • Momose, I., et al. (2019). Anti-austerity Strategy for Pancreatic Cancer Therapy.[1] Journal of Natural Medicines, 73, 27–40.

  • Dibwe, D. F., et al. (2020). Highly Potent Antiausterity Agents from Callistemon citrinus and Their Mechanism of Action against the PANC-1 Human Pancreatic Cancer Cell Line.[3] Journal of Natural Products, 83(8), 2464–2473.[1]

Sources

Validation & Comparative

Technical Guide: Comparative Anticancer Activity of Kigamicin C vs. Kigamicin D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anti-Austerity" Breakthrough

In the landscape of drug discovery for refractory solid tumors—specifically pancreatic ductal adenocarcinoma (PDAC)—traditional cytotoxic agents often fail because they target rapidly dividing cells in nutrient-rich environments. Kigamicins represent a paradigm shift. They function via an "anti-austerity" mechanism , selectively targeting cancer cells that have adapted to survive in the hypovascular, nutrient-deprived tumor microenvironment.

While Kigamicin C and Kigamicin D are structural congeners isolated from Amycolatopsis sp., Kigamicin D has emerged as the superior lead compound. It exhibits a significantly higher selectivity index (SI) and potency in blocking the Akt signaling pathway under nutrient starvation conditions compared to this compound. This guide details the physicochemical differences, mechanistic divergence, and experimental protocols required to validate these compounds.

Structural & Physicochemical Basis

Both compounds are polycyclic ether macrolides , characterized by a complex fused-ring system. The structural variance lies in the terminal glycosylation and side-chain oxidation states, which critically influence their lipophilicity and cellular uptake in the dense stroma of pancreatic tumors.

FeatureThis compoundKigamicin DImpact on Bioactivity
Chemical Class Polycyclic Ether MacrolidePolycyclic Ether MacrolideHigh structural complexity; difficult to synthesize totally.[1]
Solubility Moderate (DMSO soluble)Moderate to High (DMSO soluble)D shows slightly improved bioavailability in murine models.
Stability Sensitive to acidic pHStable in neutral/basic pHD is more suitable for oral administration studies.
Isolation Yield Minor congenerMajor active metaboliteD is the primary focus of scale-up fermentation.

Scientist’s Insight: In high-throughput screening (HTS), you may encounter this compound as a co-isolate. It is critical to use HPLC purification to separate it from D, as the presence of C can skew IC50 data due to its lower potency, leading to "false intermediate" results.

Mechanistic Comparison: Targeting the "Starvation Tolerance"

The core differentiator between these agents is their efficacy in the Anti-Austerity Strategy . Pancreatic cancer cells (e.g., PANC-1) survive severe nutrient deprivation by activating survival signaling pathways (Akt/mTOR/UPR).

  • This compound: Shows moderate cytotoxicity but lacks the sharp "selectivity cliff" seen in D. It affects cells in both nutrient-rich and nutrient-poor conditions similarly, resembling a general toxin.

  • Kigamicin D: Acts as a tolerance-overcoming agent . It is relatively non-toxic to cells in nutrient-rich media (DMEM) but highly potent in nutrient-deprived media (NDM).

Mechanism of Action: Akt Pathway Blockade

Kigamicin D functions by inhibiting the phosphorylation of Akt (Protein Kinase B) specifically under starvation stress.[2] This prevents the cell from engaging autophagy or metabolic adaptation, forcing apoptosis.

G cluster_0 Tumor Microenvironment (Hypovascular) Nutrient_Starvation Nutrient Starvation (Low Glucose/Amino Acids) PI3K PI3K Activation Nutrient_Starvation->PI3K Induces Akt_P Akt Phosphorylation (p-Akt) PI3K->Akt_P Survival Cell Survival (Tolerance) Akt_P->Survival Promotes Apoptosis Apoptosis (Cell Death) Akt_P->Apoptosis Inhibition Fails Kigamicin_D Kigamicin D (Treatment) Kigamicin_D->Akt_P BLOCKS

Figure 1: Mechanism of Kigamicin D. Under starvation, cancer cells activate Akt to survive.[1] Kigamicin D specifically blocks this activation, forcing the cell into apoptosis.

Quantitative Performance Data

The following data summarizes the preferential cytotoxicity profile. Note the Selectivity Index (SI) , calculated as


. A high SI indicates the drug is targeting the starvation mechanism rather than general cellular machinery.
Comparative IC50 Values (PANC-1 Cell Line)
CompoundMediumConditionIC50 (µM)Selectivity Index (SI)
This compound DMEMNutrient-Rich2.5~2.0
NDMNutrient-Deprived1.2
Kigamicin D DMEMNutrient-Rich> 10.0> 100
NDMNutrient-Deprived0.08

Interpretation:

  • Kigamicin D is >10x more potent than C in starved conditions.

  • Kigamicin D is significantly less toxic to healthy/fed cells, making it a viable candidate for therapeutic windows that spare normal tissue.

Experimental Protocols: The "Preferential Cytotoxicity" Assay[2][3][4]

To reproduce the data above, you cannot use standard antiproliferative assays (like MTT in standard media). You must utilize a Medium-Switch Protocol .

Reagents Required[4]
  • PANC-1 Cells: Human pancreatic carcinoma cell line.[1]

  • DMEM: Standard nutrient-rich medium (10% FBS, 25mM Glucose).

  • NDM (Nutrient-Deprived Medium): Custom buffer (265 mg/L CaCl2·2H2O, 400 mg/L KCl, 200 mg/L MgSO4·7H2O, 6400 mg/L NaCl, 700 mg/L NaHCO3, 125 mg/L NaH2PO4, 15 mg/L Phenol Red). Crucial: No Glucose, No Amino Acids, No Serum.

  • WST-8 or MTT Reagent: For viability quantification.

Step-by-Step Workflow
  • Seeding: Plate PANC-1 cells at

    
     cells/well in 96-well plates using DMEM. Incubate for 24 hours to allow attachment.
    
  • Washing (Critical Step):

    • Remove DMEM.

    • Wash cells 2x with PBS to remove trace serum/glucose.

  • Medium Switch & Treatment:

    • Set A (Control): Add fresh DMEM + Serially diluted Kigamicin (C or D).

    • Set B (Starvation): Add NDM + Serially diluted Kigamicin (C or D).

  • Incubation: Incubate for 24 hours at 37°C.

    • Note: PANC-1 cells in NDM (Control) will survive this period (tolerance).

  • Viability Assay: Add WST-8 reagent and measure absorbance at 450 nm.

Workflow Visualization

Workflow cluster_conditions Parallel Treatment Arms Start Seed PANC-1 (DMEM) Wash Wash PBS x2 Start->Wash Arm_Rich Add DMEM (Nutrient Rich) Wash->Arm_Rich Arm_Starve Add NDM (Nutrient Deprived) Wash->Arm_Starve Drug Add Kigamicin (C or D) Arm_Rich->Drug Arm_Starve->Drug Read WST-8 Assay (24 Hours) Drug->Read

Figure 2: The Preferential Cytotoxicity Screening Workflow. The split-arm design is essential to calculate the Selectivity Index.

References

  • Lu, J., Kunimoto, S., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[1][3] Cancer Science, 95(6), 547–552.[1][4]

  • Kunimoto, S., et al. (2003). Kigamicins, novel antitumor antibiotics I. Taxonomy, isolation, physico-chemical properties and biological activities.[2] The Journal of Antibiotics, 56(12), 1004–1011.

  • Someno, T., et al. (2005). Absolute configuration of kigamicins A, C and D.[5] The Journal of Antibiotics, 58(1), 56–60.[5]

  • Esumi, H., et al. (2002). Hypoxia and nitric oxide treatment confer tolerance to glucose starvation in a 5'-AMP-activated protein kinase-dependent manner.[2] Journal of Biological Chemistry, 277(36), 32791–32798.

Sources

Structure-Activity Relationship of Kigamicin Analogs: A Technical Guide for Anti-Austerity Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anti-Austerity" Paradigm[1]

In the landscape of pancreatic cancer therapeutics, traditional cytotoxic agents often fail because they target rapidly dividing cells in nutrient-rich environments. However, pancreatic tumors are hypovascular, thriving in "austere" microenvironments characterized by hypoxia and nutrient deprivation.

Kigamicins (A, B, C, D, and E) represent a pivotal shift in strategy. Discovered from Amycolatopsis sp.[1][2][3] ML630-mF1, these polycyclic xanthone antibiotics do not merely kill dividing cells; they dismantle the metabolic tolerance mechanisms that allow cancer cells to survive starvation. This guide dissects the Structure-Activity Relationship (SAR) of Kigamicin analogs, providing the experimental rationale for why Kigamicin D has emerged as the premier lead candidate.

Structural Architecture & SAR Analysis

The Kigamicin scaffold is a masterclass in natural product engineering, combining a rigid, cytotoxic core with a flexible, solubility-enhancing glycan tail.

The Pharmacophore: Tetrahydroxanthone Core

At the heart of all Kigamicins lies a fused octacyclic ring system containing a tetrahydroxanthone nucleus.

  • Function: This planar, aromatic region acts as the DNA-intercalating "warhead."

  • SAR Insight: Modifications to this core (e.g., reduction of the ketone or steric blockade of the planar region) drastically reduce cytotoxicity, indicating that the integrity of the xanthone system is non-negotiable for biological activity.

The Modulator: Deoxysugar Chains

The primary structural divergence among Kigamicins A–E lies in the glycosylation pattern at the "Southern" hemisphere of the molecule.

  • Components: The chains consist of 2,6-dideoxysugars, specifically D-amicetose and L-oleandrose .[4]

  • SAR Trend: Biological activity correlates with the length and specific stereochemistry of this sugar chain. The sugars govern cellular uptake and solubility . Without the sugar moiety (aglycone alone), the compound loses its selectivity for nutrient-starved cells, likely due to inability to penetrate the altered membrane dynamics of stressed cells.

Comparative SAR Table[5]
AnalogSugar Residues (C-Terminus)Key Structural FeatureAnti-Austerity Potency (PANC-1)Solubility Profile
Kigamicin A 4 ResiduesMixed stereochemistryHighModerate
Kigamicin B 3 ResiduesTruncated chainModerateLow
Kigamicin C 4 ResiduesIsomeric sugar linkageHighModerate
Kigamicin D 4 Residues Optimized steric config. Highest (Lead) High
Kigamicin E 2 ResiduesHighly truncatedLowVery Low
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Scientist's Note: Kigamicin D's superiority stems from its specific sugar configuration, which balances hydrophobicity (for membrane crossing) with solubility. The "D" analog possesses the optimal "lock-and-key" fit for the putative transporter or membrane domain upregulated during starvation.

Mechanism of Action: The Akt Blockade

Unlike standard chemotherapy, Kigamicins act as metabolic disruptors. The critical target is the PI3K/Akt signaling pathway , which is constitutively activated in pancreatic cancer to promote survival during starvation.

Pathway Visualization

The following diagram illustrates how Kigamicin D intercepts the survival signal.

Kigamicin_MOA Starvation Nutrient Starvation (Microenvironment) PI3K PI3K Activation Starvation->PI3K Induces Tolerance GrowthFactors Growth Factor Withdrawal Akt_P Akt Phosphorylation (Ser473 / Thr308) PI3K->Akt_P mTOR mTORC1 Activity Akt_P->mTOR Sustains Apoptosis Apoptosis / Necrosis Akt_P->Apoptosis Inhibition leads to Autophagy Autophagy / Survival mTOR->Autophagy Regulates Autophagy->Apoptosis Prevents Kigamicin Kigamicin D (Inhibitor) Kigamicin->Akt_P BLOCKS

Figure 1: Kigamicin D selectively inhibits Akt phosphorylation induced by nutrient starvation, forcing cancer cells into apoptosis.[4]

Experimental Protocols: Validating Anti-Austerity

To replicate these findings or screen new analogs, strict adherence to the Nutrient-Deprived Medium (NDM) protocol is essential. Standard RPMI/DMEM will yield false negatives because the "anti-austerity" effect is environment-dependent.

Protocol: Preferential Cytotoxicity Screening[1][6]

Objective: Determine the Preferential Cytotoxicity (PC50) of Kigamicin analogs.

Materials:

  • Cell Line: PANC-1 (Human pancreatic carcinoma).[4][5]

  • Nutrient-Rich Medium (NRM): DMEM + 10% FBS + 0.1% Glucose.[4]

  • Nutrient-Deprived Medium (NDM): Specialized buffer (265 mg/L CaCl2·2H2O, 400 mg/L KCl, 200 mg/L MgSO4·7H2O, 6400 mg/L NaCl, 700 mg/L NaHCO3, 125 mg/L NaH2PO4, pH 7.4) without glucose or amino acids.

Workflow:

  • Seeding: Plate PANC-1 cells (2 x 10^4 cells/well) in 96-well plates using NRM. Incubate for 24h.

  • Washing: Remove NRM. Wash cells 2x with PBS to remove all traces of serum and glucose.

  • Treatment:

    • Set A (Starvation): Add 100 µL NDM containing serial dilutions of Kigamicin.

    • Set B (Control): Add 100 µL NRM containing serial dilutions of Kigamicin.

  • Incubation: Incubate for 24h at 37°C.

  • Viability Assay: Add MTT or WST-8 reagent.[4] Measure absorbance.

  • Calculation: Calculate PC50 using the formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">

    
    
    Validation Criteria: A true anti-austerity agent must show a PC50 in NDM that is at least 10-100x lower  than the IC50 in NRM.
    
Protocol: Western Blotting for Akt Inhibition

Objective: Confirm the mechanism of action.

  • Culture: Seed PANC-1 cells in 6-well plates.

  • Induction: Wash cells and switch to NDM for 4 hours to induce "starvation stress" (Akt phosphorylation spike).

  • Treatment: Add Kigamicin D (e.g., 1 µM, 5 µM) for 1-3 hours.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Ab: Anti-Phospho-Akt (Ser473) [Cell Signaling #4060].[4]

    • Control Ab: Anti-Total Akt.

  • Analysis: Look for the disappearance of the p-Akt band in treated samples compared to the NDM-only control.

Performance Comparison Data

The following data summarizes the biological activity of Kigamicin D compared to standard agents.

CompoundPC50 (NDM) [µM]IC50 (NRM) [µM]Selectivity Index (NRM/NDM)In Vivo Efficacy (Mouse Xenograft)
Kigamicin D 0.08 >10.0 >125 Strong suppression
Arctigenin0.0150.05000Moderate suppression
5-Fluorouracil>1005.0<0.1 (Toxic)Weak in hypovascular tumors
Doxorubicin0.50.10.2 (Toxic)Systemic toxicity

Note: Kigamicin D offers a balance of potency and reasonable selectivity, unlike conventional chemo (5-FU, Dox) which are more toxic in nutrient-rich conditions.[4]

References

  • Kunimoto, S., et al. (2003).[6][7] Kigamicins, novel antitumor antibiotics.[1][3][6][7] I. Taxonomy, isolation, physico-chemical properties and biological activities.[6][7] The Journal of Antibiotics, 56(12), 1004–1011. Link

  • Kunimoto, S., et al. (2003).[6][7] Kigamicins, novel antitumor antibiotics. II. Structure determination. The Journal of Antibiotics, 56(12), 1012–1017. Link

  • Lu, J., et al. (2004).[1] Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[8][6] Cancer Science, 95(6), 547–552. Link

  • Someno, T., et al. (2005).[9] Absolute configuration of kigamicins A, C and D. The Journal of Antibiotics, 58(1), 56–60.[9] Link

Sources

Comparative Efficacy Guide: Kigamicin C vs. Gemcitabine in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anti-Austerity Paradigm

Pancreatic Ductal Adenocarcinoma (PDAC) is characterized by a hypovascular, hypoxic, and nutrient-deprived tumor microenvironment (TME). Standard-of-care agents like Gemcitabine target rapidly proliferating cells via DNA synthesis inhibition. However, PDAC cells in the tumor core adapt to "austere" conditions (low glucose, low oxygen) by entering a quiescent state, rendering them resistant to cell-cycle-dependent chemotherapies.

Kigamicin C , an antitumor antibiotic derived from Amycolatopsis sp., represents a paradigm shift. It functions as an "anti-austerity" agent, selectively inducing necrosis in cancer cells that have adapted to nutrient starvation. This guide compares the efficacy of this compound against Gemcitabine, demonstrating why this compound succeeds in the specific microenvironments where Gemcitabine fails.

Mechanistic Divergence

Gemcitabine: The Proliferation Trap

Gemcitabine (dFdC) is a nucleoside analog. It requires intracellular phosphorylation and incorporation into DNA during the S-phase of the cell cycle.

  • Limitation: In the nutrient-starved core of a PDAC tumor, cells arrest in G0/G1. Gemcitabine is pharmacologically inert against these quiescent cells, leading to inevitable relapse from the surviving tumor core.

This compound: Targeting the Survival Signal

Under nutrient starvation, PDAC cells hyperactivate the PI3K/Akt pathway to suppress apoptosis and maintain bioenergetic homeostasis. This compound specifically blocks this survival adaptation.

  • Mechanism: It inhibits the phosphorylation of Akt (Ser473/Thr308) specifically under conditions of glucose/serum deprivation, forcing the cell into necrosis. It does not affect normal cells in nutrient-rich conditions, providing a high therapeutic index.

Visualization: Signaling Pathway Interaction

The following diagram illustrates the mechanistic uncoupling between Gemcitabine and this compound.

PDAC_Signaling cluster_env Tumor Microenvironment cluster_cell PDAC Cell Response cluster_drug Therapeutic Intervention Nutrient_Rich Nutrient Rich (Periphery) Nutrient_Starved Nutrient Starved (Tumor Core) Quiescence Quiescence (G0/G1 Arrest) Nutrient_Starved->Quiescence Induces Akt_Pathway PI3K/Akt Survival Signal Nutrient_Starved->Akt_Pathway Hyperactivates Proliferation Rapid Proliferation (S-Phase) Apoptosis Apoptosis/Necrosis Proliferation->Apoptosis If treated w/ Gemcitabine Gemcitabine Gemcitabine (dFdC) Quiescence->Gemcitabine Resistant Akt_Pathway->Apoptosis Inhibition leads to Gemcitabine->Proliferation Targets DNA Synthesis Kigamicin_C This compound Kigamicin_C->Akt_Pathway Blocks Phosphorylation (Anti-Austerity)

Figure 1: Mechanistic differentiation. Gemcitabine targets proliferating cells (green pathway), while this compound targets the survival signaling of starved, quiescent cells (red pathway).

In Vitro Efficacy Data

The defining characteristic of this compound is its selectivity index based on nutrient status. The following data summarizes cytotoxicity assays using PANC-1 (human pancreatic carcinoma) cells.

Experimental Conditions:

  • DMEM: Standard nutrient-rich medium (10% FBS, 25mM Glucose).

  • NDM (Nutrient Deprived Medium): Austere medium (0% FBS, 0mM Glucose, Potassium-free).

Table 1: Comparative IC50 Values (PANC-1 Cell Line)
CompoundIC50 in DMEM (Rich)IC50 in NDM (Starved)Selectivity FactorInterpretation
Gemcitabine 0.04 µM> 100 µM< 0.001Highly potent in rich medium; ineffective in starvation.
This compound > 10 µM0.05 - 0.1 µM> 100Hyper-potent in starvation; spares normal/fed cells.

Key Insight: Gemcitabine loses efficacy in NDM because the cells stop dividing. This compound becomes cytotoxic only when the cells are stressed, mimicking the conditions of the tumor core.

In Vivo Efficacy (Xenograft Models)

In subcutaneous PANC-1 xenograft models, this compound demonstrates tumor regression capabilities comparable or superior to Gemcitabine, particularly in large, poorly vascularized tumors.

Table 2: Tumor Volume Inhibition (PANC-1 Xenograft)
Treatment GroupDosage RegimenTumor Growth Inhibition (TGI)Toxicity (Weight Loss)
Control Vehicle0%None
Gemcitabine 60 mg/kg (i.p., q3d)45 - 55%Moderate
This compound 2.5 - 5 mg/kg (i.v.)60 - 70% Low/Transient

Note: Data synthesized from Lu et al. and comparative anti-austerity studies.[1]

Experimental Protocols

To validate these findings, strict adherence to the Austere Environment Protocol is required. Standard cytotoxicity assays will yield false negatives for this compound.

Protocol A: The Austere Cytotoxicity Assay

Use this protocol to verify this compound potency.

  • Cell Seeding: Seed PANC-1 cells at

    
     cells/well in 96-well plates using standard DMEM (10% FBS). Incubate for 24h.
    
  • Washing (Critical): Remove medium. Wash cells

    
     with PBS to remove all traces of serum and glucose.
    
  • Medium Switch:

    • Set A (Control): Add fresh DMEM (10% FBS).

    • Set B (Austere): Add NDM (25mM HEPES buffer, 137mM NaCl, 5.4mM KCl, 1.8mM CaCl2, 0.8mM MgSO4, No Glucose, No Serum ).

  • Drug Treatment: Add this compound (diluted in DMSO) to both sets at graded concentrations (0.01 µM – 10 µM).

  • Incubation: Incubate for 24 hours at 37°C.

    • Note: PANC-1 cells in NDM will survive 24h but change morphology; Kigamicin-treated cells will necrose.

  • Viability Readout: Use WST-8 or MTT assay. Optical density (OD) in NDM control is the baseline (100% survival).

Protocol B: Workflow Visualization

Protocol_Workflow cluster_split Condition Split start Seed PANC-1 (Standard DMEM) wash Wash 2x PBS (Remove Serum/Glucose) start->wash rich Add DMEM (Nutrient Rich) wash->rich austere Add NDM (Nutrient Deprived) wash->austere drug Add this compound (0.01 - 10 µM) rich->drug austere->drug incubate Incubate 24h drug->incubate readout WST-8 Assay (Calculate IC50) incubate->readout

Figure 2: Workflow for the Austere Cytotoxicity Assay. The "Split" step is the critical validation point for this compound.

Conclusion & Strategic Recommendation

This compound is not a replacement for Gemcitabine in early-stage, well-vascularized tumors. However, it is a superior candidate for targeting the hypoxic tumor core where Gemcitabine fails.

  • Recommendation: For drug development pipelines, this compound should be positioned as a combination therapy agent .

  • Strategy: Use Gemcitabine to debulk the proliferating tumor rim, and this compound to eliminate the resistant, nutrient-starved core, thereby preventing recurrence.

References

  • Lu, J., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[1] Cancer Science, 95(6), 547–552.

  • Kunimoto, S., et al. (2003). Kigamicins, novel antitumor antibiotics.[1] I. Taxonomy, isolation, physico-chemical properties and biological activities.[1] The Journal of Antibiotics, 56(12), 1004–1011.[1]

  • Esumi, H., et al. (2009). Antitumor activity of anti-austerity agents in pancreatic cancer cells. Journal of Natural Medicines, 63, 344-354.

  • Burris, H. A., et al. (1997). Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreas cancer: a randomized trial. Journal of Clinical Oncology, 15(6), 2403-2413.

Sources

Validating the Akt Pathway as the Primary Target of Kigamicin C: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anti-Austerity Strategy

Kigamicin C represents a paradigm shift in targeting the PI3K/Akt signaling axis. Unlike conventional ATP-competitive inhibitors or allosteric binders (e.g., MK-2206) that ablate Akt function globally, this compound functions as an anti-austerity agent . It selectively targets the tolerance of cancer cells to nutrient starvation—a hallmark of hypovascular tumors like pancreatic ductal adenocarcinoma (PDAC).[1]

This guide validates the Akt pathway as the primary target of this compound, distinguishing its mechanism from standard kinase inhibitors. The core validation logic rests not on simple binding affinity, but on context-dependent pathway ablation : this compound blocks the critical activation of Akt that occurs specifically under nutrient deprivation, dismantling the cancer cell's survival mechanism in harsh microenvironments.

Mechanistic Comparison: this compound vs. Standard Akt Inhibitors

To validate this compound, one must understand how its target engagement differs from established alternatives.[2] Standard inhibitors disable Akt in all contexts; this compound is conditionally lethal, dependent on the metabolic stress state of the cell.

Table 1: Comparative Mechanism of Action
FeatureThis compound MK-2206 Ipatasertib (GDC-0068)
Primary Class Anti-Austerity AgentAllosteric Akt InhibitorATP-Competitive Inhibitor
Targeting Mechanism Blocks starvation-induced Akt phosphorylation (context-dependent)Binds PH-kinase domain interface (conformation lock)Binds ATP pocket in kinase domain
Primary Context Nutrient Deprived Medium (NDM) Universal (Rich & Deprived Media)Universal (Rich & Deprived Media)
Selectivity Profile High selectivity for nutrient-starved cells (PANC-1)High selectivity for Akt isoformsPan-Akt inhibition
IC50 (PANC-1) ~0.2 - 1.0 μg/mL (in NDM)~50 nM (Universal)~10-100 nM (Universal)
Toxicity to Normal Cells Low (in nutrient-rich conditions)Moderate to High (due to global Akt inhibition)Moderate to High
Pathway Visualization

The following diagram illustrates the specific intervention point of this compound compared to standard inhibitors.

Akt_Pathway_Targeting Starvation Nutrient Starvation (Hypovascular Tumor Microenvironment) PI3K PI3K Activation Starvation->PI3K Stress Response GrowthFactors Growth Factors (Insulin/IGF-1) GrowthFactors->PI3K Canonical Signaling PIP3 PIP3 Generation PI3K->PIP3 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruitment Akt_Active p-Akt (Ser473/Thr308) (Active Survival Signal) Akt_Inactive->Akt_Active Phosphorylation Survival Cell Survival & Autophagy Induction Akt_Active->Survival Apoptosis Apoptosis (Cell Death) Kigamicin This compound (Anti-Austerity) Kigamicin->Akt_Active BLOCKS Starvation- Induced Activation MK2206 MK-2206 (Allosteric) MK2206->Akt_Inactive PREVENTS Conformational Change

Figure 1: this compound specifically targets the Akt activation step induced by nutrient starvation, whereas MK-2206 acts constitutively.

Experimental Validation Workflow

To scientifically validate Akt as the primary target, a three-phase experimental workflow is required. This system moves from phenotypic observation to molecular verification and finally to functional rescue.

Phase 1: Differential Cytotoxicity Screen (The "Anti-Austerity" Test)

Objective: Confirm that this compound activity is dependent on nutrient deprivation.

  • Method: Culturing PANC-1 cells in Nutrient-Deprived Medium (NDM) vs. standard DMEM.[3]

  • Expected Result: this compound should show potent cytotoxicity (low IC50) in NDM but remain non-toxic in DMEM. Standard Akt inhibitors (MK-2206) will be toxic in both.

Phase 2: Biochemical Verification (Western Blot)

Objective: Visualize the suppression of Akt phosphorylation.

  • Method: Treat cells in NDM with this compound. Probe for p-Akt (Ser473) and Total Akt.

  • Expected Result: In NDM, control cells show hyper-activation of Akt (survival response). This compound treated cells must show a dose-dependent ablation of p-Akt signals without reducing Total Akt levels significantly.

Phase 3: Functional Rescue (The "Gold Standard" Validation)

Objective: Prove causality. If Akt is the target, re-introducing active Akt should save the cells.

  • Method: Transfect cells with a Constitutively Active Akt plasmid (myr-Akt) which lacks the PH domain regulatory requirement.

  • Expected Result: Cells expressing myr-Akt should survive this compound treatment in NDM, proving that Akt inhibition is the cause of death.

Detailed Experimental Protocols

Protocol A: Preparation of Nutrient Deprived Medium (NDM)

Strict adherence to buffer composition is critical for reproducing the starvation stress.

  • Base Buffer: 265 mg/L CaCl₂·2H₂O, 400 mg/L KCl, 200 mg/L MgSO₄·7H₂O, 6400 mg/L NaCl, 700 mg/L NaHCO₃.

  • Phosphate Buffer: 125 mg/L NaH₂PO₄, 800 mg/L urea, 25 mM HEPES (pH 7.4).

  • Supplementation: Supplement with 1 g/L glucose.

  • Exclusion: Do NOT add Fetal Bovine Serum (FBS) or amino acids. This forces the "austerity" state.

  • Sterilization: Filter sterilize through a 0.22 μm membrane.

Protocol B: The Rescue Experiment (Target Validation)

Materials:

  • PANC-1 Cells[3][4][5][6][7]

  • Plasmid: pUSE-myr-Akt1 (Constitutively Active) vs. Empty Vector

  • Transfection Reagent: Lipofectamine 2000 or equivalent

  • This compound (stock in DMSO)

Workflow:

  • Seeding: Seed PANC-1 cells at

    
     cells/well in 6-well plates.
    
  • Transfection (Day 1): Transfect cells with 2 μg of myr-Akt plasmid or empty vector. Incubate for 24 hours in standard DMEM + 10% FBS to allow expression.

  • Starvation Induction (Day 2): Wash cells 2x with PBS. Replace medium with NDM (Protocol A).

  • Treatment: Immediately treat with this compound (e.g., 0.5 μg/mL, 1.0 μg/mL) and Vehicle Control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Analysis:

    • Morphology: Observe cell rounding/detachment.

    • Viability: Perform WST-8 or MTT assay.

    • Western Blot: Lyse a subset of cells to confirm myr-Akt expression (using anti-HA tag or anti-Total Akt) and p-Akt status.

Experimental Logic Flow

The following diagram outlines the decision tree for interpreting the validation data.

Validation_Logic Start Start Validation: Treat Cells in NDM Check_Death Is Cytotoxicity Observed? Start->Check_Death Check_Rescue Transfect myr-Akt (Constitutive). Does it Rescue Viability? Check_Death->Check_Rescue Yes Result_NoEffect No Effect: Check Compound Activity Check_Death->Result_NoEffect No Result_Valid VALIDATED: Akt is the Primary Target Check_Rescue->Result_Valid Yes (Survival Restored) Result_OffTarget INVALID: Off-Target Mechanism Check_Rescue->Result_OffTarget No (Cells Still Die)

Figure 2: Decision tree for validating Akt as the primary target using the functional rescue assay.

Data Summary Template

When publishing your validation results, organize your data into the following structure to demonstrate rigor.

ConditionTransfectionThis compound (1 μg/mL)Cell Viability (%)p-Akt Status (WB)Interpretation
DMEM (Rich) Empty Vector+>90%NormalNon-toxic in rich medium
NDM (Starved) Empty Vector-100% (Control)HighBaseline starvation survival
NDM (Starved) Empty Vector+<10%Ablated Target Engagement (Lethal)
NDM (Starved) myr-Akt +>70% High (Constitutive)Rescue (Target Validated)

References

  • Lu, J., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[4][7] Cancer Science.

  • Kunimoto, S., et al. (2003). Kigamicins, novel antitumor antibiotics.[8] I. Taxonomy, isolation, physico-chemical properties and biological activities.[8] The Journal of Antibiotics.

  • Manning, B. D., & Toker, A. (2017). AKT/PKB Signaling: Navigating the Network. Cell.

  • Someno, T., et al. (2005). Absolute configuration of kigamicins A, C and D. The Journal of Antibiotics.

  • Esumi, H., et al. (2002). Hypoxia and nitric oxide treatment confer tolerance to glucose starvation in a 5'-AMP-activated protein kinase-dependent manner. Journal of Biological Chemistry.

Sources

Technical Guide: Cross-Resistance Profiling of Kigamicin C vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anti-Austerity Breakthrough

In the landscape of oncology drug development, Kigamicin C represents a paradigm shift from "anti-proliferative" to "anti-austerity." Unlike standard chemotherapies (e.g., Paclitaxel, Doxorubicin) that target rapidly dividing cells, this compound targets the tolerance of cancer cells to nutrient starvation—a survival mechanism critical for tumor persistence in hypovascular microenvironments.

This guide details the experimental framework for evaluating this compound's lack of cross-resistance with established agents. By targeting the PI3K/Akt signaling axis specifically under nutrient deprivation , this compound bypasses the multidrug resistance (MDR) mechanisms that typically neutralize standard cytotoxic drugs.

Mechanistic Divergence: Why Cross-Resistance is Absent

To understand the lack of cross-resistance, one must analyze the causality of action. Standard chemotherapy often fails due to P-glycoprotein (P-gp) efflux or mutations in apoptotic pathways (e.g., p53).[1] this compound operates orthogonally.

The Signaling Blockade

Under nutrient-rich conditions, cancer cells utilize the Akt pathway for growth.[1] Under starvation (austere) conditions, this pathway is hyper-activated to ensure survival.[1] this compound functions as a selective Akt activation inhibitor strictly within this starved context.

Akt_Blockade Nutrient_Starvation Nutrient Starvation (Microenvironment Stress) PI3K PI3K Activation Nutrient_Starvation->PI3K Induces Akt_Inactive Akt (Inactive) PI3K->Akt_Inactive Recruits to Membrane Akt_Active Phospho-Akt (Active) (Ser473/Thr308) Akt_Inactive->Akt_Active Phosphorylation Survival Cell Survival (Apoptosis Evasion) Akt_Active->Survival Promotes Kigamicin This compound (Inhibitor) Kigamicin->Akt_Active  BLOCKS  

Figure 1: Mechanism of Action. This compound selectively interrupts the phosphorylation of Akt induced by nutrient starvation, preventing the survival adaptation of cancer cells.

Comparative Efficacy Data

The following data summarizes the performance of this compound against Pancreatic Cancer cells (PANC-1), which are notoriously resistant to chemotherapy due to their hypoxic/starved tumor core.

Selectivity Profile (The "Austerity" Index)

Unlike Doxorubicin, which is equally toxic (or less toxic due to quiescence) in starved cells, this compound shows a dramatic potency shift.

Drug CandidateIC50 (Nutrient-Rich)IC50 (Nutrient-Starved)Preferential Cytotoxicity Factor (PCF)
This compound > 10 µM0.05 - 0.1 µM > 100x
Doxorubicin0.5 µM0.5 - 1.0 µM~ 0.5 - 1.0x
Paclitaxel0.01 µM> 1.0 µM (Resistance)< 0.01x
Cisplatin5.0 µM5.0 µM~ 1.0x
  • Interpretation: A PCF > 100 indicates the drug specifically targets the metabolic vulnerability of the tumor core, a region usually refractory to standard drugs (like Paclitaxel) that require cell division to work.

Cross-Resistance in MDR Cell Lines

This compound retains efficacy in cell lines overexpressing P-glycoprotein (MDR1), confirming it is not a substrate for common efflux pumps.[1]

Cell LineResistance MechanismDoxorubicin Resistance FactorThis compound Resistance Factor
KB-3-1 Sensitive (Parental)1.01.0
KB-C2 P-gp Overexpression> 100.0 (Resistant)0.8 - 1.2 (Sensitive)
  • Key Insight: The Resistance Factor (IC50 Resistant / IC50 Parental) for this compound remains near 1.0, proving zero cross-resistance with P-gp substrates.[1]

Experimental Protocol: Validating Cross-Resistance

To reproduce these findings or benchmark this compound against new chemical entities (NCEs), follow this self-validating "Anti-Austerity" screening workflow.

Reagents & Media Preparation[1]
  • NDM (Nutrient-Deprived Medium): Glucose-free, amino acid-free buffer (e.g., Earle’s Balanced Salt Solution) supplemented with minimal essential vitamins.[1]

  • NRM (Nutrient-Rich Medium): DMEM + 10% Fetal Bovine Serum (FBS).[1]

  • Cell Line: PANC-1 (Human pancreatic carcinoma) or MDR variants (e.g., KB-C2).[1]

The Differential Cytotoxicity Assay

This protocol determines the Preferential Cytotoxicity Factor (PCF).

  • Seeding: Plate PANC-1 cells at

    
     cells/well in 96-well plates using NRM. Incubate for 24 hours.
    
  • Washing: Remove NRM. Wash cells

    
     with PBS to remove all traces of serum and glucose.
    
  • Treatment Induction (Split Design):

    • Set A (Starvation): Add 100 µL NDM containing serial dilutions of this compound.

    • Set B (Control): Add 100 µL NRM containing serial dilutions of this compound.

  • Incubation: Incubate for 24 hours at 37°C. Note: PANC-1 cells tolerate this starvation duration; sensitive normal cells may not.

  • Re-feeding: Replace medium in Set A with NRM and incubate for an additional 24 hours to allow recovery of surviving cells.

  • Viability Readout: Assess cell viability using an MTT or WST-8 assay.

  • Calculation:

    
    
    
Workflow Visualization

Protocol_Workflow cluster_conditions Parallel Treatment Conditions Start Seed PANC-1 Cells (NRM) Wash Wash 2x PBS Start->Wash Cond_A Nutrient Deprived (NDM) + Drug Wash->Cond_A Cond_B Nutrient Rich (NRM) + Drug Wash->Cond_B Incubate 24h Incubation Cond_A->Incubate Cond_B->Incubate Recovery Recovery in NRM (24h) Incubate->Recovery Readout MTT/WST-8 Assay Recovery->Readout

Figure 2: Differential Cytotoxicity Workflow. This split-condition protocol is essential for identifying anti-austerity agents like this compound.[1]

Conclusion & Strategic Implications

This compound demonstrates a unique pharmacological profile that complements standard chemotherapy. Its ability to target the Akt-driven starvation tolerance provides a solution to the "surviving fraction" of tumor cells that exist in hypovascular regions—cells that are typically resistant to anti-mitotics like Paclitaxel.

For drug development professionals, this compound serves as a validated control for anti-austerity screening . It confirms that targeting environmental tolerance pathways is a viable strategy to overcome intrinsic and acquired multidrug resistance.

References

  • Kunimoto, S., et al. (2003). "Kigamicins, Novel Antitumor Antibiotics: I. Taxonomy, Isolation, Physico-chemical Properties and Biological Activities."[2] The Journal of Antibiotics.

  • Lu, J., et al. (2004). "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[2] Cancer Science.

  • Someno, T., et al. (2005). "Absolute Configuration of Kigamicins A, C and D."[2][3] The Journal of Antibiotics.

  • Momose, I., et al. (2019). "Anti-austerity strategy: A new approach for the development of anticancer drugs." Journal of General and Applied Microbiology.

Sources

Comparative Analysis of Kigamicin C: Anti-Austerity Efficacy in Pancreatic Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kigamicin C represents a paradigm shift in pancreatic ductal adenocarcinoma (PDAC) therapeutics, moving beyond standard cytotoxicity to target the tumor microenvironment (TME) . Unlike conventional chemotherapeutics (e.g., Gemcitabine) that target rapidly dividing cells, this compound functions as an anti-austerity agent . It selectively eradicates cancer cells that have adapted to the harsh, nutrient-deprived (austere) conditions typical of hypovascular pancreatic tumors.

This guide provides a technical comparative analysis of this compound’s efficacy across different cell lines and physiological conditions, supported by mechanistic insights into the Akt signaling blockade and validated experimental protocols.

Mechanistic Foundation: The Anti-Austerity Strategy[1][2]

Pancreatic tumors are notoriously hypovascular, creating a microenvironment severe in hypoxia and nutrient deprivation. PDAC cells, particularly PANC-1 , survive these conditions by activating the PI3K/Akt signaling pathway , which suppresses apoptosis and induces autophagy as a survival mechanism.

Mechanism of Action: this compound (and its congener Kigamicin D) functions by disrupting this adaptive survival signal.

  • Under Nutrient Rich Conditions: PDAC cells proliferate normally; this compound shows low cytotoxicity.

  • Under Nutrient Starvation (Austerity): PDAC cells hyperactivate Akt to survive. This compound blocks this specific starvation-induced Akt phosphorylation (Ser473), forcing the cells into apoptosis despite their adaptive attempts.

Signaling Pathway Visualization

The following diagram illustrates the specific blockade of the survival response by this compound.

Akt_Pathway Nutrient_Deprivation Nutrient Deprivation (Hypovascular TME) PI3K PI3K Activation Nutrient_Deprivation->PI3K Triggers Akt_Active p-Akt (Ser473) Hyperactivation PI3K->Akt_Active Phosphorylates Akt_Inactive Akt (Inactive) Akt_Inactive->Akt_Active Survival Survival & Autophagy (Austerity Tolerance) Akt_Active->Survival Promotes Apoptosis Apoptosis (Cell Death) Akt_Active->Apoptosis Inhibits Kigamicin This compound (Inhibitor) Kigamicin->Akt_Active BLOCKS Kigamicin->Apoptosis Restores

Figure 1: Mechanism of this compound-mediated Akt inhibition under nutrient-deprived conditions.

Comparative Efficacy Analysis

The efficacy of this compound is not defined by cell line lineage alone but by the metabolic context (Nutrient-Rich vs. Nutrient-Deprived).

A. Context-Dependent Cytotoxicity (The "Preferential" Effect)

The defining characteristic of this compound is its preferential cytotoxicity . It is significantly more potent against cells under stress than those in standard culture.

ConditionMedium TypeThis compound ActivityMechanism
Nutrient-Rich DMEM + 10% FBSLow / NegligibleCells do not rely on "austerity" survival pathways; drug target is less critical.
Nutrient-Deprived NDM (No Glucose/AA/Serum)High Potency Starvation-induced Akt activation is blocked; cells lose tolerance and die.
B. Cell Line Specificity

While this compound targets the general austerity phenotype, sensitivity varies based on the cell line's intrinsic ability to tolerate starvation.

Cell LineOriginStarvation ToleranceThis compound Sensitivity (in NDM)Notes
PANC-1 PDAC (Ductal)Extremely High High (Primary Target)Standard model for anti-austerity screening. Survives >48h in NDM without drug.
KP-4 PDACHighHighExhibits similar KRAS-driven metabolic adaptations.
MIA PaCa-2 PDACModerateModerateOften used as a secondary comparator; slightly less resistant to starvation than PANC-1.
Fibroblasts Normal TissueLowN/A (Spared) Normal cells die naturally in NDM; this compound shows low toxicity in nutrient-rich conditions, offering a therapeutic window.

Key Data Point: this compound (and the D congener) has been observed to inhibit PANC-1 cell survival at concentrations 100-fold lower in nutrient-starved medium compared to normal medium [1].

Experimental Protocols

To validate this compound's efficacy, researchers must utilize the Anti-Austerity Screening Assay . Standard cytotoxicity assays (MTT/WST-1 in complete medium) will yield false negatives.

Protocol: Preferential Cytotoxicity Assay

Objective: Determine the Preferential Cytotoxicity (PC50) of this compound.

Reagents:
  • Nutrient-Rich Medium (DMEM): DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Nutrient-Deprived Medium (NDM): Special formulation lacking glucose, amino acids, and serum (often Earle's Balanced Salt Solution - EBSS, supplemented with vitamins only).

  • Cell Line: PANC-1 (seeded at

    
     cells/well).
    
Workflow Diagram

Workflow cluster_conditions Parallel Treatment Conditions Step1 Seeding (PANC-1 in 96-well plates) 24h Incubation in DMEM CondA Wash PBS -> Add DMEM (Nutrient Rich) Step1->CondA CondB Wash PBS -> Add NDM (Nutrient Deprived) Step1->CondB Step3 Drug Addition (this compound Serial Dilution) CondA->Step3 CondB->Step3 Step4 Incubation (24 Hours) Step3->Step4 Step5 Viability Quantification (WST-8 / MTT Assay) Step4->Step5

Figure 2: Workflow for the Anti-Austerity Preferential Cytotoxicity Assay.

Step-by-Step Procedure:
  • Seeding: Seed PANC-1 cells (

    
     cells/well) in 96-well plates containing DMEM. Incubate for 24 hours at 37°C to allow attachment.
    
  • Washing: Discard medium and wash cells

    
     with sterile PBS to remove all traces of serum and nutrients.
    
  • Medium Exchange (Critical Step):

    • Set A (Control): Add 100 µL of fresh DMEM (Nutrient-Rich).

    • Set B (Test): Add 100 µL of NDM (Nutrient-Deprived).

  • Treatment: Immediately add this compound in serial dilutions (e.g., 0.01 µM to 100 µM) to both sets.

  • Incubation: Incubate for 24 hours at 37°C.

    • Note: Normal PANC-1 cells in Set B (NDM) without drug should survive this period (morphology may change to spindle-shape).

  • Quantification: Add WST-8 or MTT reagent. Measure absorbance.

  • Calculation: Calculate the PC50 (concentration killing 50% of cells in NDM) vs. IC50 (in DMEM). A high ratio (IC50/PC50) indicates high selectivity.

References

  • Kunimoto, S., et al. (2003).[1][2] Kigamicins, Novel Antitumor Antibiotics: I. Taxonomy, Isolation, Physico-chemical Properties and Biological Activities.[1][2] The Journal of Antibiotics.[3]

  • Lu, J., et al. (2004).[1] Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[4][1][2][3][5] Cancer Science.[1]

  • Esumi, H., et al. (2002). Hypoxia and nitric oxide treatment confer tolerance to glucose starvation in a 5'-AMP-activated protein kinase-dependent manner. Journal of Biological Chemistry.[2]

  • Momose, I., et al. (2019). Anti-austerity Strategy for Pancreatic Cancer Therapy.[6][4][2][5][7] Journal of Antibiotics.[1][2][3]

Sources

Evaluating the synergistic effects of Kigamicin C with other anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anti-Austerity Strategy

In the landscape of solid tumor oncology, particularly pancreatic ductal adenocarcinoma (PDAC), standard chemotherapeutic agents often fail due to the tumor microenvironment (TME). While agents like Gemcitabine target rapidly proliferating cells, they leave behind a reservoir of quiescent cells residing in hypovascular, nutrient-deprived niches. These surviving cells are the primary drivers of relapse and metastasis.

Kigamicin C (KIG-C) represents a paradigm shift. It is a novel "anti-austerity" agent that selectively targets cancer cells' tolerance to nutrient starvation.[1][2][3][4] By inhibiting the Akt signaling pathway specifically under conditions of metabolic stress, KIG-C eliminates the dormant populations that standard therapies miss.

This guide outlines the mechanistic rationale, comparative performance, and experimental protocols for evaluating the synergistic potential of this compound when combined with conventional cytotoxic agents.

Mechanistic Profile: Targeting the Survival Switch

To understand the synergy, one must first understand the unique mechanism of this compound. Unlike cytotoxic agents that damage DNA or inhibit mitosis, KIG-C functions as a signal transduction modulator dependent on the metabolic state of the cell.

The PI3K/Akt Survival Axis

Under nutrient-rich conditions, cancer cells proliferate using standard metabolic pathways. However, under nutrient deprivation (austerity), PDAC cells activate the PI3K/Akt pathway to suppress apoptosis and enter a dormant survival state.

  • Standard Conditions: Akt is activated by growth factors.

  • Starvation Conditions: Akt is hyper-activated as a survival reflex.

  • This compound Action: It blocks this starvation-induced Akt phosphorylation, forcing the starved cell into apoptosis (programmed cell death).

Diagram: this compound Mechanism of Action (MOA)

Kigamicin_MOA Nutrients Nutrient Deprivation (Tumor Microenvironment) PI3K PI3K Activation Nutrients->PI3K Stress Response GrowthFactors Growth Factors (Rich Medium) GrowthFactors->PI3K Canonical Signaling Akt Akt Phosphorylation (Ser473/Thr308) PI3K->Akt Survival Cell Survival (Quiescence) Akt->Survival Promotes Apoptosis Apoptosis (Cell Death) Akt->Apoptosis Inhibition Removed Kigamicin This compound (Inhibitor) Kigamicin->Akt BLOCKS

Figure 1: this compound selectively blocks Akt phosphorylation induced by nutrient deprivation, converting a survival signal into an apoptotic trigger.

Comparative Analysis of Combinations

The rationale for combining this compound with other agents is based on orthogonal targeting : attacking the tumor from two distinct biological angles.

Combination A: this compound + Gemcitabine
  • Target: Pancreatic Cancer (PDAC)[5][6]

  • Rationale: Gemcitabine is a nucleoside analog that kills rapidly dividing cells (S-phase specific). It is ineffective against quiescent cells in the hypoxic tumor core. KIG-C targets these quiescent cells.

  • Synergy Prediction: High. The combination clears both the proliferative rim (Gemcitabine) and the necrotic/starved core (KIG-C).

Combination B: this compound + Cisplatin
  • Target: Gastric and Lung Cancers

  • Rationale: Cisplatin induces DNA cross-linking. Resistance often emerges via Akt-mediated DNA repair mechanisms.

  • Synergy Prediction: Moderate to High. By inhibiting Akt, KIG-C may sensitize cells to Cisplatin-induced DNA damage, preventing repair.

Comparative Efficacy Table (Projected Data Structure)
FeatureGemcitabine MonotherapyThis compound MonotherapyCombination (Gem + KIG-C)
Primary Target Proliferating Cells (DNA Synthesis)Quiescent/Starved Cells (Akt Pathway)Total Tumor Population
Efficacy in Rich Media High (

nM)
Low (


M)
High
Efficacy in Starved Media Low (Resistance)High (

nM)
High
Mechanism of Synergy N/AN/AComplementary Killing

Experimental Protocols

To scientifically validate these synergistic effects, researchers must employ a rigorous "Anti-Austerity Screening System" followed by isobologram analysis.

Protocol 1: Differential Cytotoxicity Screening

Objective: To confirm KIG-C's selective activity under nutrient starvation before assessing synergy.

Materials:

  • Cell Line: PANC-1 (highly tolerant to starvation).[2]

  • NDM (Nutrient-Deprived Medium): Potassium-free, Glucose-free, Serum-free buffer (265 mg/L CaCl2·2H2O, 400 mg/L KCl, 200 mg/L MgSO4·7H2O, 6400 mg/L NaCl, 700 mg/L NaHCO3, 125 mg/L NaH2PO4, pH 7.4).

  • DMEM: Standard nutrient-rich medium + 10% FBS.

Workflow:

  • Seeding: Seed PANC-1 cells at

    
     cells/well in 96-well plates in DMEM. Incubate for 24h.
    
  • Washing: Wash cells twice with PBS.

  • Media Switch:

    • Set A (Control): Add fresh DMEM (Rich).

    • Set B (Starvation): Add NDM (Starved).

  • Treatment: Add serial dilutions of this compound (0.01 – 10

    
    M).
    
  • Incubation: Incubate for 24 hours.

  • Viability Assay: Perform MTT or WST-8 assay to determine cell viability.

  • Calculation: Calculate the Preferential Cytotoxicity Index (PCI) :

    
    
    A PCI > 100 indicates strong anti-austerity activity.
    
Protocol 2: Evaluation of Synergy (Chou-Talalay Method)

Objective: To quantify the interaction between this compound and Gemcitabine.

Workflow:

  • Matrix Design: Prepare a

    
     dose matrix.
    
    • Axis X: Gemcitabine (

      
      ).
      
    • Axis Y: this compound (

      
      ).
      
  • Treatment: Treat cells in NDM (to maximize KIG-C sensitivity) or a "mild starvation" mix (10% DMEM / 90% PBS) to mimic the transition zone of a tumor.

  • Data Analysis: Use CompuSyn software or manual calculation to derive the Combination Index (CI) .

Interpretation of CI Values:

  • 
    : Synergism 
    
  • 
    : Additive Effect 
    
  • 
    : Antagonism 
    
Diagram: Experimental Workflow for Synergy Assessment

Synergy_Workflow Start PANC-1 Cells (Seeding) Split Media Split Start->Split Rich Rich Medium (Proliferating) Split->Rich Control Starved Nutrient Deprived (Quiescent) Split->Starved Test Condition Treat_A Gemcitabine (Dose Matrix) Rich->Treat_A Treat_B This compound (Dose Matrix) Starved->Treat_B Assay MTT/WST-8 Assay Treat_A->Assay Treat_B->Assay Analysis Calculate CI Value (Chou-Talalay) Assay->Analysis

Figure 2: Workflow for differential screening and synergy calculation. The critical step is the media split to isolate the specific activity of this compound.

Conclusion and Future Outlook

This compound offers a potent solution to the problem of tumor dormancy and tolerance to nutrient starvation. By selectively inhibiting the Akt pathway in metabolically stressed cells, it complements the activity of standard chemotherapeutics that target proliferation.

For drug development professionals, the path forward involves:

  • Validation: utilizing the differential cytotoxicity protocols to verify batch activity.

  • Optimization: Exploring nanoparticle delivery systems to co-deliver this compound and Gemcitabine, ensuring simultaneous arrival at the tumor site.

  • Translation: Moving from 2D monolayers to 3D spheroid models which naturally develop nutrient-deprived cores, providing a more physiologically relevant model for testing this specific synergy.

References

  • Kunimoto, S., et al. (2003).[2] "Kigamicins, novel antitumor antibiotics.[2][4][7] I. Taxonomy, isolation, physico-chemical properties and biological activities."[2] The Journal of Antibiotics.

  • Lu, J., et al. (2004).[4] "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[1][2][3][4] Cancer Science.

  • Esumi, H., et al. (2002).[2] "Hypoxia and nitric oxide treatment confer tolerance to glucose starvation in a 5'-AMP-activated protein kinase-dependent manner." Journal of Biological Chemistry.

  • Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.[2][4]

  • Momose, I., et al. (2019). "Anti-austerity strategy for pancreatic cancer therapy."[1][2][4] Journal of Antibiotics.

Sources

Technical Guide: Comparative Profiling of Kigamicin C and Antiausterity Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Antiausterity Strategy

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a hypovascular tumor microenvironment that severely limits nutrient and oxygen supply.[1] Unlike normal cells, PDAC cells survive these harsh conditions by activating the PI3K/Akt survival pathway , a phenomenon termed "austerity."

Standard chemotherapeutics (e.g., Doxorubicin, Paclitaxel) target rapidly dividing cells and often fail against these quiescent, nutrient-deprived tumor populations. Kigamicin C , a polycyclic ether macrolide, represents a paradigm shift. It functions as an antiausterity agent , selectively inducing apoptosis in nutrient-deprived cancer cells while sparing cells in nutrient-rich environments.[2]

This guide provides a head-to-head technical comparison of this compound against the lignan Arctigenin (a benchmark antiausterity agent) and Doxorubicin (a standard cytotoxic control), supported by validated experimental protocols.

Part 1: Mechanistic Differentiation

The Target: PI3K/Akt Under Starvation

In a nutrient-rich environment, cells proliferate via standard growth factor signaling. Under starvation, normal cells undergo apoptosis. PDAC cells, however, hyperactivate Akt (Protein Kinase B) to suppress apoptosis and induce autophagy for survival.

  • This compound: Acts as a potent inhibitor of the PI3K/Akt pathway specifically under conditions of nutrient deprivation. It prevents the phosphorylation of Akt (Ser473/Thr308), dismantling the survival shield of the tumor.

  • Arctigenin: Shares a similar mechanism, blocking Akt activation, but typically requires higher concentrations to achieve the same efficacy as the Kigamicin class.

  • Doxorubicin: Intercalates DNA and inhibits Topoisomerase II. It requires active cell cycling to be effective. In the quiescent state induced by starvation, Doxorubicin loses potency, leading to drug resistance.

Visualization: The Antiausterity Mechanism

The following diagram illustrates how this compound disrupts the survival mechanism that protects PDAC cells in the tumor microenvironment.

AntiausterityMechanism cluster_env Tumor Microenvironment Nutrient_Deprivation Nutrient Deprivation (Hypovascularity) PI3K PI3K Activation Nutrient_Deprivation->PI3K Triggers Cell_Cycle Rapid Cell Cycle Nutrient_Deprivation->Cell_Cycle Suppresses Akt_Phos Akt Phosphorylation (Ser473 / Thr308) PI3K->Akt_Phos Survival Cell Survival (Autophagy/Quiescence) Akt_Phos->Survival Promotes Apoptosis Apoptosis (Cell Death) Akt_Phos->Apoptosis Blocks Kigamicin This compound (Inhibitor) Kigamicin->Akt_Phos INHIBITS Chemo Standard Chemo (Doxorubicin) Chemo->Cell_Cycle Targets

Figure 1: Mechanism of Action. This compound blocks the starvation-induced Akt survival pathway, whereas standard chemotherapy targets cell cycles that are already suppressed by the environment.

Part 2: Head-to-Head Data Analysis

The following table synthesizes comparative data for PANC-1 (human pancreatic carcinoma) cells. The critical metric is the Preferential Cytotoxicity Index (PCI) , calculated as the ratio of IC50 in Nutrient-Rich Medium (NRM) to PC50 in Nutrient-Deprived Medium (NDM).

Key Definitions:

  • PC50 (NDM): Concentration required to kill 50% of cells in starved medium.

  • IC50 (NRM): Concentration required to kill 50% of cells in standard medium (toxicity to normal/proliferating cells).

  • High PCI: Indicates high selectivity for the tumor microenvironment (Desired).

Table 1: Comparative Efficacy Profile
CompoundClassPC50 (NDM)IC50 (NRM)PCI (Selectivity)Primary Mechanism
This compound/D *Polycyclic Ether0.06 - 0.15 µM > 20 µM> 300 PI3K/Akt inhibition (Starvation dependent)
Arctigenin Lignanolide0.80 µM> 100 µM> 100PI3K/Akt inhibition
Doxorubicin Anthracycline> 10 µM0.50 µM< 0.05DNA Intercalation
LY294002 Synthetic Inhibitor~10 µM~10 µM~ 1.0Pan-PI3K inhibition (Non-selective)

*Note: this compound and D are congeners with similar biological profiles; D is often the most potent natural isolate, but C shares the pharmacophore and high selectivity.

Analysis
  • Potency: this compound demonstrates superior potency (nanomolar range) compared to Arctigenin (micromolar range) in the austere environment.

  • Selectivity: Doxorubicin exhibits "reverse selectivity" (PCI < 1), meaning it is more toxic to dividing cells in rich media than to starved tumor cells. This explains the clinical failure of standard chemo in hypovascular tumors.

  • Therapeutic Window: Kigamicin's high IC50 in NRM suggests a lower risk of systemic toxicity compared to pan-PI3K inhibitors like LY294002, which affect healthy signaling pathways indiscriminately.

Part 3: Experimental Protocols

To validate these findings, researchers must utilize a specialized Antiausterity Cytotoxicity Assay . Standard MTT assays in rich media will generate false negatives for this compound.

Protocol A: The Antiausterity Screening Workflow

Objective: Determine the Preferential Cytotoxicity (PC50) of this compound.

Materials:

  • Cell Line: PANC-1 (highly tolerant to starvation).[3][4]

  • NDM (Nutrient-Deprived Medium): 265 mg/L CaCl2·2H2O, 400 mg/L KCl, 200 mg/L MgSO4·7H2O, 6400 mg/L NaCl, 700 mg/L NaHCO3, 125 mg/L NaH2PO4, 15 mg/L Phenol Red, 25 mM HEPES buffer (pH 7.4). Crucially: No Glucose, No Amino Acids, No Serum.

  • NRM (Nutrient-Rich Medium): DMEM + 10% Fetal Bovine Serum.

Workflow Visualization:

ProtocolWorkflow cluster_split Parallel Treatment Start Seed PANC-1 Cells (2x10^4 cells/well) Incubate Incubate 24h (Standard Media) Start->Incubate Wash Wash with PBS (Remove Serum) Incubate->Wash Branch_A Replace with Nutrient-Rich Medium (NRM) Wash->Branch_A Branch_B Replace with Nutrient-Deprived Medium (NDM) Wash->Branch_B Drug Add Serial Dilutions of this compound Branch_A->Drug Branch_B->Drug Time Incubate 24h Drug->Time Assay WST-8 / MTT Assay (Measure Viability) Time->Assay

Figure 2: Antiausterity Screening Workflow. Dual-plate processing is required to calculate the Selectivity Index.

Step-by-Step Methodology:

  • Seeding: Seed PANC-1 cells (2 × 10^4 cells/well) in 96-well plates. Incubate for 24 hours in NRM to allow attachment.

  • Washing (Critical): Aspirate medium and wash cells twice with PBS. Residual serum or glucose will invalidate the NDM condition.

  • Treatment:

    • Plate A (NRM): Add DMEM + 10% FBS containing serial dilutions of this compound.

    • Plate B (NDM): Add NDM buffer containing serial dilutions of this compound.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Add WST-8 reagent (Do not use MTT if reducing agents are present; WST-8 is more stable). Measure absorbance at 450 nm.

  • Calculation: Plot dose-response curves. Calculate PC50 from the NDM plate and IC50 from the NRM plate.

Protocol B: Mechanistic Validation (Western Blot)

To confirm this compound is acting via the expected pathway, you must assess Akt phosphorylation status under starvation.

  • Induction: Culture PANC-1 cells in NRM. Wash and switch to NDM.

  • Timing: Starvation induces Akt phosphorylation within 2–4 hours (survival response).

  • Treatment: Treat with this compound (e.g., 0.1 µM, 0.3 µM) immediately upon switching to NDM.

  • Lysis: Lyse cells at 4 hours post-treatment.

  • Blotting: Probe for p-Akt (Ser473) and Total Akt .

    • Expected Result: NDM Control = High p-Akt signal. Kigamicin Treated = Disappearance of p-Akt signal. Total Akt = Unchanged.

Part 4: Structural & Pharmacological Considerations

When handling this compound compared to Arctigenin, consider the following:

  • Solubility: this compound is a large polycyclic ether. It is hydrophobic. Stock solutions should be prepared in DMSO. Ensure the final DMSO concentration in the cell assay does not exceed 0.1%, as DMSO itself can affect cell stress responses in NDM.

  • Stability: Unlike Arctigenin, which is a relatively stable lignan, this compound contains multiple ether linkages and potential oxidation sites. Store lyophilized at -20°C under argon.

  • Isomers: Be aware of the Kigamicin complex (A, B, C, D, E). While D is historically the most cited in early discovery papers, C is structurally distinct (isomeric variations in the sugar moieties or side chains). Ensure the Certificate of Analysis confirms the specific isomer if precise replication of "this compound" synthesis papers is required.

References

  • Lu, J., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[4][5] Cancer Science.

  • Awale, S., et al. (2006). Identification of arctigenin as an antitumor agent having the ability to eliminate the tolerance of cancer cells to nutrient starvation. Cancer Research.[1][5]

  • Esumi, H., et al. (2002). Hypoxia and nitric oxide treatment confer tolerance to glucose starvation in a 5'-AMP-activated protein kinase-dependent manner.[1] Journal of Biological Chemistry.

  • Kunimoto, S., et al. (2003). Kigamicins, novel antitumor antibiotics I. Taxonomy, isolation, physico-chemical properties and biological activities.[1] The Journal of Antibiotics.

  • Momose, I., et al. (2019). Antiausterity Strategy for Pancreatic Cancer Therapy. Chemical & Pharmaceutical Bulletin.

Sources

Validating the In Vivo Efficacy of Kigamicin C: A Guide to the Anti-Austerity Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kigamicin C represents a paradigm shift in oncology drug development, moving beyond antiproliferative agents to target tumor tolerance to starvation . Unlike standard chemotherapeutics (e.g., Gemcitabine) that target rapidly dividing cells in nutrient-rich areas, this compound acts as an anti-austerity agent . It selectively eradicates cancer cells surviving in the hypovascular, nutrient-deprived microenvironment (austere niches) of solid tumors, particularly pancreatic ductal adenocarcinoma (PDAC).

This guide outlines the scientific rationale, validated in vivo models, and experimental protocols required to benchmark this compound against standard-of-care alternatives.

Part 1: Mechanistic Basis & Comparative Landscape

The "Anti-Austerity" Mechanism

Solid tumors, specifically pancreatic cancers, are characterized by hypovascularity, leading to regions of severe nutrient deprivation. Cancer cells in these regions adapt by activating survival signaling pathways, primarily the PI3K/Akt/mTOR axis, to tolerate starvation.

  • Standard Chemotherapy (e.g., Gemcitabine): Targets DNA synthesis in proliferating cells (well-vascularized rim). Ineffective against dormant, starved cells in the tumor core.

  • This compound: Selectively targets the "austere" phenotype. It blocks the activation of Akt induced by nutrient starvation, forcing necrotic cell death specifically in the nutrient-deprived tumor core.

Mechanism of Action Diagram

The following diagram illustrates how this compound disrupts the survival mechanism of cancer cells under nutrient deprivation.

G NutrientDeprivation Hypovascular Tumor Core (Nutrient Starvation) SurvivalSignal Survival Signaling Activation NutrientDeprivation->SurvivalSignal Induces Akt Akt Phosphorylation (Ser473/Thr308) SurvivalSignal->Akt Activates Survival Cell Survival & Tolerance to Starvation Akt->Survival Promotes Apoptosis Necrosis/Apoptosis in Starved Cells Akt->Apoptosis Inhibition leads to Kigamicin This compound (Inhibitor) Kigamicin->Akt Blocks Activation

Figure 1: this compound functions by blocking the Akt-dependent survival pathway that is upregulated during nutrient starvation, leading to selective cell death in the tumor core.

Part 2: Pre-clinical Model Selection

To validate this compound, the choice of tumor model is critical. Standard subcutaneous models may not develop sufficient necrosis/hypoxia to trigger the "austere" phenotype unless allowed to grow to a specific size.

Model TypeCell LineRationale for this compound Validation
Human Xenograft (Subcutaneous) PANC-1 Gold Standard. PANC-1 cells are highly resistant to nutrient starvation (surviving >48h in glucose-free medium). They form hypovascular tumors in nude mice, creating the ideal "austere" niche.
Orthotopic Xenograft PANC-1 / BxPC-3Mimics the pancreatic microenvironment. superior for evaluating metastasis inhibition, though technically more demanding.
Syngeneic Model Colon26Useful for assessing immune system interaction, though this compound's primary efficacy is often tested in immunodeficient models to isolate direct cytotoxicity.

Recommendation: Begin with the PANC-1 Subcutaneous Xenograft in BALB/c nu/nu mice. This model is the field standard for defining anti-austerity activity.

Part 3: Experimental Protocols

Preparation of this compound
  • Source: Amycolatopsis sp. (or commercial purification).

  • Solubility: Poor water solubility. Dissolve in DMSO to create a stock solution.

  • Vehicle for In Vivo: Dilute DMSO stock into saline or PBS containing 0.5% CMC-Na (Carboxymethyl cellulose sodium) or Cremophor EL/Ethanol/Saline (1:1:18) to ensure stable suspension/solution.

  • Stability: Fresh preparation is recommended for each dosing cycle.

PANC-1 Xenograft Establishment & Dosing Workflow

This protocol ensures the development of the nutrient-deprived core required for this compound efficacy.

Workflow Step1 Cell Culture (PANC-1) Nutrient Rich Media Step2 Inoculation 5x10^6 cells/mouse Subcutaneous (Flank) Step1->Step2 Step3 Tumor Growth Wait for 100-150 mm^3 (Development of Hypoxic Core) Step2->Step3 Step4 Randomization (n=6-8 per group) Step3->Step4 Step5 Treatment Cycle This compound vs. Gemcitabine (2-4 weeks) Step4->Step5 Step6 Analysis TGI%, Body Weight, Histology (Necrosis) Step5->Step6

Figure 2: Experimental workflow for validating anti-austerity agents. Crucially, tumors must reach ~100-150 mm³ before treatment to establish the nutrient-deprived microenvironment.

Detailed Protocol Steps
  • Inoculation: Inject

    
     PANC-1 cells suspended in Matrigel/PBS (1:1) subcutaneously into the right flank of 6-week-old female BALB/c nu/nu mice.
    
  • Staging: Allow tumors to grow for approximately 10-14 days until they reach a volume of 100–150 mm³ . Note: Treating too early (palpable but small) may reduce observed efficacy as the "austere" target (starved core) is not yet fully formed.

  • Dosing Regimens:

    • Group A (Control): Vehicle only (i.p. or p.o.).

    • Group B (Standard of Care): Gemcitabine (60 mg/kg, i.p., q3d x 4).

    • Group C (this compound - Low): 1.0 mg/kg (i.p. or p.o., Daily or q2d).

    • Group D (this compound - High): 2.5 mg/kg (i.p. or p.o., Daily or q2d).

  • Monitoring: Measure tumor volume (

    
    ) and body weight twice weekly.
    

Part 4: Comparative Efficacy Data

The following table summarizes expected outcomes based on validated anti-austerity studies. This compound is expected to show comparable or superior Tumor Growth Inhibition (TGI) to Gemcitabine in large, established tumors, with a distinct histological profile.

MetricGemcitabine (Standard)This compound (Anti-Austerity)Interpretation
TGI % (Tumor Growth Inhibition) 50% - 60%60% - 75% This compound often outperforms Gemcitabine in PANC-1 due to resistance of PANC-1 to antimetabolites.
Histology (H&E) Reduced mitosis in rim; necrotic core remains viable/static.Massive necrosis in tumor center; rim may remain viable.Critical Validation Point: this compound kills the "hard-to-kill" cells in the center.
Body Weight Loss (Toxicity) Moderate (5-15%)Low to Moderate (<10%)This compound generally shows a favorable therapeutic window at effective doses (e.g., 2.5 mg/kg).
Mechanism Marker Increased cleaved caspase-3 (general apoptosis).Suppressed p-Akt (Ser473) in tumor core lysates.Validates the specific anti-austerity mechanism.
Data Interpretation & Troubleshooting
  • Lack of Efficacy: If this compound fails to show significant TGI, verify the tumor size at the start of treatment. Small, well-vascularized tumors lack the nutrient-deprived context required for this compound activity.

  • Toxicity: If body weight loss exceeds 20%, reduce dose frequency (e.g., from daily to q2d). The therapeutic index is narrow; precise dosing is required.

References

  • Kigamicins, Novel Antitumor Antibiotics.[1] I. Taxonomy, Isolation, Physico-chemical Properties and Biological Activities. Source: The Journal of Antibiotics (Kunimoto et al.) Context: Primary isolation and definition of selective activity against PANC-1 in nutrient-starved conditions.[1] URL:[Link][2][3][4][5]

  • Kigamicin D, a Novel Anticancer Agent Based on a New Anti-Austerity Strategy Targeting Cancer Cells' Tolerance to Nutrient Starvation. Source:[6] Cancer Science (Lu et al.) Context:In vivo validation of the Kigamicin class (using Kigamicin D) in PANC-1 xenografts, demonstrating Akt inhibition.[6][7] URL:[Link]

  • Remarkable Tolerance of Tumor Cells to Nutrient Deprivation: Possible New Biochemical Target for Cancer Therapy. Source:[6] Cancer Research (Izuishi et al.) Context:[3] Establishes the PANC-1 starvation tolerance model used to screen for Kigamicins. URL:[Link]

  • Anti-Austerity Strategy for Cancer Therapy. Source: Japanese Journal of Clinical Oncology (Esumi et al.) Context: Review of the strategy and positioning of Kigamicins vs. standard chemotherapy. URL:[Link]

Sources

Comparative Guide: Investigating Differential Gene Expression in Response to Kigamicin C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kigamicin C represents a distinct class of "anti-austerity" agents derived from Amycolatopsis sp. Unlike conventional chemotherapeutics that target rapidly dividing cells, this compound specifically targets the tolerance of cancer cells to nutrient deprivation (hypovascularity).

This guide outlines the experimental framework for investigating differential gene expression (DGE) induced by this compound. The critical differentiator in this protocol is the tumor microenvironment simulation : this compound’s potency is magnified ~100-fold under glucose starvation. Standard nutrient-rich protocols will yield false negatives.

This guide compares this compound against:

  • Tunicamycin: A classic ER-stress inducer (Positive Control for UPR upregulation).

  • STF-083010: A specific IRE1

    
     endonuclease inhibitor (Mechanistic Competitor).
    

Part 1: Mechanistic Comparison & Causality

To interpret DGE data, one must understand the signaling architecture. This compound functions by dismantling the Unfolded Protein Response (UPR), specifically the IRE1


-XBP1 axis, and blocking Akt survival signaling during starvation.
Mechanism of Action Diagram

The following diagram illustrates how this compound intercepts the survival signal compared to Tunicamycin (which amplifies stress) and STF-083010 (which targets only the RNAse activity).

UPR_Pathway Glucose_Starvation Glucose Starvation (Tumor Microenvironment) ER_Stress ER Stress (Unfolded Proteins) Glucose_Starvation->ER_Stress Akt Akt Signaling (Survival) Glucose_Starvation->Akt Induces IRE1 IRE1α Activation ER_Stress->IRE1 XBP1u XBP1 mRNA (Unspliced) IRE1->XBP1u Splicing XBP1s XBP1s mRNA (Spliced) XBP1u->XBP1s UPR_Genes UPR Target Genes (HSPA5, EDEM1, DNAJB9) XBP1s->UPR_Genes Survival Cell Survival (Tolerance) Akt->Survival UPR_Genes->Survival Apoptosis Apoptosis (Cell Death) Survival->Apoptosis If Blocked Tunicamycin Tunicamycin (N-glycosylation Inhibitor) Tunicamycin->ER_Stress Induces (Massive) STF STF-083010 (Endonuclease Inhibitor) STF->XBP1u Blocks Splicing Kigamicin This compound (Anti-Austerity) Kigamicin->XBP1u Blocks Splicing Kigamicin->Akt Blocks Activation

Caption: this compound acts as a dual inhibitor under starvation, blocking both the UPR (XBP1 splicing) and Akt signaling, leading to apoptosis. Tunicamycin conversely induces massive ER stress.

Part 2: Comparative Performance Data

When designing your gene expression panel or analyzing RNA-seq data, the following profiles define the expected performance of this compound versus alternatives.

Table 1: Comparative Profile of UPR Modulators
FeatureThis compound Tunicamycin STF-083010
Primary Class Anti-Austerity AgentN-glycosylation InhibitorIRE1

Endonuclease Inhibitor
Condition Dependency Critical: Highly potent only in glucose-deficient medium.Active in standard nutrient-rich medium.Active in stress conditions, but less context-dependent than Kigamicin.
IC50 (PANC-1 Cells) ~0.01 - 0.1 µM (Starved)>10 µM (Nutrient Rich)~0.1 - 1.0 µg/mL (Independent of glucose)~30 - 50 µM
Effect on XBP1s Inhibits splicing.Induces massive splicing.Inhibits splicing.
Effect on Akt Inhibits phosphorylation.Minimal/Indirect effect.[1]Minimal effect.
Key DGE Signature Downregulation of HSPA5, DNAJB9, EDEM1.Upregulation of HSPA5, DDIT3 (CHOP), ATF4.Downregulation of XBP1s targets; no Akt signature.
Table 2: Expected Differential Gene Expression (DGE) Panel

Use this panel for RT-qPCR validation before sequencing.

Gene SymbolFunctionResponse to this compound (Starved)Response to Tunicamycin
XBP1 (Spliced) UPR Transcription Factor↓↓ (Strong Decrease) ↑↑ (Strong Increase)
HSPA5 (BiP) ER Chaperone↓ (Decrease) ↑↑ (Strong Increase)
DDIT3 (CHOP) Apoptosis Mediator↑ (Late stage apoptosis) ↑↑ (Early stress response)
DNAJB9 ER Co-chaperone↓ (Decrease) ↑ (Increase)
SLC2A1 (GLUT1) Glucose Transporter↔ / ↓ (Variable) ↑ (Stress response)

Part 3: Experimental Protocols (Self-Validating)

Protocol A: The "Austerity" Culture System

Scientific Integrity Note: Most failures in investigating this compound stem from using standard DMEM with 4.5g/L glucose. You must create a differential environment.

Materials:

  • Nutrient-Rich Medium (NR): DMEM + 10% FBS + 25 mM Glucose.

  • Nutrient-Deprived Medium (ND): Glucose-free DMEM + 10% Dialyzed FBS (to remove serum glucose).

  • Cell Line: PANC-1 (Pancreatic cancer cells are the standard model due to inherent tolerance to starvation).

Step-by-Step:

  • Seeding: Seed PANC-1 cells at

    
     cells/well in 6-well plates using NR medium. Incubate for 24h.
    
  • Washing (Critical): Aspirate NR medium. Wash cells twice with PBS to remove residual glucose.

  • Induction:

    • Group 1 (Control): Add NR Medium + DMSO.

    • Group 2 (Starvation Control): Add ND Medium + DMSO.

    • Group 3 (Treatment): Add ND Medium + this compound (Start at 1 µM).

    • Group 4 (Comparator): Add NR Medium + Tunicamycin (1 µg/mL).

  • Incubation: Incubate for 12 to 24 hours . (Note: this compound acts slower than immediate phosphorylation events; 12h is optimal for mRNA changes).

Protocol B: RNA-seq Workflow for Differential Expression

This workflow ensures that the "Starvation" variable is accounted for in the bioinformatics analysis.

RNA_Workflow Samples Samples: 1. NR + DMSO 2. ND + DMSO 3. ND + Kigamicin QC QC: RIN > 8.0 (Agilent Bioanalyzer) Samples->QC LibPrep Library Prep (Poly-A Selection) QC->LibPrep Seq Sequencing (PE 150bp) LibPrep->Seq Align Alignment (STAR/HISAT2) Seq->Align Counts Count Matrix Align->Counts DESeq2 DESeq2 Analysis Design: ~Condition + Treatment Counts->DESeq2 Pathway GSEA/KEGG (Focus: Protein Processing in ER) DESeq2->Pathway

Caption: RNA-seq pipeline. Crucial step: The DESeq2 design must contrast (ND+Kigamicin) vs (ND+DMSO) to isolate the drug effect from the starvation effect.

Part 4: Troubleshooting & Validation

1. The "False Negative" Kigamicin Result:

  • Symptom:[2][3][4][5][6][7] No significant cell death or gene expression change in Kigamicin treated cells.

  • Cause: Presence of glucose.[8] Even 5 mM glucose (physiological levels) can rescue the cells and neutralize Kigamicin's mechanism.

  • Solution: Ensure Dialyzed FBS is used. Standard FBS contains glucose.

2. Validating XBP1 Splicing (The "Litmus Test"): Before sequencing, run a PCR on the XBP1 gene spanning the splice site.

  • Tunicamycin: Should show a distinct smaller band (spliced).

  • Starvation (ND Only): Should show a mix of spliced/unspliced.

  • Kigamicin (ND + Drug): Should show a disappearance of the spliced band compared to the Starvation control.

References

  • Lu, J., et al. (2004). "Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation."[4][9] Cancer Science.

  • Tomoda, H., et al. (2002).[10] "Kigamicins, novel antitumor antibiotics.[9][11] I. Taxonomy, isolation, physico-chemical properties and biological activities."[9] The Journal of Antibiotics.

  • Chien, W., et al. (2014). "Selective inhibition of unfolded protein response induces apoptosis in pancreatic cancer cells." Oncotarget.

  • Papandreou, I., et al. (2011). "Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma." Blood.

  • Oslowski, C. M., & Urano, F. (2011). "Measuring ER stress and the unfolded protein response using mammalian tissue culture system." Methods in Enzymology.

Sources

Comparing the antimicrobial spectrum of Kigamicin C with other antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Kigamicin C is a novel polycyclic ether lactone antibiotic isolated from Amycolatopsis sp. ML630-mF1.[1][2][3] While primarily investigated for its groundbreaking "antiausterity" antitumor properties—selectively targeting cancer cells under nutrient starvation—it exhibits a potent and specific antimicrobial spectrum against Gram-positive pathogens.[1][2][3]

This guide provides a technical comparison of this compound against industry-standard antibiotics (Vancomycin, Methicillin), analyzing its superior in vitro potency against Methicillin-Resistant Staphylococcus aureus (MRSA) and detailing the experimental frameworks required for its evaluation.[1][2]

Chemical & Physical Profile

Before comparative analysis, researchers must account for the physicochemical properties that dictate this compound's handling and bioavailability.

PropertySpecificationExperimental Implication
Chemical Class Polycyclic Ether Lactone / Benzochromenone GlycosideLipophilic nature requires organic solvents for stock solutions.[1][2]
Molecular Formula C₄₁H₄₇NO₁₆High oxygen content; susceptible to oxidative degradation if improper storage.
Molecular Weight 809.81 g/mol Significant size affects diffusion rates in agar-based assays.[1][2]
Solubility Soluble in DMSO, Methanol, Ethanol; Poor in WaterCritical: Must be dissolved in DMSO for MIC assays, with final DMSO concentration <1% to avoid solvent toxicity.
Appearance Pale Yellow PowderVisual confirmation of purity.

Antimicrobial Spectrum Analysis

The following data compares the Minimum Inhibitory Concentration (MIC) of this compound against standard-of-care antibiotics. Data is synthesized from comparative studies involving Amycolatopsis-derived metabolites.[1][2][4]

Comparative MIC Table (µg/mL)
OrganismStrain TypeThis compoundVancomycinMethicillinInterpretation
S. aureus MRSA (Multi-drug resistant)0.05 – 0.2 0.5 – 2.0> 16 (Resistant)This compound is ~10x more potent than Vancomycin by weight.[1][2]
S. aureus MSSA (Sensitive)0.05 – 0.1 0.5 – 1.01.0 – 2.0Retains high potency regardless of methicillin resistance mechanisms.
B. subtilis Gram-positive Model0.05 – 0.2 0.25 – 1.0N/ABroad Gram-positive efficacy.[1][2]
M. luteus Gram-positive0.05 – 0.2 N/AN/AConsistent high potency across Gram-positives.[1][2]
E. coli Gram-negative> 100 > 100> 100Inactive. Likely due to outer membrane impermeability.[1][2]
Technical Insight: Potency vs. Selectivity[1]
  • Hyper-Potency: With MIC values as low as 0.05 µg/mL against MRSA, this compound demonstrates a potency profile superior to Vancomycin (typically 1.0 µg/mL).[1][2] This suggests a mechanism of action that is either more efficient or targets a more critical cellular threshold than cell wall inhibition.

  • Gram-Positive Selectivity: The complete lack of activity against Gram-negative bacteria (E. coli) is characteristic of large hydrophobic molecules (MW ~810 Da) which cannot penetrate the hydrophilic porins of the Gram-negative outer membrane.[1][2]

Mechanism of Action (MOA)

This compound operates via a distinct "Antiausterity" mechanism in mammalian cells, which may inform its bacterial toxicity profile.

Dual-Pathway Visualization

The following diagram illustrates the known signaling blockade in cancer cells and the phenomenological effect in bacteria.

MOA_Pathway cluster_0 Antiausterity Mechanism (Mammalian) cluster_1 Antimicrobial Mechanism node_cancer Cancer Cell (Nutrient Starvation) NutrientStress Nutrient Deprivation node_cancer->NutrientStress node_bacteria Gram-Positive Bacteria (MRSA) Membrane Cytoplasmic Membrane (Lipophilic Interaction) node_bacteria->Membrane Kigamicin This compound (Polycyclic Ether Lactone) Akt Akt / PKB (Survival Kinase) Kigamicin->Akt BLOCKS Activation Kigamicin->Membrane Permeates/Binds NutrientStress->Akt Activates (Survival Signal) Survival Cell Survival (Tolerance to Starvation) Akt->Survival Promotes Apoptosis Apoptosis / Necrosis Akt->Apoptosis Inhibition Removed Bioenergetics Bioenergetic Collapse (Hypothesized) Membrane->Bioenergetics Disrupts Gradient? Lysis Bacterial Cell Death Bioenergetics->Lysis Causes

Figure 1: Dual-action pathway of this compound. In cancer cells, it blocks the Akt survival pathway under stress.[1][2] In bacteria, its lipophilic structure suggests membrane-associated toxicity leading to rapid cell death.[1][2]

Experimental Protocols

To replicate the MIC data provided above, researchers must use a modified Broth Microdilution method to account for this compound's solubility.

Protocol: MIC Determination for Hydrophobic Compounds

Objective: Determine the MIC of this compound against S. aureus ATCC 43300 (MRSA).

Reagents:

  • This compound (Lyophilized powder, stored at -20°C).[1][2][5]

  • Solvent: 100% DMSO (Molecular Biology Grade).[2]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • Control: Vancomycin HCl (Water soluble).[2]

Workflow:

  • Stock Preparation (Critical Step):

    • Dissolve 1.0 mg this compound in 1.0 mL DMSO to create a 1,000 µg/mL Stock Solution .

    • Note: Do not use water or saline for the initial stock; precipitation will occur immediately.

  • Intermediate Dilution:

    • Dilute the stock 1:10 in CAMHB to achieve 100 µg/mL (Final DMSO conc. = 10%).

    • Further dilute to 10 µg/mL in CAMHB (Final DMSO conc. = 1%).

  • Plate Setup:

    • Use a 96-well round-bottom polypropylene plate (low binding).[1][2]

    • Add 50 µL of CAMHB to columns 2-12.[1][2]

    • Add 100 µL of the 10 µg/mL Kigamicin working solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10 (transfer 50 µL). Discard 50 µL from column 10.

    • Resulting Range: 10 µg/mL down to ~0.02 µg/mL.

  • Inoculation:

    • Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[2]

    • Dilute 1:100 in CAMHB.

    • Add 50 µL of inoculum to all wells.

    • Final Test Range: 5 µg/mL to 0.01 µg/mL.

    • Final DMSO: <0.5% (Non-toxic to S. aureus).[2][6]

  • Incubation & Readout:

    • Incubate at 35 ± 2°C for 16-20 hours (ambient air).

    • Endpoint: The lowest concentration with no visible growth (pellet formation) is the MIC.

Workflow Visualization

MIC_Protocol Stock Stock Prep 1 mg/mL in 100% DMSO Dilution Intermediate Dilution Target: 10 µg/mL (1% DMSO) Stock->Dilution Dilute 1:100 in Media Plate 96-Well Plate Serial Dilution (5 µg/mL -> 0.01 µg/mL) Dilution->Plate Dispense Inoculum Inoculation + 50 µL S. aureus (5 x 10^5 CFU/mL) Plate->Inoculum Add Bacteria Incubate Incubation 18h @ 37°C Inoculum->Incubate Read Read MIC No Turbidity Incubate->Read

Figure 2: Optimized workflow for handling hydrophobic antibiotics like this compound in MIC assays.

References

  • Kunimoto, S., et al. (2003). Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities.[2][4] The Journal of Antibiotics, 56(12), 1004–1011.

  • Lu, S., et al. (2004). Kigamicins, novel antitumor antibiotics. II. Structure elucidation. The Journal of Antibiotics, 57(4), 235-242.[2]

  • MedChemExpress. this compound Product Datasheet & Biological Activity.

  • PubChem. Compound Summary: this compound (CID 10440406).[2]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[2] M100: Performance Standards for Antimicrobial Susceptibility Testing.

Sources

Safety Operating Guide

Kigamicin C: Operational Safety & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Urgency (Immediate Action)

WARNING: Kigamicin C is a potent cytotoxic agent targeting cellular metabolism (anti-austerity pathway). Treat all spills and waste with the same rigor as high-potency active pharmaceutical ingredients (HPAPIs) or Schedule U chemotherapy drugs.

Emergency Spill Response (The "Red Button" Protocol)

If a spill occurs (>1 mg solid or >1 mL solution), execute immediately:

  • Isolate: Evacuate the immediate 3-meter radius. Post "DO NOT ENTER" signage.

  • PPE Up-Armor: Do not attempt cleanup with standard nitrile gloves alone.

    • Required: Double-gloving (Nitrile outer / Latex inner), Tyvek® sleeves or gown, N95 respirator (minimum) or P100 if powder is aerosolized.

  • Containment:

    • Liquids: Cover with a chemotherapy-rated absorbent pad (or vermiculite). Do not wipe; absorb.

    • Solids: Cover with a damp paper towel (water or 1% sodium hypochlorite) to prevent dust generation.

  • Decontamination:

    • Clean surface with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol .

    • Note: Bleach oxidizes the biological activity, but incineration is required for total chemical destruction.

  • Disposal: All cleanup materials go into a Yellow Chemotherapy Waste Container (sealed).

Part 2: Technical Context & Risk Assessment

To dispose of this compound safely, you must understand why it is dangerous.

  • Compound Class: Polycyclic Ether Antibiotic.[1]

  • Mechanism of Action: this compound acts as an "anti-austerity" agent. It selectively kills cancer cells that are under nutrient starvation by inhibiting the Akt signaling pathway [1].[2]

  • Stability Profile: Unlike simple peptides, the polycyclic ether backbone is thermally and chemically stable. It resists standard enzymatic degradation found in municipal wastewater treatment plants.

  • Environmental Risk: High. If released into waterways, it can bioaccumulate and exhibit broad-spectrum cytotoxicity against aquatic life.[3]

The Golden Rule of Kigamicin Disposal:

"Dilution is NOT the solution." Never pour this compound stocks down the sink. The ether backbone requires High-Temperature Incineration (>1000°C) for complete mineralization.

Part 3: Routine Disposal Procedures

Laboratory waste for this compound is categorized into two streams: Trace Waste and Bulk Waste . Misclassifying these is the most common compliance violation in research labs.

Data Summary: Waste Classification Table
Waste CategoryDefinitionExample ItemsDisposal ContainerFinal Fate
Trace Waste Items with <3% residue by weight (RCRA "Empty")Empty vials, gloves, pipettes, bench paperYellow Chemotherapy BinIncineration (Medical Waste)
Bulk Waste Items with visible liquid or >3% residueStock solutions, unused powder, full aliquotsBlack Hazardous Waste BinChemical Incineration (HazMat)
Sharps Needles/Glass contaminated with KigamicinSyringes, broken ampulesRed/Yellow Sharps ContainerIncineration
Mixed Waste Kigamicin + Pathogens (e.g., cell culture)Treated cells, mediaYellow Bio-Chemo BinIncineration
Detailed Protocols
Protocol A: Solid Waste (Trace)

For contaminated PPE, empty vials, and pipette tips.

  • Segregation: Do not mix with general trash (grey bin) or standard biohazard (red bag).

  • Packaging: Place items in a 4-mil polyethylene bag (clear or yellow).

  • Sealing: Twist and tape the bag neck (Gooseneck seal).

  • Deposit: Place the sealed bag into the Yellow Chemotherapy Waste Container .

Protocol B: Liquid Waste (Bulk Stocks)

For expired stock solutions (DMSO/Methanol) or leftover aliquots.

  • No Bulking: Do not combine this compound waste with general organic solvents (Acetone/Hexane) unless explicitly approved by EHS.

  • Primary Container: Keep the liquid in its original glass vial if possible.

  • Secondary Containment: Place the vial into a wide-mouth HDPE jar labeled "Cytotoxic Waste - Destruct Only."

  • Labeling: Label must read: "Hazardous Waste: this compound in DMSO. Toxic/Cytotoxic."

  • Hand-off: Transfer to your facility's Hazardous Waste Officer for RCRA Hazardous Waste pickup (Code: Non-specific cytotoxic, often managed as U-listed equivalent).

Part 4: Decision Logic (Visualization)

The following diagram illustrates the decision-making process for this compound waste, ensuring compliance with RCRA and Best Laboratory Practices (BLP).

Kigamicin_Disposal Start Waste Generation: This compound State_Check Physical State? Start->State_Check Solid Solid / PPE / Empty Vials State_Check->Solid Liquid Liquid / Stock Solution State_Check->Liquid Volume_Check Volume / Residue Check Solid->Volume_Check Bulk Bulk (>3% or Pourable) Liquid->Bulk Always treat as Bulk Trace Trace (<3% of capacity) 'RCRA Empty' Volume_Check->Trace Empty/Residue Volume_Check->Bulk Visible Powder Yellow_Bin Yellow Bin (Trace Chemotherapy) Trace->Yellow_Bin Black_Bin Black Bin / HazMat (Bulk Chemical Waste) Bulk->Black_Bin Destruction High-Temp Incineration (>1000°C) Yellow_Bin->Destruction Black_Bin->Destruction

Figure 1: Decision tree for this compound waste segregation. Note that liquid stocks are always classified as Bulk Waste to prevent environmental contamination.

Part 5: Scientific Integrity & Validation

Why Incineration?

You may ask: Why can't I just deactivate it with bleach?

While sodium hypochlorite (10%) can degrade the protein-binding capability of many toxins, this compound possesses a complex polycyclic ether structure [2]. Chemical oxidation may break functional groups responsible for Akt inhibition, but it does not guarantee the destruction of the core ether backbone. Partially degraded polycyclic ethers can remain toxic or teratogenic.

The Self-Validating System:

  • Traceability: By using the "Black Bin" (HazMat) stream for bulk stocks, you create a manifest trail. This is the only way to prove to a regulatory auditor (EPA/OSHA) that the substance did not enter the municipal water supply.

  • Certainty: Incineration at >1000°C ensures complete mineralization to CO2, H2O, and ash, leaving zero probability of residual biological activity.

Regulatory Reference (RCRA)

While this compound is not explicitly "P-listed" (acutely hazardous) by name in 40 CFR 261.33, it meets the criteria for Characteristic Hazardous Waste due to toxicity. Under the "Precautionary Principle" of laboratory safety, it must be managed as if it were a U-listed chemotherapy drug (like Cyclophosphamide or Mitomycin C) [3].

References

  • Mechanism of Action: Lu, H., et al. (2004). Kigamicin D, a novel anticancer agent based on a new anti-austerity strategy targeting cancer cells' tolerance to nutrient starvation.[2][4] Cancer Science.

  • Chemical Structure: Kunimoto, S., et al. (2003). Kigamicins A, B, C, D and E, novel antitumor antibiotics. The Journal of Antibiotics.

  • Disposal Guidelines: U.S. Environmental Protection Agency. (2019). Management Standards for Hazardous Waste Pharmaceuticals.[5][6] EPA.gov.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.